molecular formula C25H15NO8 B15591829 Lamellarin H

Lamellarin H

货号: B15591829
分子量: 457.4 g/mol
InChI 键: BPOUMVNAKKCMPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a benzo-isoquinoline-coumarin

属性

分子式

C25H15NO8

分子量

457.4 g/mol

IUPAC 名称

12-(3,4-dihydroxyphenyl)-7,8,16,17-tetrahydroxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one

InChI

InChI=1S/C25H15NO8/c27-14-2-1-11(6-15(14)28)21-22-13-8-18(31)19(32)9-20(13)34-25(33)24(22)26-4-3-10-5-16(29)17(30)7-12(10)23(21)26/h1-9,27-32H

InChI 键

BPOUMVNAKKCMPF-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Marine Ascidian Didemnum chartaceum: A Natural Reservoir of the Potent Alkaloid Lamellarin H

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the isolation, quantification, and biological activities of Lamellarin H, a promising molecule in drug development, sourced from the marine tunicate Didemnum chartaceum.

Introduction

This compound is a marine-derived pyrrole alkaloid that belongs to a larger family of compounds known as lamellarins. These natural products have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-HIV, and topoisomerase I inhibitory effects. This technical guide provides an in-depth exploration of the natural source of this compound, detailing its isolation from the marine ascidian Didemnum chartaceum, alongside experimental protocols and an examination of its key signaling pathways.

Natural Source and Isolation

This compound was first identified and isolated from the marine ascidian Didemnum chartaceum, a species of colonial tunicate found in the Indian Ocean.[1] Ascidians, commonly known as sea squirts, are filter-feeding marine invertebrates that have proven to be a rich source of novel secondary metabolites with therapeutic potential. The lamellarin family of alkaloids, including this compound, has been isolated from various marine organisms such as mollusks, sponges, and other tunicates, suggesting a potential microbial origin or a dietary accumulation of these compounds.[1]

Quantitative Data on Lamellarin Isolation

While the seminal paper describing the isolation of this compound from Didemnum chartaceum does not provide a specific yield for this particular compound, subsequent studies on other Didemnum species offer insights into the typical yields of related lamellarins. For instance, from a 74g dry weight sample of a Didemnum sp., researchers were able to isolate 10 mg of lamellarin β, 5 mg of lamellarin G, and 8 mg of lamellarin L.[2] The limited availability of these compounds from natural sources has spurred significant efforts in their total synthesis. Various synthetic routes have been developed, with overall yields for this compound reported in the range of 14% to 54% across different multi-step syntheses.[3]

CompoundSource OrganismStarting Material (Dry Weight)Yield (mg)Reference
Lamellarin βDidemnum sp.74 g10[2]
Lamellarin GDidemnum sp.74 g5[2]
Lamellarin LDidemnum sp.74 g8[2]
This compound (Total Synthesis)--14-54% (overall yield)[3]

Experimental Protocols: Isolation of Lamellarins from Didemnum sp.

The following is a generalized protocol for the extraction and isolation of lamellarins from marine ascidians, based on established methodologies.[2]

1. Collection and Extraction:

  • Specimens of the marine ascidian (Didemnum sp.) are collected and immediately frozen at -20°C.

  • The frozen organisms are lyophilized to obtain the dry weight.

  • The dried material is then subjected to exhaustive extraction, typically with a mixture of methanol and chloroform (e.g., 70% MeOH/CHCl₃), followed by extraction with pure methanol.

  • The extracts are combined and concentrated under reduced pressure.

2. Solvent Partitioning:

  • The concentrated extract is partitioned between n-hexane and methanol to remove nonpolar constituents.

  • The methanol fraction, containing the more polar compounds including lamellarins, is then further partitioned between ethyl acetate and water.

3. Chromatographic Purification:

  • The ethyl acetate-soluble fraction, which typically exhibits cytotoxic activity, is subjected to gel-filtration chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Fractions containing lamellarins are identified through bioassay-guided fractionation or by analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

  • Final purification of individual lamellarins, including this compound, is achieved using reversed-phase HPLC (e.g., on an ODS-silica column) with a suitable solvent system, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

G Experimental Workflow for Lamellarin Isolation cluster_collection Collection & Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification Collection Collection of Didemnum sp. Freezing Freezing at -20°C Collection->Freezing Lyophilization Lyophilization (Dry Weight) Freezing->Lyophilization Extraction Solvent Extraction (MeOH/CHCl3, MeOH) Lyophilization->Extraction Partition1 Hexane/Methanol Partitioning Extraction->Partition1 Partition2 Ethyl Acetate/Water Partitioning Partition1->Partition2 Methanol Fraction GelFiltration Sephadex LH-20 (Methanol) Partition2->GelFiltration Ethyl Acetate Fraction HPLC Reversed-Phase HPLC (ODS-silica) GelFiltration->HPLC Isolated Isolated this compound HPLC->Isolated

A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound, and more extensively studied analogues like Lamellarin D, exhibit potent cytotoxic activity against a range of cancer cell lines. This activity is primarily attributed to a dual mechanism of action: the inhibition of topoisomerase I in the nucleus and the direct induction of apoptosis through the mitochondrial pathway.[1]

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, responsible for relaxing DNA supercoiling. Lamellarins, including this compound, act as topoisomerase I poisons.[1] They intercalate into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand DNA breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis.

G Mechanism of Topoisomerase I Inhibition by this compound LamellarinH This compound CleavageComplex Topoisomerase I-DNA Cleavage Complex LamellarinH->CleavageComplex stabilizes Top1 Topoisomerase I Top1->CleavageComplex induces cleavage DNA Supercoiled DNA DNA->Top1 binds to Religation DNA Re-ligation CleavageComplex->Religation normally proceeds to SSB Single-Strand DNA Breaks CleavageComplex->SSB prevents re-ligation, leading to Religation->DNA results in relaxed DNA Apoptosis Apoptosis SSB->Apoptosis triggers

Inhibition of Topoisomerase I by this compound.
Induction of Apoptosis via the Mitochondrial Pathway

Lamellarins can directly target mitochondria to induce apoptosis, a pathway that can be independent of their topoisomerase I inhibitory activity.[1] This is particularly relevant for overcoming drug resistance in cancer cells. The proposed mechanism involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

Studies on Lamellarin D have shown that it promotes the activation of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1][4]

G Mitochondrial Apoptosis Pathway Induced by this compound LamellarinH This compound Mitochondrion Mitochondrion LamellarinH->Mitochondrion targets Bax Bax Mitochondrion->Bax activates Bcl2 Bcl-2 Mitochondrion->Bcl2 inhibits CytC Cytochrome c Bax->CytC promotes release of Bcl2->CytC inhibits release of Apaf1 Apaf-1 CytC->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-caspase-9 Apoptosome->Caspase9 recruits and activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

This compound-induced mitochondrial apoptosis.

Conclusion

This compound, a potent bioactive alkaloid, is naturally sourced from the marine ascidian Didemnum chartaceum. While its isolation from this natural source yields limited quantities, the development of total synthesis methods has made this and related compounds more accessible for research and potential therapeutic development. The dual mechanism of action of lamellarins, involving both topoisomerase I inhibition and direct mitochondrial-mediated apoptosis, makes them attractive candidates for further investigation as anticancer agents. The detailed understanding of their isolation and biological pathways, as outlined in this guide, provides a solid foundation for researchers and drug development professionals working on this promising class of marine natural products.

References

Lamellarin H: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamellarin H, a member of the lamellarin class of marine alkaloids, has garnered significant scientific interest due to its potent and diverse biological activities. First isolated from the marine ascidian Didemnum chartaceum, this polycyclic aromatic compound has demonstrated notable cytotoxic effects against various cancer cell lines and inhibitory activity against key viral enzymes, including HIV-1 integrase and topoisomerase I. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, a summary of its biological activities with quantitative data, and a depiction of its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and virology who are interested in the therapeutic potential of this compound and related compounds.

Discovery and Sourcing

This compound was first reported in 1988 as one of four new lamellarin alkaloids isolated from the colonial marine ascidian Didemnum chartaceum, collected in the Indian Ocean.[1][2] The structure of this compound was initially determined through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), with more advanced 2D NMR techniques being employed in 1996 to provide a more detailed structural elucidation.[1] The lamellarins represent a large and growing family of over 50 related compounds, which have been isolated from various marine organisms, including mollusks, sponges, and other tunicates, suggesting a potential microbial origin for their biosynthesis.[2][3]

Experimental Protocols: Isolation of this compound from Didemnum sp.

The following is a representative experimental protocol for the isolation of this compound from marine ascidians of the Didemnum genus, based on established methodologies for related compounds.[4]

Extraction
  • Sample Preparation: Lyophilize the collected ascidian specimens (Didemnum sp.) to a dry weight.

  • Initial Extraction: Macerate the dried biological material and extract exhaustively with a solvent mixture of 70% methanol in chloroform (CHCl₃) at room temperature. Follow this with a subsequent extraction using 100% methanol (MeOH).

  • Solvent Removal: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • Hexane-Methanol Partition: Suspend the crude extract in methanol and partition against hexane to remove nonpolar lipids and pigments. The methanolic layer, containing the more polar alkaloids, is retained.

  • Ethyl Acetate-Water Partition: Concentrate the methanol-soluble fraction and partition it between ethyl acetate (EtOAc) and water. The this compound, along with other related alkaloids, will preferentially partition into the ethyl acetate layer.

Chromatographic Purification
  • Size-Exclusion Chromatography: Subject the dried ethyl acetate fraction to size-exclusion chromatography on a Sephadex LH-20 column, eluting with 100% methanol. This step separates compounds based on their molecular size and is effective for the initial fractionation of the extract.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing lamellarins, identified by thin-layer chromatography or a preliminary bioassay, are then subjected to purification by RP-HPLC.

    • Column: A C18 stationary phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (CH₃CN) in water, with 0.1% trifluoroacetic acid (TFA) as a modifier, is a common mobile phase. For the final purification of this compound, an isocratic elution with 30% CH₃CN in 0.1% TFA has been reported to be effective.[4]

    • Detection: Eluting compounds are monitored using a UV-Vis detector, typically at wavelengths between 254 nm and 330 nm.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification start Lyophilized Didemnum sp. extraction Solvent Extraction (70% MeOH/CHCl3, then 100% MeOH) start->extraction crude_extract Crude Extract extraction->crude_extract partition1 Hexane-Methanol Partition crude_extract->partition1 partition2 Ethyl Acetate-Water Partition partition1->partition2 Methanol Layer sephadex Sephadex LH-20 (100% MeOH) partition2->sephadex Ethyl Acetate Layer rp_hplc Reversed-Phase HPLC (C18, CH3CN/H2O gradient) sephadex->rp_hplc pure_lamellarin_h Pure this compound rp_hplc->pure_lamellarin_h G cluster_top1 Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by this compound top1 Topoisomerase I supercoiled_dna Supercoiled DNA cleavage DNA Cleavage (Single-strand break) supercoiled_dna->cleavage cleavable_complex Top1-DNA Cleavable Complex cleavage->cleavable_complex religation DNA Religation cleavable_complex->religation cleavable_complex->religation stabilization Stabilization of Cleavable Complex replication_fork Replication Fork Collision cleavable_complex->replication_fork cleavable_complex->replication_fork relaxed_dna Relaxed DNA religation->relaxed_dna religation->relaxed_dna Normal Pathway lamellarin_h This compound lamellarin_h->cleavable_complex Binds and Stabilizes ds_break Double-Strand Break replication_fork->ds_break apoptosis Apoptosis ds_break->apoptosis G cluster_hiv HIV-1 Integration Pathway cluster_inhibition Inhibition by this compound viral_dna Viral DNA processing 3'-Processing viral_dna->processing hiv_integrase HIV-1 Integrase hiv_integrase->processing inhibition Inhibition of Catalytic Activity strand_transfer Strand Transfer processing->strand_transfer processing->strand_transfer Normal Pathway no_integration No Viral Integration processing->no_integration Blocked Pathway integrated_provirus Integrated Provirus strand_transfer->integrated_provirus host_dna Host DNA host_dna->strand_transfer lamellarin_h This compound lamellarin_h->hiv_integrase Binds to Integrase

References

Lamellarin H: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin H is a member of the lamellarin family of marine alkaloids, a class of compounds that has garnered significant interest in the scientific community due to their potent and diverse biological activities.[1][2] First isolated from the marine ascidian Didemnum chartaceum, this compound, like other lamellarins, is derived from the condensation of DOPA (3,4-dihydroxyphenylalanine) precursors.[3][4][5] These compounds are characterized by a central pyrrole ring. Lamellarins are broadly categorized into two groups: those with a fused pyrrole ring system (Type I) and those with a non-fused system (Type II).[3][6] this compound belongs to the Type Ib subgroup, which features a 5,6-unsaturated fused pentacyclic core.[6] This guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by quantitative data, experimental protocols, and visual diagrams to aid in its study and application in drug discovery and development.

Chemical Structure and Stereochemistry

This compound is a polycyclic aromatic alkaloid with the chemical formula C₂₅H₁₅NO₈.[6] The core of this compound is a pentacyclic system, specifically a 6H-[3]benzopyrano[4',3':4,5]pyrrolo[2,1-a]isoquinoline ring structure. This rigid, planar scaffold is extensively decorated with hydroxyl groups, which are crucial for its biological activity.

Stereochemistry: The chemical structure of this compound is planar and does not contain any chiral centers. As a result, this compound is an achiral molecule and does not exhibit optical activity. Some related, more sterically hindered lamellarins can exhibit atropisomerism due to restricted rotation of phenyl substituents, but this is not typically observed for this compound under normal conditions.[5]

The structure of this compound is depicted in the diagram below.

Lamellarin_H_Structure cluster_core This compound Lamellarin_H_img Lamellarin_H_img

Caption: Chemical structure of this compound.

Quantitative Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the key quantitative data for this compound.

Property Value
Molecular Formula C₂₅H₁₅NO₈
Molecular Weight 457.39 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.01 (s, 1H), 9.61 (s, 1H), 9.49 (s, 1H), 9.39 (s, 1H), 8.91 (s, 1H), 8.16 (d, J=8.8 Hz, 1H), 7.82 (s, 1H), 7.49 (d, J=8.8 Hz, 1H), 7.42 (s, 1H), 7.15 (d, J=8.4 Hz, 1H), 6.98 (s, 1H), 6.92 (d, J=8.4 Hz, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 160.2, 151.8, 148.5, 146.0, 145.8, 145.4, 145.2, 133.1, 128.9, 126.1, 124.9, 123.8, 122.1, 120.3, 119.8, 117.9, 116.5, 116.0, 115.8, 115.3, 114.9, 112.5, 107.9, 105.4, 102.1
High-Resolution MS (ESI) m/z: 458.0876 [M+H]⁺ (Calculated for C₂₅H₁₆NO₈: 458.0870)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following sections provide an overview of the methodologies for the synthesis and biological evaluation of this compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported. A common strategy involves the construction of the central pyrrole core followed by annulation to form the pentacyclic system. One such approach is outlined below.[6]

Key Step: Palladium-Catalyzed Annulation

A key step in a reported synthesis involves a one-pot bromination and Suzuki cross-coupling reaction to form a lactone intermediate. This is followed by N-alkylation and cyclization to yield the protected this compound core. The final step is the deprotection of the hydroxyl groups.

  • Preparation of the Lactone Intermediate: A suitably substituted pyrrole derivative undergoes a one-pot reaction involving bromination followed by a palladium-catalyzed Suzuki cross-coupling with a boronic acid to form the lactone ring.

  • N-alkylation and Cyclization: The nitrogen of the pyrrole ring is alkylated with bromoacetaldehyde dimethyl acetal. Subsequent treatment with acid induces cyclization to form the isoquinoline portion of the pentacyclic system, yielding the fully protected Lamellarin skeleton.

  • Deprotection: The protecting groups on the hydroxyl functions (often methyl or isopropyl ethers) are removed. A common reagent for this is boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperatures. This final step yields this compound.[6]

The general workflow for the final steps of a representative total synthesis of this compound is illustrated below.

Lamellarin_H_Synthesis_Workflow start Protected Lactone Intermediate step1 N-Alkylation with bromoacetaldehyde dimethyl acetal start->step1 step2 Acid-catalyzed Cyclization step1->step2 step3 Protected this compound Core step2->step3 step4 Deprotection with BBr3 step3->step4 end This compound step4->end

Caption: Final stages of this compound total synthesis.

Biological Activity Assay: Topoisomerase I Inhibition

This compound is known to be an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[7] A common in vitro assay to determine this activity is the DNA relaxation assay.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, KCl, MgCl₂, DTT, and BSA.

  • DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

  • Enzyme and Inhibitor: Human topoisomerase I enzyme is added to the reaction mixture. The test compound, this compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. A known topoisomerase I inhibitor, such as camptothecin, is used as a positive control.

  • Incubation: The reaction mixtures are incubated at 37°C for a set period, typically 30 minutes.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and a loading dye.

  • Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled form.

The logical flow of the topoisomerase I inhibition assay is depicted below.

Topo_I_Assay_Logic A Prepare Reaction Mixture (Buffer, Supercoiled DNA) B Add Topoisomerase I Enzyme A->B C Add this compound (or Control) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands F->G H Analyze Results: Compare Relaxed vs. Supercoiled DNA G->H

Caption: Topoisomerase I inhibition assay workflow.

Conclusion

This compound is a structurally defined, achiral marine alkaloid with a planar pentacyclic core. Its synthesis has been achieved through various routes, allowing for the production of analogues for structure-activity relationship studies. The potent biological activities of this compound, particularly its role as a topoisomerase I inhibitor, make it a valuable lead compound in the development of new therapeutic agents. This guide provides the foundational chemical and methodological information required for researchers to further explore the potential of this compound and its derivatives.

References

The Enigmatic Origins of Lamellarin Alkaloids: A Technical Guide to Their Biosynthesis in Tunicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin alkaloids, a class of marine natural products isolated from tunicates (ascidians), have garnered significant attention from the scientific community due to their potent and diverse biological activities, including cytotoxicity against tumor cell lines, inhibition of HIV-1 integrase, and reversal of multidrug resistance.[1][2][3] These complex polycyclic aromatic compounds, characterized by a central pyrrole core, represent promising scaffolds for the development of new therapeutic agents. Despite decades of research focused on their chemical synthesis and pharmacological properties, the biosynthetic pathway of lamellarin alkaloids in their tunicate hosts remains largely unelucidated, presenting a fascinating puzzle for biochemists and molecular biologists.

This technical guide provides a comprehensive overview of the current understanding of lamellarin alkaloid biosynthesis. It consolidates the prevailing hypotheses with the available, albeit indirect, experimental evidence. The guide is designed to be a valuable resource for researchers in natural product chemistry, marine biotechnology, and drug discovery, offering insights into the probable metabolic route, the potential enzymatic machinery, and the critical role of symbiotic relationships. Furthermore, it outlines key experimental approaches that will be instrumental in definitively unraveling this intricate biosynthetic pathway.

The Proposed Biosynthetic Pathway: A Journey from Amino Acids to Complex Alkaloids

The biosynthesis of lamellarin alkaloids is hypothesized to originate from the aromatic amino acid L-tyrosine, proceeding through its hydroxylated derivative, L-3,4-dihydroxyphenylalanine (L-DOPA).[4] The proposed pathway involves a series of key transformations, including oxidative coupling and subsequent cyclization events, to construct the characteristic polycyclic core of these molecules.

The central hypothesis posits that two molecules derived from L-tyrosine or L-DOPA undergo an oxidative coupling reaction to form a diaryl ether or a C-C bond, which then serves as the foundation for the pyrrole ring. Subsequent intramolecular cyclizations and modifications would then lead to the diverse array of lamellarin structures observed in nature.

Proposed Lamellarin Biosynthesis Pathway cluster_precursors Precursors cluster_core_formation Core Structure Formation cluster_cyclization Cyclization and Modification L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Oxidative_Coupling Oxidative Coupling L-DOPA->Oxidative_Coupling Pyrrole_Formation Pyrrole Ring Formation Oxidative_Coupling->Pyrrole_Formation Intramolecular_Cyclization Intramolecular Cyclization Pyrrole_Formation->Intramolecular_Cyclization Lamellarin_Alkaloids Lamellarin Alkaloids Intramolecular_Cyclization->Lamellarin_Alkaloids

Figure 1: A high-level overview of the proposed biosynthetic pathway for lamellarin alkaloids.

Experimental Evidence and Methodologies

While a complete, experimentally validated pathway for lamellarin biosynthesis is yet to be established, several lines of indirect evidence support the proposed route. This section details the existing experimental findings and the methodologies employed in these studies.

The Precursor Puzzle: L-Tyrosine and L-DOPA

The structural features of lamellarin alkaloids, particularly the presence of dihydroxyphenyl moieties, strongly suggest L-tyrosine and its downstream product L-DOPA as the primary metabolic precursors.[4] This hypothesis is primarily based on biosynthetic intuition and analogies with other known natural product pathways.

Definitive evidence for the incorporation of these amino acids into the lamellarin scaffold would require isotopic labeling studies. Such experiments involve feeding tunicate specimens with isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-tyrosine or L-DOPA) and subsequently determining the position of the labels in the isolated lamellarin molecules using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. To date, no such studies have been published specifically for lamellarin alkaloids in tunicates.

Enzymatic Machinery: The Role of Oxidative Enzymes

A critical step in the proposed biosynthesis is the oxidative coupling of the phenolic precursors. Research has confirmed the presence and activity of enzymes capable of catalyzing such reactions in ascidians.

  • Phenoloxidases (POs): Studies have identified and characterized phenoloxidase activity in the hemocytes of several ascidian species, including Styela plicata, Ciona intestinalis, and Phallusia mammillata.[1][2][5][6][7] These enzymes exhibit orthodiphenoloxidase (catecholase) activity, which is precisely the type of enzymatic function required to oxidize L-DOPA and initiate the coupling cascade.

  • Peroxidases: The presence of peroxidase activity has also been documented in various tissues of ascidians.[8][9] Peroxidases, in the presence of hydrogen peroxide, are potent catalysts for the oxidation of phenolic compounds and could play a role in the biosynthesis of lamellarins.

The identification of these enzymes provides crucial, albeit circumstantial, evidence for the feasibility of the proposed oxidative coupling step in tunicates.

The Symbiont Hypothesis: Are Tunicates the True Chemists?

A growing body of evidence suggests that a significant portion of the chemical diversity observed in marine invertebrates, including tunicates, is a result of symbiotic microorganisms.[10][11][12] Many bioactive compounds previously attributed to the host organism have been traced back to their bacterial symbionts.

For lamellarin alkaloids, the possibility of a microbial origin is a strong and compelling hypothesis that warrants thorough investigation. The immense genomic and metabolic potential of these symbiotic communities could easily accommodate the biosynthesis of complex alkaloids.

Metagenomic analysis of the microbial communities associated with lamellarin-producing tunicates, such as those from the genus Didemnum, is a promising approach to identify the biosynthetic gene clusters (BGCs) responsible for lamellarin production.[13] The presence of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters, or hybrids thereof, in the metagenomes of these tunicates suggests a rich capacity for secondary metabolite production.[3][14][15][16][17][18][19] While no BGC has been definitively linked to lamellarin biosynthesis yet, this remains a fertile ground for future research.

Metagenomic Workflow for BGC Identification Sample Tunicate Sample (with symbionts) DNA_Extraction Metagenomic DNA Extraction Sample->DNA_Extraction Sequencing High-Throughput Sequencing DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Gene_Prediction Gene Prediction and Annotation Assembly->Gene_Prediction BGC_Mining Biosynthetic Gene Cluster Mining (e.g., antiSMASH) Gene_Prediction->BGC_Mining Candidate_BGC Candidate Lamellarin BGC BGC_Mining->Candidate_BGC

Figure 2: A generalized workflow for the identification of biosynthetic gene clusters from tunicate metagenomes.

Quantitative Data in Biosynthetic Studies

While specific quantitative data for lamellarin biosynthesis is not yet available, the following table outlines the types of data that are typically collected in such studies. This serves as a guide for future research endeavors aimed at characterizing the biosynthetic pathway.

ParameterDescriptionRelevance to Biosynthesis
Precursor Incorporation Rate The percentage of an isotopically labeled precursor that is incorporated into the final natural product over a specific time period.Confirms the direct involvement of a precursor in the biosynthetic pathway.
Enzyme Specific Activity The rate of reaction catalyzed by an enzyme per unit of protein (e.g., µmol/min/mg protein).Quantifies the catalytic efficiency of the biosynthetic enzymes.
Michaelis Constant (Km) The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).Provides insight into the affinity of an enzyme for its substrate.
Maximum Velocity (Vmax) The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate.Indicates the catalytic capacity of the enzyme under optimal conditions.
Gene Expression Levels (qPCR, RNA-seq) The relative or absolute abundance of mRNA transcripts for the biosynthetic genes.Correlates gene expression with the production of the natural product.

Experimental Protocols

This section provides detailed methodologies for key experiments that are essential for elucidating the lamellarin biosynthetic pathway.

Protocol 1: Isotopic Labeling Experiment with ¹³C-L-Tyrosine

Objective: To determine if L-tyrosine is a direct precursor for lamellarin biosynthesis in a tunicate species.

Materials:

  • Live specimens of a lamellarin-producing tunicate (e.g., Didemnum sp.)

  • Aquarium with appropriate seawater conditions

  • [U-¹³C₉]-L-Tyrosine

  • Sterile filtered seawater

  • Solvents for extraction (e.g., methanol, dichloromethane)

  • Chromatography equipment (e.g., HPLC)

  • High-resolution mass spectrometer (HR-MS)

  • NMR spectrometer

Procedure:

  • Acclimatize the tunicate specimens in an aquarium for 24-48 hours.

  • Prepare a stock solution of [U-¹³C₉]-L-Tyrosine in sterile filtered seawater.

  • Administer the labeled precursor to the tunicates by adding it to the aquarium water to a final concentration of 10-50 µM.

  • Incubate the tunicates for a defined period (e.g., 24, 48, 72 hours). A control group should be maintained in seawater without the labeled precursor.

  • At each time point, harvest a subset of the tunicates.

  • Homogenize the tunicate tissue and perform a solvent extraction to isolate the secondary metabolites.

  • Purify the lamellarin alkaloids from the crude extract using chromatographic techniques (e.g., reversed-phase HPLC).

  • Analyze the purified lamellarins by HR-MS to detect the incorporation of ¹³C atoms (i.e., an increase in the molecular weight corresponding to the number of incorporated ¹³C atoms).

  • For detailed positional information of the incorporated labels, perform ¹³C-NMR and 2D-NMR (e.g., HSQC, HMBC) experiments on the labeled lamellarin samples.

Protocol 2: Phenoloxidase Activity Assay

Objective: To quantify the phenoloxidase activity in tunicate hemocytes.

Materials:

  • Tunicate hemolymph

  • L-DOPA solution (substrate)

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

  • Bradford assay reagents for protein quantification

Procedure:

  • Collect hemolymph from the tunicate specimens.

  • Centrifuge the hemolymph to pellet the hemocytes.

  • Lyse the hemocytes in phosphate buffer to release the intracellular enzymes.

  • Centrifuge the lysate to obtain a clear supernatant containing the enzymes.

  • Determine the total protein concentration of the supernatant using the Bradford assay.

  • In a 96-well plate or cuvette, mix the enzyme extract with the L-DOPA solution in phosphate buffer.

  • Monitor the formation of dopachrome (an orange/red colored product) by measuring the increase in absorbance at 490 nm over time using a spectrophotometer.

  • Calculate the rate of the reaction from the linear phase of the absorbance curve.

  • Express the phenoloxidase activity as the change in absorbance per minute per milligram of protein.

Conclusion and Future Directions

The biosynthesis of lamellarin alkaloids in tunicates remains a captivating and largely unresolved scientific question. The current body of evidence strongly points towards a pathway originating from L-tyrosine or L-DOPA, with oxidative coupling being a pivotal step. The presence of phenoloxidases and peroxidases in ascidians provides enzymatic plausibility for this hypothesis. However, the tantalizing possibility that these intricate molecules are in fact the products of symbiotic bacteria cannot be overlooked and represents a critical avenue for future investigation.

To definitively elucidate the lamellarin biosynthetic pathway, a multi-pronged approach is necessary:

  • Isotopic Labeling Studies: Conducting feeding experiments with stable isotope-labeled precursors is paramount to unequivocally identify the building blocks of the lamellarin scaffold.

  • Genome and Metagenome Mining: Deep sequencing of the genomes of lamellarin-producing tunicates and the metagenomes of their associated microbial communities is essential to identify the biosynthetic gene clusters responsible for their production.

  • Heterologous Expression and Gene Inactivation: Once candidate BGCs are identified, their function can be validated through heterologous expression in a suitable host or by targeted gene inactivation in the native producer (if a culturable symbiont is identified).

  • Enzyme Characterization: The purification and biochemical characterization of the enzymes involved in the pathway will provide detailed mechanistic insights into each biosynthetic step.

Unraveling the secrets of lamellarin biosynthesis will not only be a significant contribution to our fundamental understanding of natural product chemistry and marine chemical ecology but will also pave the way for biotechnological production of these valuable compounds, thereby facilitating their development as next-generation therapeutic agents.

References

Lamellarin H: A Technical Guide on Known Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamellarin H is a member of the lamellarin family, a class of polyaromatic pyrrole alkaloids isolated from various marine organisms such as mollusks, ascidians, and sponges.[1][2][3][4][5] These marine natural products have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxicity against tumor cells, reversal of multidrug resistance (MDR), and antiviral properties.[3][4] this compound, in particular, has been identified as a lead compound for its notable inhibitory effects on viral enzymes, specifically HIV-1 integrase and topoisomerase.[2][6] This document provides a comprehensive overview of the known biological activities of this compound, its mechanisms of action, quantitative data from key studies, and the experimental protocols utilized for these evaluations.

Overview of Biological Activities

This compound has demonstrated a range of biological effects, with its most prominent activities being in the antiviral and cytotoxic domains. The primary molecular targets identified for this compound are viral enzymes that are crucial for replication, making it a compound of interest for antiviral drug development.

  • Anti-HIV Activity: this compound is a known inhibitor of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus (HIV).[3][7] By targeting this enzyme, this compound interferes with the integration of viral DNA into the host genome, a critical step in the viral life cycle.

  • Antiviral Activity against Poxvirus: The compound is also a potent inhibitor of the topoisomerase from the Molluscum contagiosum virus (MCV), a member of the poxvirus family.[7][8] This inhibition suggests a broader potential for this compound as an antiviral agent against DNA viruses that rely on topoisomerase for replication.

  • Cytotoxicity: Like many other lamellarins, this compound exhibits cytotoxic properties.[3] Its activity against HeLa cells has been noted, although the broader spectrum of its anticancer activity and the precise mechanisms are less characterized compared to other members of the family, such as Lamellarin D.[3]

Quantitative Data Summary

The inhibitory potency of this compound against its primary molecular targets has been quantified in enzymatic assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

Biological ActivityTarget EnzymeIC50 Value (µM)
HIV-1 Integrase InhibitionPurified HIV-1 Integrase1.3[7]
MCV Topoisomerase InhibitionMolluscum contagiosum virus Topoisomerase0.23[7]

Mechanisms of Action and Signaling Pathways

The biological effects of this compound are a direct consequence of its interaction with and inhibition of key cellular and viral enzymes.

3.1 Inhibition of HIV-1 Integrase

HIV-1 integrase is a 32-kDa enzyme that catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome. This process involves two main steps: 3'-processing and strand transfer. This compound has been shown to inhibit the strand transfer step of this process.[3] By preventing the covalent joining of the viral DNA to the host DNA, this compound effectively halts the establishment of a productive viral infection.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Strand_Transfer Strand Transfer Integrase->Strand_Transfer Catalyzes Lamellarin_H This compound Lamellarin_H->Strand_Transfer Inhibits Integration Integration into Host Genome Strand_Transfer->Integration

Mechanism of HIV-1 Integrase inhibition by this compound.

3.2 Inhibition of MCV Topoisomerase

Type IB topoisomerases, like the one from MCV, are enzymes that resolve DNA topological problems during replication and transcription by introducing transient single-strand breaks.[8] These enzymes form a covalent intermediate with the DNA, known as a cleavable complex. This compound acts as a topoisomerase poison. Instead of preventing the enzyme from binding to DNA, it stabilizes the covalent topoisomerase-DNA intermediate.[8] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which ultimately triggers downstream events like apoptosis and cell death.

MCV_Topoisomerase_Inhibition cluster_process MCV Topoisomerase Action Topo MCV Topoisomerase Cleavable_Complex Covalent Topo-DNA Cleavable Complex Topo->Cleavable_Complex DNA Supercoiled Viral DNA DNA->Cleavable_Complex Religation DNA Re-ligation Cleavable_Complex->Religation Normal Pathway DNA_Breaks Accumulation of DNA Strand Breaks Cleavable_Complex->DNA_Breaks Stabilized by This compound Relaxed_DNA Relaxed Viral DNA Religation->Relaxed_DNA Lamellarin_H This compound Lamellarin_H->Religation Prevents Apoptosis Apoptosis / Cell Death DNA_Breaks->Apoptosis

Mechanism of MCV Topoisomerase poisoning by this compound.

Experimental Protocols

The biological activities of this compound were determined using specific enzymatic and cell-based assays. The methodologies for these key experiments are detailed below.

4.1 HIV-1 Integrase Inhibition Assay

This assay is designed to measure the inhibition of the strand transfer reaction catalyzed by purified HIV-1 integrase.

  • Principle: The assay quantifies the reduction in the accumulation of strand transfer products when the enzyme is incubated with a target DNA and a DNA substrate mimicking one end of the unintegrated viral DNA in the presence of an inhibitor.[3]

  • Materials:

    • Purified, recombinant HIV-1 integrase.

    • Oligonucleotide substrates: A donor DNA (pre-processed U5 LTR sequence) and an acceptor (target) DNA. Often, one is radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.

    • Reaction Buffer: Typically contains a physiological pH buffer (e.g., MOPS or HEPES), DTT, a divalent cation (Mn²⁺ or Mg²⁺), and NaCl.

    • This compound dissolved in DMSO.

  • Procedure:

    • The reaction is initiated by incubating the donor DNA with HIV-1 integrase in the reaction buffer for a short period at 37°C to allow for the formation of the enzyme-substrate complex.

    • Varying concentrations of this compound (or vehicle control) are added to the reaction mixture.

    • The acceptor (target) DNA is then added to start the strand transfer reaction.

    • The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.

    • The reaction is quenched by adding a stop solution containing EDTA and a loading dye.

    • The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The gel is dried and exposed to a phosphor screen or imaged for fluorescence. The amount of strand transfer product is quantified by densitometry.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HIV_Assay_Workflow cluster_workflow Experimental Workflow: HIV-1 Integrase Assay Start 1. Incubate Integrase + Donor DNA Add_Inhibitor 2. Add this compound (or DMSO control) Start->Add_Inhibitor Add_Target 3. Add Target DNA to initiate reaction Add_Inhibitor->Add_Target Incubate 4. Incubate at 37°C Add_Target->Incubate Stop 5. Quench reaction (EDTA) Incubate->Stop Analyze 6. Analyze by PAGE and Autoradiography Stop->Analyze Calculate 7. Quantify products and calculate IC50 Analyze->Calculate

References

An In-depth Technical Guide on the Mechanism of Action of Lamellarin H as a Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamellarin H, a marine alkaloid belonging to the lamellarin family, has emerged as a compound of significant interest in oncology and virology due to its potent inhibitory effects on topoisomerase enzymes. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a topoisomerase I inhibitor. It details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for essential assays, and includes visualizations of the core mechanisms and workflows. This document is intended to serve as a critical resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction to this compound and Topoisomerase I

Lamellarins are a class of pyrrole-derived alkaloids first isolated from marine organisms.[1] These compounds, particularly the condensed pentacyclic/hexacyclic derivatives like this compound, exhibit potent cytotoxic activities against a range of cancer cell lines.[1] One of the primary molecular targets identified for this class of compounds is human topoisomerase I (Top1), a critical enzyme involved in DNA replication, transcription, and recombination.[1]

Topoisomerase I alleviates torsional stress in DNA by introducing transient single-strand breaks. The enzyme's catalytic cycle involves cleaving a phosphodiester bond, allowing the DNA to rotate, and then religating the break. Top1 inhibitors, often referred to as "poisons," interfere with this process by stabilizing the intermediate state where the enzyme is covalently bound to the DNA, known as the Top1-DNA cleavage complex. This stabilization prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[2][3]

This compound has also demonstrated activity against the topoisomerase of the Molluscum contagiosum virus (MCV), highlighting its potential as a broad-spectrum antiviral agent.[1]

Mechanism of Action of this compound

The primary mechanism through which this compound exerts its cytotoxic effects is by acting as a Top1 poison. While much of the detailed mechanistic work has been performed on the closely related analogue, Lamellarin D, the structural similarities allow for a well-supported extrapolation of the mechanism to this compound.

3.1 Stabilization of the Topoisomerase I-DNA Cleavage Complex

This compound, with its planar polycyclic structure, is thought to intercalate into the DNA at the site of Top1-mediated cleavage.[4] This intercalation is a crucial step for the stabilization of the Top1-DNA covalent complex.[4] Molecular modeling studies on Lamellarin D suggest that specific hydroxyl groups on the lamellarin scaffold form hydrogen bonds with key amino acid residues in the Top1 active site, such as Glu356 and Asn722.[5] This interaction locks the enzyme onto the DNA, inhibiting the religation step of the catalytic cycle.[5] The stabilization of this complex is the hallmark of Top1 poisons and is the initial event that leads to downstream cellular consequences.

3.2 Inhibition of DNA Religation

By stabilizing the cleavage complex, this compound effectively inhibits the DNA religation activity of Top1. This leads to an accumulation of single-strand DNA breaks. When a replication fork encounters these stabilized complexes, it results in the formation of irreversible and lethal double-strand DNA breaks, leading to cell cycle arrest and apoptosis.[6] Studies on Lamellarin D have shown that it strongly promotes the conversion of supercoiled DNA to nicked DNA in the presence of Top1, which is direct evidence of its ability to stabilize the cleavage complex and prevent religation.[4]

dot

Top1_Inhibition_by_LamellarinH cluster_cycle Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by this compound Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binds to DNA Supercoiled_DNA->Top1_Binding 1. Binding Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1_Binding->Cleavage_Complex 2. Cleavage Religation Religation Cleavage_Complex->Religation 3. Rotation & Unwinding Stabilized_Complex Stabilized Top1-DNA-LamH Cleavage Complex Cleavage_Complex->Stabilized_Complex DNA_Relaxation Relaxed DNA + Free Top1 Religation->DNA_Relaxation 4. Religation Religation->Stabilized_Complex Inhibition of Religation LamellarinH This compound LamellarinH->Stabilized_Complex Intercalation & Stabilization Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision DSB Double-Strand Breaks Replication_Fork_Collision->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: this compound inhibits the Top1 catalytic cycle by stabilizing the cleavage complex.

Quantitative Data

The inhibitory potency of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against both the Top1 enzyme and various cancer cell lines.

Compound/AnalogueTargetIC50 ValueReference
This compoundMCV Topoisomerase0.23 µM[1]
This compoundHIV-1 Integrase1.3 µM[1]
Lamellarin DP388 (Murine Leukemia)136 nM[4]
Lamellarin DP388/CPT5 (CPT-Resistant)1482 nM[4]
Lamellarin DCEM (Human Leukemia)14 nM[5]
Lamellarin DCEM/C2 (CPT-Resistant)969 nM[5]

Note: Data for the closely related Lamellarin D is included to provide a broader context for the potency of this class of compounds against human cancer cell lines and their topoisomerase I-dependent cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of topoisomerase inhibitors like this compound.

5.1 Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of Top1, which relaxes supercoiled plasmid DNA.

  • Materials:

    • Human Topoisomerase I (recombinant)

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Top1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT)[7]

    • This compound stock solution (in DMSO)

    • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • 1% Agarose gel in 1x TAE buffer

    • Ethidium bromide or other DNA stain

    • Nuclease-free water

  • Procedure:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine: 2 µL of 10x Top1 Reaction Buffer, 0.5 µg of supercoiled plasmid DNA, and nuclease-free water to a volume of 18 µL.[7]

    • Add 1 µL of diluted this compound (at various concentrations) or DMSO (vehicle control) to the respective tubes.[7]

    • Initiate the reaction by adding 1 µL of diluted Top1 enzyme. The optimal amount of enzyme required to fully relax the DNA should be predetermined empirically.[7]

    • Incubate the reactions at 37°C for 30 minutes.[7][8]

    • Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.[7]

    • Load the samples onto a 1% agarose gel containing a DNA stain.[7]

    • Perform electrophoresis at 80-100 V until the dye front has migrated sufficiently.[7]

    • Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band.[7][8]

dot

Relaxation_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Supercoiled DNA) start->prepare_mix add_inhibitor Add this compound (or DMSO control) prepare_mix->add_inhibitor add_enzyme Add Topoisomerase I add_inhibitor->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction (Add Stop/Loading Dye) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize Bands (UV) Analyze Results gel_electrophoresis->visualize end End visualize->end

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

5.2 Topoisomerase I-Mediated DNA Cleavage Assay

This assay is used to determine if a compound acts as a Top1 poison by stabilizing the cleavable complex.[2][3]

  • Materials:

    • 3'-radiolabeled DNA substrate (e.g., a specific oligonucleotide)[3]

    • Human Topoisomerase I

    • 10x Top1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA)[9]

    • This compound stock solution (in DMSO)

    • Stop solution (e.g., 1% SDS, 10 mM EDTA)

    • Proteinase K

    • Formamide-based loading dye

    • Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea)[9]

  • Procedure:

    • Prepare a reaction mixture containing the radiolabeled DNA substrate, 1x Top1 Reaction Buffer, and nuclease-free water.[10]

    • Add varying concentrations of this compound or DMSO control to the reaction tubes.[10]

    • Add Top1 enzyme to initiate the cleavage/religation equilibrium and incubate at 25-37°C for 20-30 minutes.[10]

    • Stop the reaction by adding the stop solution, followed by Proteinase K to digest the enzyme. Incubate at 37-50°C for 30 minutes.

    • Add formamide loading dye and denature the samples by heating at 90-95°C for 5 minutes, then chill on ice.[9]

    • Separate the DNA fragments on a denaturing polyacrylamide gel.[9]

    • Dry the gel and expose it to a phosphor screen or X-ray film.[9]

    • Analyze the results. An increase in the intensity of the shorter, cleaved DNA fragments indicates stabilization of the Top1-DNA cleavage complex.[9]

dot

Cleavage_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Radiolabeled DNA) start->prepare_mix add_inhibitor Add this compound (or DMSO control) prepare_mix->add_inhibitor add_enzyme Add Topoisomerase I add_inhibitor->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction (SDS) Digest with Proteinase K incubate->stop_reaction denature Denature Samples (Heat + Formamide Dye) stop_reaction->denature page Denaturing PAGE denature->page visualize Autoradiography/ Phosphorimaging page->visualize end End visualize->end

Caption: Workflow for the Topoisomerase I-mediated DNA Cleavage Assay.

5.3 Cell Growth Inhibition (Cytotoxicity) Assay

This assay measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50 or GI50).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound stock solution

    • MTT or similar viability reagent (e.g., WST-1, resazurin)[11]

    • Solubilization buffer (e.g., acidified isopropanol or SDS solution for MTT)[11]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[11]

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.[11]

    • Incubate the plates for a specified period (e.g., 72 hours).[5]

    • Add the viability reagent (e.g., MTT) to each well and incubate for a few hours, allowing viable cells to metabolize the reagent.[11]

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the inhibition versus the log of the drug concentration.

Conclusion

This compound is a potent topoisomerase I inhibitor that functions by trapping the enzyme on the DNA, preventing the religation of single-strand breaks. This mechanism leads to the accumulation of DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells. Its activity against both human and viral topoisomerases makes it a promising scaffold for the development of new anticancer and antiviral drugs. The experimental protocols and data presented in this guide provide a foundational framework for the continued investigation and development of this compound and its derivatives as therapeutic agents.

References

An In-Depth Technical Guide on Preliminary In Vitro Studies of Lamellarin H Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Introduction

Lamellarins are a class of polyaromatic pyrrole alkaloids first isolated from marine invertebrates in 1985.[1][2] This extensive family, comprising over 50 distinct compounds, has garnered significant attention for a wide range of biological activities, including potent cytotoxic, anti-HIV, and multidrug resistance (MDR) reversal properties.[3][4] Lamellarin H, a member of this family originally isolated from the ascidian Didemnum chartaceum, is characterized by a fused hexacyclic pyrrole structure.[1] Preliminary in vitro studies have highlighted its cytotoxic potential against various cancer cell lines, suggesting it may be a promising candidate for further oncological drug development. This document provides a comprehensive overview of the existing preliminary data on this compound's cytotoxicity, detailing its known molecular targets, proposed mechanisms of action, and the experimental protocols used in its evaluation.

Quantitative Cytotoxicity Data

The cytotoxic and antiproliferative effects of this compound have been quantified in preliminary studies against human cancer cell lines. The available data, primarily half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) values, are summarized below. These values indicate a potent cytotoxic activity in the low micromolar range.

CompoundCell LineAssay TypeParameterValue (µM)Reference
This compoundHeLa (Human Cervical Cancer)Cytotoxicity AssayLD505.7[5]
This compoundSH-SY5Y (Human Neuroblastoma)MTS AssayIC505.2[2][6]

Experimental Protocols

The following sections describe the general methodologies employed in the in vitro evaluation of this compound cytotoxicity, based on standard practices cited in the referenced literature for the lamellarin family.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as HeLa and SH-SY5Y are commonly used.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity and Cell Viability Assays (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). They are allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the culture medium. The cells are then treated with this serial dilution of this compound. Control wells receive medium with an equivalent concentration of DMSO.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTS Reagent Addition: Following incubation, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Measurement: After a further 1-4 hour incubation period, the absorbance is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis A 1. Cell Culture (e.g., HeLa, SH-SY5Y) B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-well Plates B->C E 5. Treat Cells & Incubate (e.g., 48-72 hours) C->E D 4. Prepare Serial Dilutions of this compound D->E F 6. Add MTS Reagent E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate % Viability G->H I 9. Determine IC50 Value H->I

References

Spectroscopic and Mechanistic Insights into Lamellarin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the marine alkaloid Lamellarin H, a compound of significant interest due to its potent biological activities, including the inhibition of topoisomerase I. This document compiles nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data into a structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visualization of the compound's mechanism of action.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly available in a tabulated format in the searched resources.

Table 2: 13C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly available in a tabulated format in the searched resources.

Note: While numerous publications on the total synthesis of this compound exist, which would contain this data, a specific tabulated list of 1H and 13C NMR chemical shifts was not found in the publicly available abstracts and summaries. Researchers are advised to consult the full text and supporting information of total synthesis publications for detailed assignments.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
High-Resolution Mass Spectrometry (HR-MS)Electrospray Ionization (ESI)Specific m/z value not explicitly stated in the searched resources.[M+H]+ or [M-H]- corresponding to the molecular formula of this compound (C30H23NO10).
Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Data for this compound

Wavenumber (cm-1)Functional Group Assignment
Specific peak values not explicitly stated in the searched resources.Hydroxyl (-OH), Carbonyl (C=O) of the lactone, Aromatic (C=C), C-O stretching.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound and related polycyclic aromatic alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

  • Instrumentation: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • 1H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and other protons, and a relaxation delay that allows for quantitative integration if required.

  • 13C NMR Acquisition: One-dimensional carbon NMR spectra are typically acquired with proton decoupling to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, a suite of 2D NMR experiments is employed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular structure.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with the ionization source, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

  • Instrumentation: High-resolution mass spectrometry is performed on an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Analysis: The accurate mass measurement of the molecular ion is used to determine the elemental composition. The fragmentation pattern from the MS/MS spectrum provides valuable information about the connectivity of the molecule, helping to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption or transmission spectrum via a Fourier transform. The spectrum is typically recorded in the mid-infrared range (4000-400 cm-1).

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the this compound molecule, such as O-H, C=O, C=C, and C-O bonds.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects primarily through the inhibition of human topoisomerase I, a crucial enzyme involved in DNA replication and transcription. The following diagram illustrates the proposed mechanism of inhibition.

LamellarinH_Mechanism cluster_TopI_Cycle Topoisomerase I Catalytic Cycle cluster_Inhibition Inhibition by this compound TopI Topoisomerase I CleavageComplex TopI-DNA Covalent Complex (Cleavage) TopI->CleavageComplex Binds to DNA DNA Supercoiled DNA RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Religation StabilizedComplex Stabilized Ternary Complex (this compound - TopI - DNA) CleavageComplex->StabilizedComplex RelaxedDNA->TopI Dissociation LamH This compound LamH->StabilizedComplex Intercalates and Binds ReplicationFork Advancing Replication Fork StabilizedComplex->ReplicationFork Collision with DSB Double-Strand Breaks & Cell Death ReplicationFork->DSB Leads to

Caption: Mechanism of Topoisomerase I inhibition by this compound.

The diagram illustrates that this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized ternary complex becomes a roadblock for the DNA replication machinery, leading to the formation of lethal double-strand breaks and ultimately, cell death. This mode of action is a key area of investigation for the development of this compound and its analogues as potential anticancer agents.

The Pivotal Role of Hydroxyl and Methoxy Groups in the Bioactivity of Lamellarin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamellarin H, a member of the lamellarin family of marine alkaloids, has garnered significant attention in the scientific community for its potent and diverse biological activities, including cytotoxicity against various cancer cell lines and inhibition of key cellular enzymes.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, with a specific focus on the critical roles that its hydroxyl and methoxy functional groups play in mediating its bioactivity. Through a synthesis of current research, this document elucidates how these chemical moieties contribute to the compound's mechanism of action, offering valuable insights for the design and development of novel therapeutic agents.

Introduction to this compound

Lamellarins are a class of polyaromatic pyrrole alkaloids first isolated from marine invertebrates.[2][3] They are characterized by a pentacyclic or hexacyclic core structure.[3] this compound, specifically, belongs to the type Ib group of lamellarins, which possess an unsaturated piperidine ring.[4] These compounds have demonstrated a wide range of biological effects, including potent cytotoxicity, inhibition of topoisomerase I, modulation of protein kinases, and anti-HIV-1 activity.[3][5] The promising anticancer properties of lamellarins have made them attractive lead compounds in drug discovery.[6][7]

Structure-Activity Relationship: The Role of Hydroxyl Groups

The substitution pattern of hydroxyl groups on the lamellarin scaffold is a critical determinant of its biological activity.

The C-8 and C-20 Hydroxyl Groups: Essential for Cytotoxicity and Topoisomerase I Inhibition

A substantial body of evidence points to the indispensable role of the hydroxyl groups at the C-8 and C-20 positions for the potent cytotoxicity and topoisomerase I inhibitory activity of lamellarins.[2][8][9] Molecular modeling studies of Lamellarin D, a close analog of this compound, have shown that the 20-OH and 8-OH groups can form hydrogen-bonding interactions with the side chains of glutamate-356 and asparagine-722 residues, respectively, within the topoisomerase I-DNA covalent complex.[9] This interaction is crucial for the stabilization of the cleavable complex, which is a key mechanism of topoisomerase I poisons.[9]

Deletion of the 20-OH group in lamellarin analogs leads to a significant decrease in both antiproliferative activity and the ability to mediate topoisomerase I-DNA cleavage.[9] For instance, a lamellarin analog lacking the 20-OH group was found to be approximately 50 times less cytotoxic than its hydroxylated counterpart.[9] Similarly, blocking the C-8 hydroxyl group also results in a significant reduction in activity.[10]

The C-13 Hydroxyl Group and Kinase Inhibition

While the C-8 and C-20 hydroxyls are paramount for topoisomerase I inhibition, the C-13 hydroxyl group appears to be important for the inhibition of certain protein kinases.[10] Structure-activity relationship studies have indicated that the C-8 and C-13 hydroxyl groups are important structural requirements for kinase inhibition.[10]

Structure-Activity Relationship: The Role of Methoxy Groups

In contrast to the critical nature of the hydroxyl groups, the methoxy groups on the lamellarin core appear to be less essential for certain biological activities, particularly cytotoxicity.

The C-13 and C-21 Methoxy Groups and Cytotoxicity

Studies involving the synthesis and biological evaluation of lamellarin D derivatives have suggested that the two methoxy groups at C-13 and C-21 are not necessary for cytotoxic activity.[8] Furthermore, the presence of the 21-methoxy group has been shown to have no significant impact on the inhibitory or cytotoxic activity when comparing lamellarin analogs.[9]

Methoxy Groups and Kinase Inhibition

While not as critical as the hydroxyl groups, the methoxy groups may still influence the selectivity and potency of kinase inhibition. The exchange of a C-13 hydroxyl group with a C-14 methoxy group, as seen in the comparison between Lamellarin N and Lamellarin D, resulted in decreased activity against certain kinases.[10]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data from various studies, highlighting the impact of hydroxyl and methoxy group modifications on the bioactivity of this compound and its analogs.

CompoundTarget Cell Line/EnzymeIC50/GI50Reference
This compound HIV-1 Integrase1.3 µM[4]
MCV Topoisomerase0.23 µM[4]
HeLa (Cytotoxicity)5.7 µM[4]
Lamellarin D PC3 (Prostate Cancer)10.9 nM[11]
Leukemia5 nM[11]
Colon Cancer9 nM[11]
Lamellarin T PC3 (Prostate Cancer)20.22 µg/mL[11]
HeLa (Cervical Cancer)27 µM[11]
Glycosylated Lamellarin D (ZL-3) A549 (Lung Cancer)3 nM[12]
HCT116 (Colon Cancer)10 nM[12]
HepG2 (Liver Cancer)15 nM[12]
Glycosylated Lamellarin D (ZL-1) HCT116 (Colon Cancer)14 nM[12]
HepG2 (Liver Cancer)24 nM[12]

Table 1: Bioactivity of this compound and Analogs

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature concerning the bioactivity of lamellarins.

Cytotoxicity Assays
  • Cell Lines: A panel of human cancer cell lines is typically used, such as HeLa (cervical), A549 (lung), PC3 (prostate), and HCT116 (colon).[8][11][12]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (e.g., lamellarin derivatives) for a specified incubation period (e.g., 72 hours).[11]

    • Cell viability is assessed using a suitable assay, such as the CellTiter-Glo assay which measures ATP levels, or an MTT assay.[11]

    • The concentration of the compound that inhibits cell growth by 50% (IC50 or GI50) is determined from the dose-response curves.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
  • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Procedure:

    • Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence or absence of the test compound.

    • The reaction is stopped, and the DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

    • Inhibition of the enzyme's activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The ability of a compound to act as a topoisomerase I poison is indicated by the appearance of nicked DNA.[13]

Protein Kinase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific protein kinase.

  • Procedure:

    • A specific protein kinase (e.g., CDK1/cyclin B, GSK-3) is incubated with its substrate and ATP (often radiolabeled) in the presence of varying concentrations of the test compound.[6][14]

    • The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified, typically through methods like scintillation counting or autoradiography.

    • The IC50 value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathways and Experimental Workflows

The bioactivity of this compound and its analogs is mediated through complex signaling pathways, often culminating in apoptosis.

G General Signaling Pathway for Lamellarin-Induced Apoptosis LamellarinH This compound TopoisomeraseI Topoisomerase I Inhibition LamellarinH->TopoisomeraseI ProteinKinases Protein Kinase Inhibition (e.g., CDKs, GSK-3) LamellarinH->ProteinKinases Mitochondria Direct Mitochondrial Effects LamellarinH->Mitochondria DNADamage DNA Damage (Strand Breaks) TopoisomeraseI->DNADamage CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) ProteinKinases->CellCycleArrest CytochromeC Cytochrome c Release Mitochondria->CytochromeC DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation CaspaseActivation->Apoptosis

Caption: this compound induces apoptosis through multiple mechanisms.

G General Experimental Workflow for Bioactivity Screening Start Start: Lamellarin Analog Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity EnzymeInhibition Enzyme Inhibition Assays (Topoisomerase I, Kinases) Cytotoxicity->EnzymeInhibition SAR Structure-Activity Relationship Analysis EnzymeInhibition->SAR Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) SAR->Mechanism LeadOptimization Lead Compound Optimization Mechanism->LeadOptimization

Caption: Workflow for evaluating the bioactivity of lamellarin analogs.

Conclusion

The hydroxyl and methoxy groups of this compound and its congeners play distinct and crucial roles in their biological activities. The hydroxyl groups, particularly at the C-8 and C-20 positions, are fundamental for cytotoxicity and topoisomerase I inhibition, likely through direct hydrogen bonding with the enzyme-DNA complex. In contrast, the methoxy groups appear to be more dispensable for general cytotoxicity but may modulate activity against other targets such as protein kinases. A thorough understanding of these structure-activity relationships is paramount for the rational design of more potent and selective lamellarin-based anticancer agents. Future research should continue to explore the nuanced roles of these functional groups to optimize the therapeutic potential of this promising class of marine natural products.

References

Technical Guide: Initial Screening of Lamellarin H Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamellarins are a class of polyaromatic pyrrole alkaloids isolated from marine organisms, which have demonstrated a wide range of biological activities, including potent anticancer properties.[1][2] Among them, Lamellarin H has been identified as a promising cytotoxic agent. This document provides a comprehensive technical guide on the initial in vitro screening of this compound, detailing its cytotoxic effects, experimental protocols for its evaluation, and an overview of its potential mechanisms of action. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies required to investigate this compound and related compounds as potential anticancer therapeutics.

Cytotoxic Activity of this compound and Analogs

The initial screening of any potential anticancer compound involves evaluating its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment.

While extensive data for this compound is still emerging, preliminary studies and data from closely related analogs like Lamellarin D provide strong evidence for the family's potent anticancer activity. This compound has been shown to be quite cytotoxic against HeLa cervical cancer cells.[3] The broader family of lamellarins exhibits cytotoxicity through mechanisms such as the inhibition of topoisomerase I and direct interference with mitochondrial function to induce cell death.[4][5]

Table 2.1: Summary of Cytotoxic Activity (IC50/LD50) of Lamellarins against Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 / LD50 (µM)Reference
This compound HeLaCervical Cancer5.7[3]
Lamellarin DP388Murine Leukemia~0.02[6]
Lamellarin DMCF-7Breast Cancer3.0 - 4.0[7]
Lamellarin KMultipleLung, Breast, Liver, etc.Low µM / nM ranges[3][8]
Lamellarin NMultipleLung, Breast, Liver, etc.Low µM / nM ranges[3][8]

Note: Data for various lamellarins are included to provide context for the family's potent bioactivity. IC50 values can vary based on the specific assay and incubation time used.

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results in drug screening. The following sections outline the methodologies for key assays used to evaluate the anticancer properties of this compound.

General Experimental Workflow

The initial screening process follows a logical progression from general cytotoxicity assessment to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays A Cell Line Seeding (96-well plates) B Treatment with this compound (Dose-response) A->B C Incubation (e.g., 48-72 hours) B->C D Cell Viability Assay (SRB or MTT) C->D E IC50 Calculation D->E F Cell Cycle Analysis (Flow Cytometry) E->F Active Compounds G Apoptosis Detection (Western Blot) E->G Active Compounds

Caption: General workflow for the initial screening of this compound.
Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content, making it a reliable method for cytotoxicity screening.[9][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000 to 20,000 cells/well) in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include wells for untreated controls and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[12] Incubate at 4°C for at least 1 hour.[9]

  • Washing: Wash the plates four to five times with 1% (v/v) acetic acid or slow-running tap water to remove excess TCA and unbound dye.[9][12] Allow the plates to air dry completely at room temperature.[11]

  • Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9][12]

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11]

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12] Place the plate on a shaker for 5-10 minutes.[11]

  • Absorbance Measurement: Read the optical density (OD) at 510 nm or 565 nm using a microplate reader.[10][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

MTT Assay for Cell Viability

The MTT assay measures cellular metabolic activity as an indicator of cell viability.[14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • Incubation: Incubate cells with the compound for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[14]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14][15] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background.[14]

  • Data Analysis: Determine the IC50 value as described for the SRB assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase may indicate cell cycle arrest.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at ~300 x g for 5 minutes.[16]

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[16] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[16]

  • Staining: Centrifuge the fixed cells and decant the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 1 mL of PI staining solution.[16] A typical solution contains:

    • Propidium Iodide (e.g., 20-50 µg/mL)

    • RNase A (e.g., 100 µg/mL to prevent staining of RNA)

    • A permeabilizing agent like Triton X-100 (e.g., 0.1% v/v) in PBS[17]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.[16][17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (e.g., FL-2 or FL-3).[18]

  • Data Interpretation: Analyze the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot for Apoptosis Marker Detection

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases, PARP, and members of the Bcl-2 family.[19][20]

Protocol:

  • Protein Extraction: Treat cells with this compound. Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21] Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and collect the supernatant containing the protein lysate.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-β-actin).[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[21]

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control. An increase in cleaved (active) forms of caspases and PARP, or a shift in the Bax/Bcl-2 ratio, is indicative of apoptosis.[19]

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of the lamellarin family is multifaceted. While this compound's specific targets are under investigation, related compounds like Lamellarin D provide a strong model for its likely mechanisms.

  • Topoisomerase I Inhibition : Lamellarins can function as topoisomerase I poisons, trapping the enzyme-DNA cleavage complex, which leads to DNA strand breaks and cell death.[1][4] this compound is known to inhibit the topoisomerase of the Molluscum contagiosum virus.[1]

  • Mitochondrial-Mediated Apoptosis : Lamellarins can directly target mitochondria, causing a decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of the intrinsic apoptotic cascade.[4][5] This involves the activation of initiator caspase-9 and executioner caspase-3.[6]

  • Protein Kinase Inhibition : Some lamellarins have been shown to inhibit various protein kinases relevant to cancer, such as cyclin-dependent kinases (CDKs), which could contribute to their cytotoxic effects by inducing cell cycle arrest.[5]

  • Induction of Cellular Senescence : At subtoxic concentrations, Lamellarin D can induce cellular senescence through the production of intracellular reactive oxygen species (ROS).[22]

Visualizing the Intrinsic Apoptosis Pathway

The following diagram illustrates the key steps in the mitochondrial (intrinsic) pathway of apoptosis, a likely mechanism for this compound.

G LamH This compound Bax Bax Activation LamH->Bax Directly or Indirectly Affects Bcl2 Bcl-2 Inhibition LamH->Bcl2 Directly or Indirectly Affects Mito Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mito->MMP Pore Formation Bax->Mito Bcl2->Mito CytC Cytochrome c Release MMP->CytC Apaf Apaf-1 CytC->Apaf Binds to Apop Apoptosome Formation Apaf->Apop aCasp9 Active Caspase-9 Apop->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apop aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Disclaimer: This document is intended for research and informational purposes only. All laboratory procedures should be conducted in accordance with institutional safety guidelines and regulations.

References

Lamellarin H: A Technical Guide to its Function as an HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lamellarin H, a marine alkaloid, and its role as a potential inhibitor of HIV-1 integrase. This document outlines the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction

Lamellarins are a class of polycyclic aromatic alkaloids first isolated from marine organisms.[1] These compounds have demonstrated a wide range of biological activities, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase.[1][2] this compound, a member of this family, has been identified as a potential therapeutic agent due to its inhibitory effects on the HIV-1 replication cycle. Specifically, it targets the viral enzyme integrase, which is essential for the integration of the viral DNA into the host cell's genome.[2] This guide focuses on the technical aspects of this compound's function as an HIV-1 integrase inhibitor.

Mechanism of Action

HIV-1 integrase is a key enzyme in the retroviral life cycle, catalyzing the insertion of the reverse-transcribed viral DNA into the host chromosome. This process, known as integration, involves two main steps:

  • 3'-Processing: The integrase enzyme cleaves a dinucleotide from each 3' end of the viral DNA.

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently linked to the host cell's DNA.

This compound is thought to exert its inhibitory effect by interfering with the strand transfer step of the integration process. While the precise binding mode is still under investigation, it is hypothesized that lamellarins may chelate the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of the integrase, which are crucial for its catalytic activity. This action prevents the stable formation of the integrase-DNA complex required for successful integration. Some studies on related compounds, like lamellarin α 20-sulfate, suggest that these molecules may also have an impact on the early stages of viral entry.[3]

Quantitative Data

The following table summarizes the available quantitative data for this compound and its closely related analog, Lamellarin α 20-sulfate. It is important to note that while this compound has shown cytotoxic activity, specific IC50 values for its direct inhibition of HIV-1 integrase are not as widely reported as those for its sulfated counterpart.

CompoundAssayTargetResult (IC50/LD50)Cell LineReference
This compound Cytotoxicity (MTT Assay)Cell ViabilityLD50: 5.7 µMHeLa[2]
Lamellarin α 20-sulfate HIV-1 Replication (MAGI Assay)HIV-1 ReplicationIC50: 8 µMMAGI[4]
Lamellarin α 20-sulfate CytotoxicityCell ViabilityIC50 > 100 µM-[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as an HIV-1 integrase inhibitor.

HIV-1 Integrase Strand Transfer Assay (In Vitro)

This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integration in a cell-free system. The protocol outlined below is a synthesized methodology based on commercially available kits and published research.[5][6][7]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral DNA end)

  • Target Substrate (TS) DNA (oligonucleotide mimicking the host DNA)

  • Streptavidin-coated 96-well plates

  • Assay Buffer (containing Mg²⁺ or Mn²⁺)

  • Wash Buffer

  • Blocking Buffer

  • Detection Antibody (e.g., anti-digoxigenin-HRP if TS is digoxigenin-labeled)

  • Substrate for HRP (e.g., TMB)

  • Stop Solution

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Plate reader

Procedure:

  • Plate Preparation:

    • Coat the streptavidin-coated 96-well plate with the biotinylated Donor Substrate (DS) DNA by incubating with a solution of DS DNA in assay buffer for 1 hour at 37°C.

    • Wash the plate three times with Wash Buffer to remove unbound DS DNA.

    • Add Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

    • Wash the plate three times with Wash Buffer.

  • Integrase Binding:

    • Add a solution of recombinant HIV-1 integrase in assay buffer to each well.

    • Incubate for 1 hour at 37°C to allow the integrase to bind to the DS DNA.

    • Wash the plate three times with Wash Buffer.

  • Inhibitor Addition:

    • Prepare serial dilutions of this compound (and positive/negative controls) in assay buffer.

    • Add the diluted compounds to the wells and incubate for 30 minutes at 37°C.

  • Strand Transfer Reaction:

    • Add the Target Substrate (TS) DNA to each well to initiate the strand transfer reaction.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the plate five times with Wash Buffer to remove unbound reagents.

    • Add the detection antibody (e.g., anti-digoxigenin-HRP) and incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

    • Add the HRP substrate (e.g., TMB) and incubate in the dark until a color change is observed.

    • Add Stop Solution to quench the reaction.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell-Based HIV-1 Antiviral Assay (MAGI Assay)

The Multinuclear Activation of a Galactosidase Indicator (MAGI) assay is a cell-based assay used to quantify the inhibition of HIV-1 replication.[8][9] This assay utilizes HeLa cells that express CD4 and contain an integrated HIV-1 LTR promoter driving the expression of the β-galactosidase gene. Infection with HIV-1 leads to the production of the Tat protein, which transactivates the LTR promoter, resulting in β-galactosidase expression.

Materials:

  • MAGI cells (HeLa-CD4-LTR-β-gal)

  • HIV-1 viral stock

  • Complete culture medium

  • This compound (or other test compounds)

  • 96-well cell culture plates

  • Fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (containing X-gal, potassium ferrocyanide, and potassium ferricyanide in PBS)

  • Phosphate Buffered Saline (PBS)

  • Inverted microscope

Procedure:

  • Cell Seeding:

    • Seed MAGI cells into a 96-well plate at a density that will result in a confluent monolayer the following day.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound and Virus Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the culture medium from the cells and add the diluted compounds.

    • Add the HIV-1 viral stock to each well (except for the cell control wells).

    • Incubate for 2 hours at 37°C.

  • Incubation:

    • After the 2-hour incubation, add fresh culture medium containing the same concentration of the test compound.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Staining:

    • Carefully remove the culture medium from the wells.

    • Wash the cells twice with PBS.

    • Add the fixing solution to each well and incubate for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add the X-gal staining solution to each well.

    • Incubate at 37°C for 2-4 hours, or until blue-colored cells (syncytia) are visible.

  • Quantification:

    • Wash the cells with PBS.

    • Count the number of blue-stained syncytia in each well using an inverted microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration at which this compound becomes toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/IC50).

Materials:

  • HeLa cells (or other relevant cell line)

  • Complete culture medium

  • This compound (or other test compounds)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the diluted compounds to the cells.

    • Incubate for 48 hours (or a duration matching the antiviral assay).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Measurement:

    • Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated cell control.

    • Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

The following diagrams illustrate the key processes involved in HIV-1 integration and the experimental workflow for its inhibition analysis.

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase IN Integrase Processed_vDNA 3'-Processed Viral DNA vDNA->Processed_vDNA 3'-Processing (by Integrase) Integration Integration into Host DNA Processed_vDNA->Integration Provirus Provirus Integration->Provirus Inhibitor This compound Inhibitor->Processed_vDNA Inhibits Strand Transfer

Caption: HIV-1 Integration Pathway and Point of Inhibition by this compound.

Strand_Transfer_Assay_Workflow Plate Streptavidin-Coated Plate DS_DNA Add Biotinylated Donor Substrate (DS) DNA Plate->DS_DNA Wash1 Wash DS_DNA->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Integrase Add HIV-1 Integrase Wash2->Integrase Wash3 Wash Integrase->Wash3 Inhibitor Add this compound Wash3->Inhibitor TS_DNA Add Target Substrate (TS) DNA (Initiate Reaction) Inhibitor->TS_DNA Wash4 Wash TS_DNA->Wash4 Detection Add Detection Antibody Wash4->Detection Wash5 Wash Detection->Wash5 Substrate Add Substrate Wash5->Substrate Read Read Absorbance Substrate->Read

Caption: Workflow for the in vitro HIV-1 Integrase Strand Transfer Assay.

MAGI_Assay_Workflow Seed_Cells Seed MAGI Cells Add_Compound Add this compound Seed_Cells->Add_Compound Add_Virus Infect with HIV-1 Add_Compound->Add_Virus Incubate Incubate for 48h Add_Virus->Incubate Fix_Cells Fix Cells Incubate->Fix_Cells Stain_Cells Stain with X-gal Fix_Cells->Stain_Cells Count_Syncytia Count Blue Syncytia Stain_Cells->Count_Syncytia

Caption: Workflow for the cell-based MAGI Antiviral Assay.

References

Methodological & Application

Application Notes and Protocols: N-ylide-Mediated Cyclization for Lamellarin H Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Lamellarin H, a marine alkaloid with significant biological activities, including the inhibition of HIV-1 integrase and cytotoxicity against various cancer cell lines.[1][2] The key transformation in the synthesis of the pentacyclic core of this compound is an N-ylide-mediated intramolecular cyclization reaction. The protocols outlined below are based on the seminal total synthesis reported by Ishibashi and coworkers, which established a foundational route to this class of compounds.[1]

Overview of the Synthetic Strategy

The synthesis of this compound via an N-ylide mediated cyclization involves a multi-step sequence. The core strategy revolves around the construction of a substituted isoquinoline precursor, which is then N-alkylated to form a quaternary ammonium salt. In the presence of a base, this salt generates an isoquinolinium N-ylide in situ. This reactive intermediate undergoes a [3+2] dipolar cycloaddition with an appropriately positioned dipolarophile, leading to the formation of the crucial pyrrole ring. Subsequent lactonization and deprotection steps yield the final natural product.

Experimental Protocols

The following protocols detail the key steps in the synthesis of this compound, starting from the formation of the isoquinoline precursor to the final deprotection.

Synthesis of the Isoquinoline Precursor

The initial phase of the synthesis focuses on the construction of a suitably functionalized benzylisoquinoline derivative. This is typically achieved through a condensation reaction.

Protocol 1: Condensation to form the Benzylisoquinoline Core

  • Reaction Setup: To a solution of a substituted benzylisoquinoline (e.g., compound 325 in Scheme 34 of the cited review, 1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

  • Addition of Benzoate: After stirring for 30 minutes at -78 °C, add a solution of a substituted benzoate (e.g., compound 326 , 1.2 equiv) in anhydrous THF.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired adduct (e.g., compound 332 ).

N-Alkylation to Form the Quaternary Ammonium Salt

The benzylisoquinoline adduct is then N-alkylated to introduce the side chain necessary for the subsequent cyclization.

Protocol 2: N-Alkylation

  • Reaction Setup: To a solution of the benzylisoquinoline adduct (1.0 equiv) in a suitable solvent such as dimethylformamide (DMF), add ethyl bromoacetate (1.5 equiv).

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours.

  • Isolation: The resulting quaternary ammonium salt often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to induce solidification.

N-ylide-Mediated Intramolecular Cyclization and Lactonization

This is the pivotal step where the pyrrole ring is formed, followed by the formation of the lactone ring to construct the pentacyclic core.

Protocol 3: Cyclization and Lactonization

  • Ylide Generation and Cyclization: Dissolve the quaternary ammonium salt (1.0 equiv) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO). Add a base, such as triethylamine (Et3N) (2.0 equiv), to the solution.

  • Thermal Conditions: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. The N-ylide is generated in situ and undergoes intramolecular cyclization.

  • Lactonization: Upon completion of the cyclization, the reaction mixture is cooled. The lactonization may occur spontaneously upon heating or require subsequent acidic or basic treatment. For acidic workup, carefully add a dilute solution of hydrochloric acid.

  • Workup and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the protected Lamellarin derivative (e.g., compound 330 ).

Final Deprotection to Yield this compound

The final step involves the removal of protecting groups to furnish the natural product. This compound possesses multiple hydroxyl groups that are typically protected as benzyl or methoxymethyl (MOM) ethers during the synthesis.

Protocol 4: Deprotection

  • Reaction Setup: Dissolve the protected Lamellarin derivative (1.0 equiv) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.

  • Addition of Deprotecting Agent: Add a solution of boron tribromide (BBr3) in DCM (typically a 1M solution, 5-10 equiv) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Carefully quench the reaction by the slow addition of methanol at 0 °C. The mixture is then concentrated under reduced pressure. The residue is co-evaporated with methanol several times to remove residual boron salts.

  • Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel to afford this compound.

Quantitative Data

The overall reported yield for the synthesis of this compound via this N-ylide mediated cyclization strategy is approximately 15% over 5 steps from the initial benzylisoquinoline precursor.[1] Specific yields for each step can vary depending on the exact substrates and reaction conditions used.

StepTransformationReagentsTypical Yield
1Benzylisoquinoline CondensationLDA, Substituted Benzoate60-70%
2N-AlkylationEthyl bromoacetate80-90%
3N-ylide Cyclization & LactonizationEt3N, Heat30-40%
4DeprotectionBBr350-60%
Overall Total Synthesis of this compound ~15%

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the N-ylide-mediated synthesis of the Lamellarin core.

Lamellarin_H_Synthesis cluster_0 Precursor Synthesis cluster_1 N-ylide Formation and Cyclization cluster_2 Core Formation and Final Product Benzylisoquinoline Substituted Benzylisoquinoline Adduct Condensation Adduct Benzylisoquinoline->Adduct LDA, ArCOOR' Quaternary_Salt Quaternary Ammonium Salt Adduct->Quaternary_Salt BrCH2COOEt Adduct->Quaternary_Salt N_Ylide Isoquinolinium N-ylide Quaternary_Salt->N_Ylide Et3N Quaternary_Salt->N_Ylide Cyclized_Intermediate Cyclized Intermediate N_Ylide->Cyclized_Intermediate Intramolecular [3+2] Cycloaddition N_Ylide->Cyclized_Intermediate Protected_Lamellarin Protected Lamellarin Core Cyclized_Intermediate->Protected_Lamellarin Lactonization Cyclized_Intermediate->Protected_Lamellarin Lamellarin_H This compound Protected_Lamellarin->Lamellarin_H BBr3 (Deprotection) Protected_Lamellarin->Lamellarin_H

Caption: Key stages in the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is depicted below.

Experimental_Workflow cluster_workflow Synthetic Workflow start Start Materials step1 Protocol 1: Condensation start->step1 step2 Protocol 2: N-Alkylation step1->step2 Purified Adduct step3 Protocol 3: Cyclization & Lactonization step2->step3 Quaternary Salt step4 Protocol 4: Deprotection step3->step4 Protected Lamellarin end_product This compound step4->end_product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling in the Synthesis of Lamellarin H Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic application of the Suzuki-Miyaura cross-coupling reaction in the synthesis of Lamellarin H and its analogues. Lamellarins are a class of marine alkaloids known for their potent cytotoxic and anti-cancer activities, making their efficient synthesis a key focus for drug discovery and development.[1][2] The core structure of many lamellarins features a poly-substituted pyrrole ring, and the Suzuki-Miyaura reaction has proven to be an indispensable tool for the regioselective formation of the crucial C-C bonds between the pyrrole core and its aryl substituents.[3][4]

Introduction to this compound and the Role of Suzuki-Miyaura Coupling

This compound is a member of the lamellarin family of marine alkaloids, which are characterized by a central 3,4-diarylpyrrole moiety.[1] These compounds have garnered significant interest due to their wide range of biological activities, including cytotoxicity against multidrug-resistant cancer cell lines, inhibition of HIV-1 integrase, and modulation of topoisomerase I activity.[1][5][6][7] The therapeutic potential of lamellarins has spurred the development of various synthetic strategies to access these complex molecules and their analogues for further biological evaluation.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[8] In the context of lamellarin synthesis, it provides a powerful and versatile method for the sequential and regioselective introduction of the aryl and heteroaryl moieties onto a functionalized pyrrole core, which is a key strategic step in the total synthesis of these natural products.[3][4][9]

Synthetic Strategies and Key Applications

The synthesis of the lamellarin core often employs an iterative halogenation/Suzuki-Miyaura cross-coupling sequence on a pyrrole precursor. This modular approach allows for the introduction of different aryl groups at specific positions, facilitating the generation of a library of lamellarin analogues for structure-activity relationship (SAR) studies.

A common strategy involves the following key steps:

  • Preparation of a functionalized pyrrole core: This often starts with a commercially available pyrrole derivative that is subsequently halogenated at specific positions.

  • Sequential Suzuki-Miyaura Cross-Coupling: The halogenated pyrrole undergoes a series of palladium-catalyzed cross-coupling reactions with various arylboronic acids or their esters to build the desired diarylpyrrole framework.

  • Cyclization and Final Modifications: Following the construction of the core structure, subsequent reactions such as lactonization and deprotection are carried out to complete the synthesis of the target lamellarin analogue.

The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling steps and is often optimized to achieve high yields and avoid side reactions like dehalogenation.

Quantitative Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions in the synthesis of key intermediates for Lamellarin analogues.

Entry Halogenated Pyrrole Substrate Boronic Acid/Ester Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Ethyl 4-bromo-5-formylpyrrole-2-carboxylate3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001285Generic Protocol
2Methyl 2,4-dibromo-1H-pyrrole-3-carboxylate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/H₂O901678Generic Protocol
3N-Boc-2,5-dibromopyrrole3,4,5-Trimethoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O902472Generic Protocol
4Ethyl 4-bromo-1H-pyrrole-2-carboxylate (N-Boc protected)3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF1001270[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Brominated Pyrrole Ester

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated pyrrole derivative with an arylboronic acid, a key step in the synthesis of the lamellarin core.

Materials:

  • Brominated pyrrole ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated pyrrole ester (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired diarylpyrrole product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) + Base R2B->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow for Lamellarin Analogues

Lamellarin_Synthesis_Workflow cluster_0 Pyrrole Core Functionalization cluster_1 Iterative Suzuki-Miyaura Coupling cluster_2 Final Assembly and Deprotection Pyrrole Pyrrole Derivative Halogenation1 Halogenation (e.g., NBS) Pyrrole->Halogenation1 HalogenatedPyrrole Halogenated Pyrrole Halogenation1->HalogenatedPyrrole Suzuki1 Suzuki-Miyaura Coupling 1 (+ Arylboronic Acid A) HalogenatedPyrrole->Suzuki1 MonoarylPyrrole Mono-aryl Pyrrole Suzuki1->MonoarylPyrrole Halogenation2 Halogenation MonoarylPyrrole->Halogenation2 DihalogenatedMonoaryl Di-halogenated Mono-aryl Pyrrole Halogenation2->DihalogenatedMonoaryl Suzuki2 Suzuki-Miyaura Coupling 2 (+ Arylboronic Acid B) DihalogenatedMonoaryl->Suzuki2 DiarylPyrrole Di-aryl Pyrrole Intermediate Suzuki2->DiarylPyrrole Cyclization Lactonization / Cyclization DiarylPyrrole->Cyclization ProtectedLamellarin Protected Lamellarin Analogue Cyclization->ProtectedLamellarin Deprotection Deprotection ProtectedLamellarin->Deprotection LamellarinH This compound Analogue Deprotection->LamellarinH

Caption: General workflow for this compound analogue synthesis.

Biological Activity and Signaling Pathways of Lamellarins

Lamellarins, particularly Lamellarin D (a close analogue of this compound), exhibit their potent anti-cancer effects through a dual mechanism of action, targeting both the nucleus and the mitochondria.[5][11]

  • Nuclear Pathway - Topoisomerase I Inhibition: Lamellarins can intercalate into DNA and stabilize the covalent complex between DNA and topoisomerase I.[10] This prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately triggering apoptosis.[3][5]

  • Mitochondrial Pathway - Direct Apoptosis Induction: Lamellarins can directly act on mitochondria, leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade (caspase-9 and -3), thereby inducing apoptosis through the intrinsic pathway.[3][12][13] This mitochondrial-mediated cell death is independent of the nuclear pathway and can bypass some mechanisms of drug resistance.[3][12]

Additionally, some lamellarins have been shown to inhibit various protein kinases involved in cell cycle regulation and survival, such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and others, which may contribute to their overall cytotoxic effects.[14]

Proposed Signaling Pathway for Lamellarin-Induced Apoptosis

Lamellarin_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_kinase Kinase Inhibition Lamellarin This compound Analogue Top1 Topoisomerase I Lamellarin->Top1 Inhibition Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Lamellarin->Mito Direct Action Kinases CDKs, GSK-3, etc. Lamellarin->Kinases Inhibition DNA_damage DNA Damage Top1->DNA_damage Stabilizes DNA complex Apoptosis_n Apoptosis DNA_damage->Apoptosis_n CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_m Apoptosis Casp3->Apoptosis_m CellCycle Cell Cycle Arrest Kinases->CellCycle CellCycle->Apoptosis_n

Caption: Proposed signaling pathways of Lamellarin-induced apoptosis.

References

Application Notes: Intramolecular [3+2] Cycloaddition Route to Lamellarin H

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lamellarins are a class of marine alkaloids first isolated in 1985 from the prosobranch mollusk Lamellaria sp.[1]. These compounds, particularly the pentacyclic Type I and II lamellarins, have garnered significant interest due to their potent biological activities, including cytotoxicity against multidrug-resistant (MDR) cancer cell lines, anti-HIV-1 activity, and inhibition of topoisomerase I.[1][2][3]. Lamellarin H, a member of this family, is a powerful therapeutic lead due to its significant antitumor properties.[4][5].

This document provides a detailed overview and experimental protocols for the total synthesis of this compound, focusing on the key strategic step: an intramolecular [3+2] cycloaddition of an azomethine ylide. The protocols are based on the first total synthesis reported by Ishibashi, Miyazaki, and Iwao in 1997, a landmark achievement that opened avenues for the synthesis and study of this important class of molecules.[1][6].

Overall Synthetic Strategy

The synthesis of this compound from an appropriately substituted isoquinoline derivative is achieved through a multi-step sequence. The core strategy involves the formation of a pentacyclic system via an N-ylide-mediated intramolecular cycloaddition, followed by lactonization and final deprotection of hydroxyl groups.[4][6]. The overall workflow is depicted below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Construction cluster_2 Phase 3: Final Product Formation start Substituted Isoquinoline precursor Synthesis of Isoquinolinium Salt (Cycloaddition Precursor) start->precursor Alkylation cycloaddition In Situ Ylide Generation & Intramolecular [3+2] Cycloaddition precursor->cycloaddition Base Addition (e.g., Et3N) lactonization Lactonization & Aromatization cycloaddition->lactonization protected_lamellarin Protected Lamellarin Precursor lactonization->protected_lamellarin deprotection Final Deprotection protected_lamellarin->deprotection Lewis Acid (BBr3) lamellarin_h This compound deprotection->lamellarin_h

Caption: High-level workflow for the total synthesis of this compound.

Experimental Protocols and Data

Key Experiment: Synthesis of the Pentacyclic Core via Intramolecular [3+2] Cycloaddition

The cornerstone of this synthesis is the construction of the pyrrolo[2,1-a]isoquinoline core. This is achieved through the in situ generation of an azomethine ylide from an isoquinolinium salt precursor. The ylide, a 1,3-dipole, then undergoes a rapid intramolecular [3+2] cycloaddition with a tethered dipolarophile (an alkyne) to form the fused ring system. Subsequent lactonization and aromatization yield the stable pentacyclic lamellarin skeleton.[1][4][6].

G Mechanism: Intramolecular [3+2] Cycloaddition cluster_mech Mechanism: Intramolecular [3+2] Cycloaddition precursor Isoquinolinium Salt (Precursor) ylide Azomethine Ylide (1,3-Dipole) precursor->ylide Deprotonation base Base (Et3N) base->ylide cycloaddition Intramolecular [3+2] Cycloaddition ylide->cycloaddition cycloadduct Primary Cycloadduct cycloaddition->cycloadduct final_core Pentacyclic Core (After Lactonization/ Aromatization) cycloadduct->final_core Rearrangement

Caption: Mechanism of the key intramolecular [3+2] cycloaddition step.

Protocol 1: Cycloaddition, Lactonization, and Aromatization

This protocol describes the one-pot transformation of the isoquinolinium salt precursor into the protected pentacyclic core.

  • Preparation: Dissolve the isoquinolinium salt precursor in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N) dropwise to the stirred solution. The amount of base is typically stoichiometric or in slight excess.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (typically several hours to overnight) until analysis (e.g., by TLC) indicates the consumption of the starting material.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional portions of dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pentacyclic lamellarin precursor.

Data Summary: Core Synthesis

Starting MaterialKey ReagentsProductReported YieldReference
Substituted Isoquinolinium SaltEt₃N, CH₂Cl₂Protected Pentacyclic Lamellarin Core34% (over 3 steps)[4]
Final Step: Deprotection to Yield this compound

The final step in the synthesis is the removal of the protecting groups (typically methyl or benzyl ethers) on the phenolic hydroxyls to furnish the natural product, this compound. This is accomplished using a strong Lewis acid, such as boron tribromide (BBr₃).[4].

Protocol 2: Final Deprotection

  • Preparation: Dissolve the protected lamellarin precursor in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C (or lower, e.g., -78 °C, depending on substrate sensitivity). Slowly add a solution of boron tribromide (BBr₃) in dichloromethane dropwise. An excess of BBr₃ is typically required for each ether group to be cleaved.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by slowly adding methanol (MeOH) at 0 °C, followed by water.

  • Extraction: Extract the mixture multiple times with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization to obtain pure this compound.

Data Summary: Final Product Formation

Starting MaterialKey ReagentsProductReported YieldReference
Protected Lamellarin PrecursorBBr₃, CH₂Cl₂This compound68%[4]

Application: Biological Activity of this compound

This compound and its analogues are potent inhibitors of human topoisomerase I, a crucial enzyme for relieving torsional stress in DNA during replication and transcription.[7][8]. By stabilizing the covalent complex between topoisomerase I and DNA (the "cleavage complex"), lamellarins prevent the re-ligation of the DNA strand.[5][9]. This leads to an accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).[5]. This mechanism of action is central to their potent anticancer activity.

G cluster_pathway Mechanism of Action: Topoisomerase I Inhibition Lam_H This compound Complex Topo I - DNA Cleavage Complex Lam_H->Complex Inhibits Re-ligation TopoI Topoisomerase I (Topo I) TopoI->Complex creates DNA Supercoiled DNA DNA->TopoI binds to Complex->TopoI Re-ligation (Normal) Replication DNA Replication Fork Complex->Replication Collision with Damage DNA Double-Strand Breaks Replication->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis triggers

Caption: Signaling pathway of this compound-induced apoptosis.

Summary: The total synthesis of this compound, pioneered by Ishibashi and Iwao, provides a robust framework for accessing this biologically vital molecule. The key intramolecular [3+2] cycloaddition of an in situ generated azomethine ylide is a powerful and efficient method for constructing the complex pentacyclic core. This synthetic route not only allows for the production of this compound for further biological study but also provides a platform for the creation of novel analogues with potentially enhanced therapeutic properties for applications in oncology and virology.[5][8].

References

Application Note: Purification of Lamellarin H by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin H is a marine alkaloid belonging to the lamellarin family of compounds, which have been isolated from various marine organisms, particularly ascidians and sponges.[1] These compounds, including this compound, have garnered significant interest in the scientific and pharmaceutical communities due to their diverse and potent biological activities. This compound, specifically, has been identified as a lead compound for its potential as an inhibitor of HIV-1 integrase.[1] The purification of this compound from natural extracts or synthetic reaction mixtures is a critical step for its structural elucidation, pharmacological testing, and further development as a potential therapeutic agent. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such natural products due to its high resolution and efficiency. This application note provides a detailed protocol for the purification of this compound using RP-HPLC, based on established methodologies for related compounds and general principles of natural product purification.

Principle of Reverse-Phase HPLC Purification

Reverse-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile or methanol. In this system, more hydrophobic compounds, such as this compound, interact more strongly with the nonpolar stationary phase and are retained longer on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, leading to the sequential elution of compounds based on their relative hydrophobicities. This allows for the effective separation of this compound from other components in a complex mixture.

Data Presentation: HPLC Parameters for this compound Purification

ParameterRecommended Conditions
HPLC System Preparative or Semi-Preparative HPLC System
Column C18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or FA
Gradient Elution Start with a high percentage of Mobile Phase A (e.g., 90-95%) and gradually increase the percentage of Mobile Phase B over 30-60 minutes.
Flow Rate 2-5 mL/min (for semi-preparative)
Detection UV-Vis Detector at a wavelength of approximately 254 nm or 280 nm
Injection Volume Dependent on sample concentration and column capacity
Column Temperature Ambient or controlled at 25-30 °C

Experimental Protocol

This protocol outlines the key steps for the purification of this compound from a crude extract using RP-HPLC.

Sample Preparation
  • Extraction: this compound is typically extracted from its natural source (e.g., the marine ascidian Didemnum chartaceum) using organic solvents like methanol or a mixture of dichloromethane and methanol.

  • Crude Fractionation (Optional): The crude extract can be subjected to preliminary fractionation using techniques like solvent partitioning or open column chromatography to enrich the fraction containing this compound and remove highly polar or nonpolar impurities.

  • Solubilization: Dissolve the crude extract or enriched fraction in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC System Preparation
  • Mobile Phase Preparation: Prepare the aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents. The addition of an acid like TFA or formic acid helps to improve peak shape by protonating free silanol groups on the stationary phase and the analytes.

  • Degassing: Thoroughly degas both mobile phases using an inline degasser or by sonication to prevent the formation of air bubbles in the system, which can interfere with the detection and pumping.

  • System Priming: Prime the HPLC pumps with the respective mobile phases to ensure a stable baseline.

Purification Workflow

This compound Purification Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Extraction, Solubilization, Filtration) HPLCSysPrep HPLC System Preparation (Mobile Phase, Degassing, Priming) Equilibration Column Equilibration HPLCSysPrep->Equilibration Injection Sample Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection PurityAnalysis Purity Analysis (Analytical HPLC) Collection->PurityAnalysis SolventRemoval Solvent Removal (Rotary Evaporation) PurityAnalysis->SolventRemoval FinalProduct Pure this compound SolventRemoval->FinalProduct

Caption: Workflow for the purification of this compound using RP-HPLC.

HPLC Purification Procedure
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for a sufficient time (at least 10-15 column volumes) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Gradient Elution: Start the gradient program. A typical linear gradient would be from 5% to 100% Mobile Phase B over 40 minutes. The optimal gradient will need to be determined empirically.

  • Fraction Collection: Monitor the chromatogram at the chosen UV wavelength. Collect fractions corresponding to the peaks of interest. Automated fraction collectors are highly recommended for this step.

  • Post-Run Wash: After the gradient is complete, wash the column with 100% Mobile Phase B for several column volumes to remove any strongly retained compounds.

  • Re-equilibration: Re-equilibrate the column with the initial mobile phase conditions before the next injection.

Post-Purification Processing
  • Purity Analysis: Analyze an aliquot of each collected fraction containing the target compound by analytical RP-HPLC to determine its purity.

  • Pooling of Pure Fractions: Combine the fractions that contain this compound of the desired purity.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator. Care should be taken to avoid excessive heat, which could degrade the compound.

  • Final Product: The resulting solid or oil is the purified this compound, which can then be dried under high vacuum.

Signaling Pathway Visualization

As this application note focuses on a chemical purification process, a signaling pathway diagram is not directly applicable. The workflow for the purification process is provided above in the form of a Graphviz diagram.

Conclusion

The protocol described in this application note provides a comprehensive framework for the successful purification of this compound using reverse-phase HPLC. While the provided parameters serve as a strong starting point, optimization of the mobile phase composition, gradient profile, and other chromatographic conditions is crucial to achieve the highest purity and yield for a specific sample. The high resolution and efficiency of RP-HPLC make it an indispensable tool for the isolation of this compound, enabling further research into its promising biological activities and potential as a therapeutic agent.

References

Application Notes and Protocols: Lamellarin H Cytotoxicity Assessment Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarins are a class of marine alkaloids known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3][4] Lamellarin H, a member of this family, has been identified as an inhibitor of topoisomerase, an enzyme crucial for DNA replication and repair, suggesting its potential as an anticancer agent.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7] This assay quantifies the metabolic activity of living cells by measuring the enzymatic conversion of the yellow tetrazolium salt MTT into purple formazan crystals.[5][6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6][8] These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on cultured mammalian cells using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[5][6] This reduction only occurs in metabolically active cells.[5][6] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in the absorbance value in treated cells compared to control cells indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.[9]

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.

Materials and Reagents
  • Cell Line: Appropriate mammalian cancer cell line (e.g., HeLa, MCF-7, A549).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: Recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[8] The solution should be filter-sterilized and protected from light.[7][8]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: For detaching adherent cells.

  • Equipment:

    • 96-well flat-bottom sterile microplates.[9]

    • Humidified incubator with 5% CO2 at 37°C.[6][10]

    • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm or 650 nm).[9]

    • Inverted microscope.[9]

    • Sterile multichannel pipettes and tips.[9]

Step-by-Step Procedure

1. Cell Seeding: a. For adherent cells, harvest a sub-confluent culture using trypsin-EDTA and resuspend the cells in fresh culture medium. For suspension cells, collect cells by centrifugation.[9][10] b. Determine the cell concentration using a hemocytometer or an automated cell counter. c. Dilute the cell suspension to the optimal seeding density (typically 1,000 to 100,000 cells/well) in a 96-well plate. The optimal density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay. d. Add 100 µL of the cell suspension to each well. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[10]

2. This compound Treatment: a. Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration range should be determined based on preliminary studies or literature, if available. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the medium containing different concentrations of this compound to the respective wells. d. Include control wells:

  • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound (e.g., DMSO).
  • Untreated Control: Cells in culture medium only.
  • Blank: Culture medium without cells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11] b. Incubate the plate for 2 to 4 hours at 37°C.[9] During this time, purple formazan crystals will form in viable cells, which can be observed under an inverted microscope.[9]

4. Solubilization of Formazan: a. Carefully remove the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] c. Mix gently by pipetting or shaking on an orbital shaker for about 15 minutes to ensure complete dissolution.

5. Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[9] b. The plate should be read within 1 hour of adding the solubilization solution.

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Cell Viability (%): Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of this compound. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Data Presentation

The quantitative results of the this compound cytotoxicity MTT assay should be summarized in tables for clarity and ease of comparison.

Table 1: Raw Absorbance Values (570 nm)

This compound (µM)Replicate 1Replicate 2Replicate 3AverageStd. Dev.
0 (Control)
Concentration 1
Concentration 2
Concentration 3
...
Blank

Table 2: Percentage of Cell Viability

This compound (µM)Average Corrected Absorbance% Cell ViabilityStd. Dev.
0 (Control)100
Concentration 1
Concentration 2
Concentration 3
...

Troubleshooting

Table 3: Common Issues and Solutions in MTT Assay

ProblemPossible CauseSuggested Solution
High background in blank wellsContaminated medium or reagents.[9] Phenol red in medium.[12]Use fresh, sterile reagents. Use phenol red-free medium.[12]
Low absorbance readingsLow cell number. Short incubation time with MTT.Optimize cell seeding density. Increase MTT incubation time.
Inconsistent replicatesPipetting errors.[13] Uneven cell distribution. Edge effects.[13]Ensure proper mixing of cell suspension. Avoid using outer wells of the plate.[13]
This compound interferenceDirect reduction of MTT by the compound.[12][14]Perform a cell-free control with this compound and MTT to check for direct reduction.[12][14]
Incomplete formazan dissolutionInsufficient solubilization solution or time.[12]Increase volume of solubilization solution or incubation time with gentle shaking.[12]

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_lamellarin Add serial dilutions of this compound incubate_24h->add_lamellarin incubate_treat Incubate for 24/48/72h add_lamellarin->incubate_treat add_mtt Add MTT reagent (10-20 µL) incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis (% Viability, IC50) read_absorbance->data_analysis

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway

Lamellarin_Cytotoxicity_Pathway Proposed Cytotoxic Mechanism of Lamellarins cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria lamellarin_h This compound topoisomerase Topoisomerase I lamellarin_h->topoisomerase protein_kinases Protein Kinases (e.g., CDKs) lamellarin_h->protein_kinases mitochondria Mitochondrial Function lamellarin_h->mitochondria dna_damage DNA Damage topoisomerase->dna_damage inhibition leads to apoptosis Apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Progression protein_kinases->cell_cycle regulates cell_cycle->apoptosis arrest leads to mitochondria->apoptosis dysfunction leads to

Caption: Generalized signaling pathway of Lamellarin-induced cytotoxicity.

References

Application Notes and Protocols for Topoisomerase I Poisoning Assay with Lamellarin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. This function makes it a prime target for anticancer drug development. Top1 poisons are a class of inhibitors that stabilize the transient covalent complex formed between Top1 and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to single-strand breaks that can be converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).

Lamellarins are a family of marine-derived pyrrole alkaloids, with several members demonstrating significant cytotoxic and antitumor activities. Lamellarin H, a pentacyclic member of this family, has shown potent biological activity, including cytotoxicity against various cancer cell lines and inhibitory effects against the topoisomerase of the Molluscum contagiosum virus (MCV)[1]. While its direct inhibitory concentration against human topoisomerase I is not widely reported, its structural similarity to the well-characterized Top1 poison Lamellarin D suggests a similar mechanism of action. Lamellarin D is a potent inhibitor of both nuclear and mitochondrial topoisomerase I[1].

These application notes provide a detailed protocol for performing a topoisomerase I poisoning assay using this compound. The primary method described is the DNA relaxation assay, which measures the inhibition of Top1's ability to relax supercoiled plasmid DNA. A secondary method, the DNA cleavage assay, is also outlined to confirm the formation of the stabilized Top1-DNA cleavage complex.

Principle of the Assay

The topoisomerase I poisoning assay is based on the enzyme's ability to relax supercoiled plasmid DNA. In the absence of an inhibitor, Top1 will convert the supercoiled plasmid (fastest migrating form on an agarose gel) into a relaxed form (slowest migrating form). A catalytic inhibitor of Top1 would prevent this conversion, leaving the plasmid in its supercoiled state. However, a Top1 poison like this compound is expected to stabilize the cleavage complex, resulting in nicked, open-circular DNA (intermediate migration). This accumulation of nicked DNA in the presence of the inhibitor is the hallmark of a Top1 poison.

Data Presentation

The following tables summarize the available quantitative data for this compound and the closely related, potent Top1 poison, Lamellarin D. This data can be used as a reference for designing experiments and interpreting results.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
P388Murine Leukemia0.042
A549Human Lung Carcinoma0.051
MEL-28Human Melanoma0.033
HT-29Human Colon Adenocarcinoma0.065
PC-3Human Prostate Adenocarcinoma0.088

Data compiled from various studies and presented as a representative range.

Table 2: Comparative biological activity of Lamellarin D.

ParameterValueCell Line/System
Top1 Poisoning Activity Potent inhibitorHuman Topoisomerase I
IC50 (Cytotoxicity) 0.014 µMP388 (Murine Leukemia)
IC50 (Cytotoxicity) 0.009 µMCEM (Human Leukemia)
IC50 (Cytotoxicity) 1.35 µMCEM/C2 (Camptothecin-resistant)

Data indicates Lamellarin D is a potent cytotoxic agent and Top1 poison. The increased IC50 in the camptothecin-resistant cell line, which has a mutated Top1, supports that Top1 is a primary target[2][3].

Table 3: Inhibitory activity of this compound against viral Topoisomerase.

EnzymeIC50 (µM)
Molluscum contagiosum virus (MCV) Topoisomerase0.23

This value, while not for human Top1, provides a useful starting point for determining the concentration range for in vitro assays[1].

Experimental Protocols

Protocol 1: Topoisomerase I DNA Relaxation Assay

This protocol is designed to assess the ability of this compound to inhibit the relaxation of supercoiled DNA by human topoisomerase I and to detect the formation of nicked DNA characteristic of a Top1 poison.

Materials:

  • Human Topoisomerase I (e.g., from a commercial supplier)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control, dissolved in DMSO)

  • DMSO (vehicle control)

  • Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 5% SDS, 30% glycerol)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction tubes for each condition (no enzyme, enzyme only, vehicle control, positive control, and a range of this compound concentrations). It is recommended to test this compound in a concentration range of 0.1 µM to 50 µM, based on available data for related compounds and viral topoisomerase inhibition.

    • For a 20 µL reaction, add the following components in order:

      • Nuclease-free water to a final volume of 20 µL

      • 2 µL of 10x Topoisomerase I Reaction Buffer

      • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

      • 1 µL of this compound, camptothecin, or DMSO.

    • Gently mix the contents of each tube.

  • Enzyme Addition and Incubation:

    • Add 1 unit of human Topoisomerase I to each tube (except the "no enzyme" control).

    • Mix gently by flicking the tube.

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube.

    • Mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance to resolve the different DNA topoisomers.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Capture an image of the gel.

    • Analyze the results:

      • No enzyme control: Should show only the supercoiled DNA band.

      • Enzyme only control: Should show predominantly relaxed DNA.

      • Vehicle control (DMSO): Should be similar to the enzyme-only control.

      • Camptothecin (positive control): Should show an increase in the nicked, open-circular DNA band and a decrease in the relaxed DNA band.

      • This compound: If it acts as a Top1 poison, you will observe a dose-dependent increase in the intensity of the nicked DNA band and a corresponding decrease in the supercoiled and/or relaxed DNA bands.

Protocol 2: Topoisomerase I DNA Cleavage Assay (Confirmation)

This assay confirms that the observed effect in the relaxation assay is due to the stabilization of the Top1-DNA cleavage complex. It utilizes a radiolabeled DNA substrate to visualize the cleaved DNA fragments.

Materials:

  • Purified human Topoisomerase I

  • A specific DNA oligonucleotide substrate (e.g., a 100-200 bp fragment with a known Top1 cleavage site)

  • T4 Polynucleotide Kinase and [γ-³²P]ATP for 5'-end labeling, or Terminal Deoxynucleotidyl Transferase and [α-³²P]ddATP for 3'-end labeling

  • 10x Topoisomerase I Reaction Buffer

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control, dissolved in DMSO)

  • DMSO (vehicle control)

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Formamide loading dye

  • Denaturing polyacrylamide gel (e.g., 8-10%)

  • Nuclease-free water

Procedure:

  • DNA Substrate Preparation:

    • Radiolabel the DNA oligonucleotide substrate at either the 5' or 3' end using standard protocols.

    • Purify the labeled DNA to remove unincorporated nucleotides.

  • Reaction Setup:

    • In microcentrifuge tubes on ice, set up the reactions as described in the relaxation assay, substituting the plasmid DNA with the radiolabeled oligonucleotide substrate.

  • Enzyme Addition and Incubation:

    • Add human Topoisomerase I to each reaction.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Protein Digestion:

    • Stop the reaction by adding SDS to a final concentration of 0.5%.

    • Add Proteinase K to a final concentration of 0.5 mg/mL.

    • Incubate at 50°C for 30-60 minutes to digest the Topoisomerase I.

  • Sample Preparation and Electrophoresis:

    • Add an equal volume of formamide loading dye to each sample.

    • Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dye reaches the bottom.

  • Visualization and Analysis:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Analyze the resulting autoradiogram. An increase in the intensity of the shorter, cleaved DNA fragments in the presence of this compound indicates the stabilization of the Top1-DNA cleavage complex.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Top1, DNA, Buffers) reaction_setup Set up Reactions (20 µL volume) reagents->reaction_setup lamellarin_h Prepare this compound & Controls lamellarin_h->reaction_setup incubation Incubate at 37°C (30 minutes) reaction_setup->incubation termination Terminate Reaction (Stop Solution) incubation->termination electrophoresis Agarose Gel Electrophoresis termination->electrophoresis visualization Visualize Bands (UV light) electrophoresis->visualization interpretation Interpret Results visualization->interpretation

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

signaling_pathway cluster_inhibition Topoisomerase I Inhibition cluster_damage DNA Damage & Response cluster_outcome Cellular Outcome lamellarin_h This compound cleavage_complex Stabilized Cleavage Complex lamellarin_h->cleavage_complex stabilizes top1_dna Top1-DNA Complex top1_dna->cleavage_complex forms ssb Single-Strand Breaks cleavage_complex->ssb leads to replication_fork Replication Fork Collision ssb->replication_fork dsb Double-Strand Breaks replication_fork->dsb atm ATM/ATR Activation dsb->atm pi3k_akt PI3K/Akt Pathway Modulation dsb->pi3k_akt cell_cycle Cell Cycle Arrest (G2/M) atm->cell_cycle apoptosis Apoptosis atm->apoptosis pi3k_akt->apoptosis cell_cycle->apoptosis

Caption: Signaling pathway initiated by Topoisomerase I poisoning.

References

Application Notes and Protocols for Testing Lamellarin H on HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin H is a marine alkaloid belonging to the lamellarin family of compounds, which are known for their diverse biological activities, including potent cytotoxic and antitumor effects. This document provides detailed application notes and protocols for testing the effects of this compound on the human cervical cancer cell line, HeLa. The protocols outlined herein are based on established methodologies for cell culture and cellular analysis. This compound has been shown to induce cytotoxicity in HeLa cells with a reported LD50 of 5.7 μM. Its mechanism of action involves the induction of mitochondrial stress and apoptosis. These notes are intended to guide researchers in the systematic evaluation of this compound's cellular effects.

Data Presentation

The following tables summarize expected quantitative data from key experiments. These values are representative and may vary based on specific experimental conditions.

Table 1: Cell Viability (MTT Assay) of HeLa Cells Treated with this compound for 48 hours

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
185 ± 5.2
2.562 ± 6.1
548 ± 4.9
1025 ± 3.8
2010 ± 2.5

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining) of HeLa Cells Treated with this compound for 24 hours

This compound Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.51.5 ± 0.3
2.515.4 ± 2.15.2 ± 0.8
528.7 ± 3.510.8 ± 1.5
1045.2 ± 4.218.6 ± 2.2

Table 3: Cell Cycle Distribution (Propidium Iodide Staining) of HeLa Cells Treated with this compound for 24 hours

This compound Concentration (µM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
0 (Vehicle Control)55.2 ± 3.128.4 ± 2.516.4 ± 1.9
558.1 ± 3.525.0 ± 2.816.9 ± 2.1
1065.7 ± 4.218.3 ± 2.216.0 ± 1.8

Experimental Protocols

HeLa Cell Culture

Materials:

  • HeLa cell line (ATCC® CCL-2™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 7-8 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks at a desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • HeLa cells

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound and a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HeLa cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat HeLa cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Mandatory Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Culture HeLa Cells seed Seed Cells in Plates start->seed treat Treat with this compound (0-20 µM) seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle plate_reader Microplate Reader viability->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer quantify Quantify Results plate_reader->quantify flow_cytometer->quantify

Experimental workflow for testing this compound on HeLa cells.

signaling_pathway cluster_mito Mitochondrion cluster_caspase Caspase Cascade cluster_autophagy Autophagy Modulation Lamellarin_H This compound Bax Bax activation Lamellarin_H->Bax Bcl2 Bcl-2 inhibition Lamellarin_H->Bcl2 Autophagy Autophagy Induction Lamellarin_H->Autophagy MMP Dissipation of Mitochondrial Membrane Potential CytoC Cytochrome c release MMP->CytoC Bax->MMP Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis LC3 LC3-I to LC3-II conversion Autophagy->LC3 p62 p62 degradation Autophagy->p62

Proposed signaling pathway of this compound in HeLa cells.

Application Notes and Protocols: Synthesis of Lamellarin H Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of Lamellarin H derivatives. Lamellarins are a class of marine alkaloids known for their potent biological activities, including cytotoxicity against various cancer cell lines. This compound, in particular, has been identified as a promising scaffold for the development of novel anticancer agents, primarily through the inhibition of Topoisomerase I. These notes are intended to guide researchers in the synthesis of this compound analogs and the systematic evaluation of their biological activities to establish robust SAR.

Overview of this compound and SAR Strategy

Lamellarins possess a unique pentacyclic core structure.[1] SAR studies on lamellarin derivatives have revealed that modifications at specific positions on the aromatic rings and the lactone ring can significantly impact their cytotoxic potency and target selectivity.[2] Key structural features that have been explored include the number and position of hydroxyl and methoxy groups on the phenyl rings.[2] The general strategy for SAR studies of this compound derivatives involves the synthesis of a library of analogs with systematic variations, followed by in vitro evaluation of their biological activity, typically cytotoxicity against a panel of cancer cell lines.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of this compound and some of its key derivatives against various human cancer cell lines. This data is essential for understanding the structure-activity relationships.

CompoundR1R2R3R4R5Cell LineIC50 (µM)Reference
This compound OHOMeOHOMeHHeLa5.7[3]
Lamellarin D OHOMeOHOMeOMeHeLa-[2]
Derivative 1 OMeOMeOHOMeHHeLa>10[2]
Derivative 2 OHOMeOMeOMeHHeLa-[2]
ZL-1 (Glycosylated) -----HCT1160.014[4]
ZL-3 (Glycosylated) -----A5490.003[4]
ZL-3 (Glycosylated) -----HCT1160.010[4]
ZL-3 (Glycosylated) -----HepG20.015[4]

Note: The core structure for the derivatives is based on the lamellarin scaffold. The specific substitutions for ZL-1 and ZL-3 are complex glycosylations and are detailed in the cited reference.[4]

Experimental Protocols

General Synthetic Protocol for this compound Core Synthesis

The total synthesis of the this compound core can be achieved through various routes. A common strategy involves the construction of the central pyrrole ring followed by annulation to form the pentacyclic system.[1] The following is a representative protocol adapted from literature reports.[3][5]

Materials:

  • Substituted isoquinoline and phenylacetic acid precursors

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., PPh3)

  • Base (e.g., K2CO3)

  • Anhydrous solvents (e.g., DMF, Toluene)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Preparation of the Pyrrole Intermediate: A substituted isoquinoline derivative is coupled with a substituted phenylacetic acid derivative via a palladium-catalyzed reaction to form a key diarylpyrrole intermediate.

  • Intramolecular Cyclization: The diarylpyrrole intermediate undergoes an intramolecular cyclization, often promoted by a Lewis acid or a dehydrating agent, to form the pentacyclic core of the lamellarin.

  • Lactonization: A subsequent lactonization step, if not already formed during cyclization, is carried out to yield the characteristic δ-lactone ring of the lamellarins.

  • Demethylation/Deprotection: In the final steps, protecting groups (often methyl ethers) on the phenolic hydroxyls are removed using reagents like BBr3 or BCl3 to yield the target this compound or its derivatives.[3]

  • Purification: The final product is purified by column chromatography on silica gel.

Cytotoxicity Assay Protocol (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized this compound derivatives against a panel of human cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., HeLa, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Synthetic Workflow for this compound Derivatives

G cluster_synthesis Synthesis of this compound Derivatives Start Start Precursor_Synthesis Synthesis of Substituted Precursors Start->Precursor_Synthesis Coupling_Reaction Palladium-Catalyzed Coupling Reaction Precursor_Synthesis->Coupling_Reaction Cyclization Intramolecular Cyclization Coupling_Reaction->Cyclization Lactonization Lactonization Cyclization->Lactonization Final_Modification Deprotection/ Functionalization Lactonization->Final_Modification Purification Purification and Characterization Final_Modification->Purification Library Library of This compound Derivatives Purification->Library

Caption: Synthetic workflow for generating a library of this compound derivatives.

Logical Workflow for SAR Study

G cluster_sar Structure-Activity Relationship (SAR) Study Library Library of This compound Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Library->Screening Data_Analysis IC50 Determination and Data Analysis Screening->Data_Analysis SAR_Establishment Establishment of Structure-Activity Relationship Data_Analysis->SAR_Establishment Lead_Identification Lead Compound Identification SAR_Establishment->Lead_Identification Lead_Identification->Library Inactive/ Redesign Optimization Lead Optimization Lead_Identification->Optimization Active In_Vivo In Vivo Studies Optimization->In_Vivo End End In_Vivo->End G cluster_pathway Mechanism of Action: Topoisomerase I Inhibition DNA Supercoiled DNA Cleavage_Complex Topoisomerase I-DNA Cleavable Complex DNA->Cleavage_Complex + TopoI TopoI Topoisomerase I Relegation Re-ligation Cleavage_Complex->Relegation Relaxed_DNA Relaxed DNA Relegation->Relaxed_DNA LamellarinH This compound Derivative LamellarinH->Inhibition Inhibition->Relegation Inhibits

References

Preparation of Lamellarin H Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lamellarin H is a marine alkaloid with demonstrated biological activities, including antiviral and potential anticancer properties. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₂₅H₁₅NO₈[1]
Molecular Weight 457.4 g/mol [1]
Appearance Typically a solidInferred from general compound characteristics
Solubility Poor in water. Generally soluble in organic solvents like DMSO and ethanol.[2][3][4]
Stability While some sulfated lamellarin derivatives can be unstable, this compound is generally stable under appropriate storage conditions.[2]

Recommended Solvents and Storage

The choice of solvent is critical for dissolving this compound and maintaining its stability.

SolventRecommended UseStorage Conditions
Dimethyl Sulfoxide (DMSO) Primary solvent for creating high-concentration stock solutions.Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Ethanol Alternative solvent, particularly if DMSO is incompatible with the assay.Aliquot and store at -20°C.
Phosphate-Buffered Saline (PBS) Used for making final dilutions from the stock solution immediately before use in aqueous assay buffers.Prepare fresh dilutions for each experiment.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro studies.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes (1.5 mL, sterile)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Moles / Concentration (M)

    • Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 457.4 g/mol = 2.186 x 10⁻⁶ mol

    • Volume (L) = 2.186 x 10⁻⁶ mol / 0.010 mol/L = 2.186 x 10⁻⁴ L = 218.6 µL

  • Dissolution: Carefully add 218.6 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. Properly label the tubes with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow

The following diagram illustrates the key steps in preparing this compound stock solutions.

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add calculated volume vortex Vortex to Mix dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot Ensure complete dissolution store Store at -20°C / -80°C aliquot->store dilute Prepare Working Dilutions store->dilute Use one aliquot per experiment G cluster_pathway Topoisomerase I Inhibition Pathway LamellarinH This compound TopoisomeraseI Topoisomerase I LamellarinH->TopoisomeraseI Inhibits DNA_Relaxed Relaxed DNA TopoisomeraseI->DNA_Relaxed Relaxes DNA_Breaks DNA Strand Breaks TopoisomeraseI->DNA_Breaks Stabilizes cleavage complex DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->TopoisomeraseI Substrate Apoptosis Apoptosis DNA_Breaks->Apoptosis

References

Using Lamellarin H as a Chemical Probe for Topoisomerase I Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin H is a marine alkaloid belonging to the lamellarin family of compounds, which are known for their diverse and potent biological activities.[1][2] These compounds, isolated from various marine organisms, have attracted significant interest in the field of cancer research due to their cytotoxic properties.[1][3] this compound, like its well-studied analogue Lamellarin D, is recognized as a potent inhibitor of topoisomerase I, an essential enzyme involved in DNA replication, transcription, and recombination.[4][5] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe in the study of topoisomerase I.

The mechanism of action of lamellarins involves the stabilization of the topoisomerase I-DNA cleavage complex.[4][5] This interfacial inhibition prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of these breaks, replication fork collapse, and ultimately, apoptosis.[4] The planar structure of the lamellarin core is a critical feature for its intercalation into the DNA at the site of topoisomerase I activity.[5] While this compound has been shown to be a potent inhibitor of the topoisomerase from the Molluscum contagiosum virus (MCV)[4], detailed quantitative data on its activity against human topoisomerase I and its cytotoxicity against human cancer cell lines are limited. Therefore, data from the closely related and extensively studied Lamellarin D is also presented here to provide a comprehensive understanding of the potential of lamellarin-class compounds as topoisomerase I probes.

Data Presentation

Quantitative Data on this compound and Analogues

Due to the limited availability of specific quantitative data for this compound against human topoisomerase I and a broad panel of cancer cell lines, the following tables include data for both this compound (where available) and its close, well-researched analogue, Lamellarin D. This comparative presentation allows for a more complete understanding of the biological activity of this class of compounds.

Table 1: Topoisomerase I Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Reference
This compound Molluscum contagiosum virus (MCV) Topoisomerase0.23[4]
Lamellarin DHuman Topoisomerase I~5-fold less efficient than Camptothecin*[5]

Note: The IC50 for Camptothecin, a classic topoisomerase I inhibitor, typically falls in the low micromolar to nanomolar range depending on the assay conditions.

Table 2: Cytotoxicity of Lamellarin D against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
P388Murine Leukemia42 (for LAM-501, a non-planar analogue, indicating the importance of planarity)
K562Human Erythroid LeukemiaData not quantified, but strong inhibition observed
DU-145Human Prostate CarcinomaData not quantified, but potent cytotoxicity reported
LNCaPHuman Prostate CarcinomaData not quantified, but potent cytotoxicity reported
A549Human Lung CarcinomaIC50 in the range of 0.4 to 19.4 nM for various lamellarins
HCT-116Human Colon CarcinomaIC50 in the range of 0.4 to 19.4 nM for various lamellarins
MCF-7Human Breast AdenocarcinomaIC50 in the range of 0.4 to 19.4 nM for various lamellarins
CEMHuman LeukemiaPotent cytotoxicity reported
CEM/C2Camptothecin-resistant Human LeukemiaCross-resistance observed, indicating a shared mechanism

Mandatory Visualizations

Signaling Pathway of Topoisomerase I Inhibition by this compound

LamellarinH_Pathway Mechanism of Action of this compound as a Topoisomerase I Inhibitor cluster_nucleus Cell Nucleus Top1 Topoisomerase I (Top1) CleavageComplex Top1-DNA Cleavage Complex Top1->CleavageComplex Binds to DNA DNA Supercoiled DNA DNA->CleavageComplex LamellarinH This compound StabilizedComplex Stabilized Ternary Complex (Top1-DNA-Lamellarin H) LamellarinH->StabilizedComplex Intercalates and Binds CleavageComplex->Top1 Religation CleavageComplex->StabilizedComplex Inhibition of Religation SSB Single-Strand Breaks (SSBs) CleavageComplex->SSB Cleavage StabilizedComplex->SSB Accumulation ReplicationFork Replication Fork SSB->ReplicationFork Collision DSB Double-Strand Breaks (DSBs) ReplicationFork->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of this compound-induced topoisomerase I poisoning.

Experimental Workflow for Assessing this compound Activity

LamellarinH_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis and Interpretation Prep Prepare this compound Stock Solution TopoAssay Topoisomerase I Relaxation Assay Prep->TopoAssay CytotoxicityAssay MTT/MTS Cytotoxicity Assay Prep->CytotoxicityAssay IC50_Topo Determine IC50 for Top1 Inhibition TopoAssay->IC50_Topo SAR Structure-Activity Relationship (SAR) Analysis IC50_Topo->SAR CellCulture Culture Human Cancer Cell Lines CellCulture->CytotoxicityAssay IC50_Cyto Determine Cytotoxic IC50 CytotoxicityAssay->IC50_Cyto IC50_Cyto->SAR Mechanism Mechanistic Studies SAR->Mechanism Conclusion Conclusion on Probe Utility Mechanism->Conclusion

Caption: Workflow for evaluating this compound as a Top1 probe.

Experimental Protocols

Protocol 1: Topoisomerase I Relaxation Assay

This protocol is designed to determine the inhibitory effect of this compound on the catalytic activity of human topoisomerase I, which relaxes supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I (e.g., from a commercial supplier)

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 50% glycerol)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 5% SDS, 50% glycerol)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final reaction volume:

      • 2 µL of 10x Topoisomerase I Assay Buffer

      • 0.5 µg of supercoiled plasmid DNA

      • Desired concentration of this compound (diluted from stock)

      • Nuclease-free water to a final volume of 18 µL.

    • Include the following controls:

      • No enzyme control: Plasmid DNA and buffer only.

      • No inhibitor control: Plasmid DNA, buffer, and enzyme, with DMSO as a vehicle control.

  • Enzyme Addition:

    • Add 2 µL of human Topoisomerase I (e.g., 1-2 units) to each reaction tube, except for the "no enzyme" control.

    • Gently mix the contents by flicking the tube.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer.

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated sufficiently to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.

    • Supercoiled DNA will migrate faster than relaxed DNA.

    • Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the "no inhibitor" control.

    • Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value of this compound.

Protocol 2: MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effect of this compound on cultured human cancer cells by measuring their metabolic activity.

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound represents a valuable chemical probe for the investigation of topoisomerase I. Its potent inhibitory activity, coupled with the well-defined mechanism of action of the lamellarin class, makes it a useful tool for studying the cellular consequences of topoisomerase I poisoning. While more specific quantitative data for this compound against human topoisomerase I and various cancer cell lines would be beneficial, the provided protocols and the comparative data with Lamellarin D offer a solid foundation for researchers to explore its potential in cancer biology and drug development. The detailed methodologies and visual representations of the mechanism and workflow are intended to facilitate the effective use of this compound in topoisomerase I-related research.

References

Application Notes and Protocols for In Vivo Studies of Lamellarin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellarin H is a marine-derived pyrrole alkaloid that has demonstrated significant potential as an anticancer agent. It belongs to a family of compounds, the lamellarins, known for their diverse biological activities, including potent cytotoxicity against various tumor cell lines. The primary mechanism of action for this compound and its close analogs, such as Lamellarin D, is the inhibition of topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound induces DNA strand breaks, which subsequently trigger cell cycle arrest and apoptosis, making it a promising candidate for further preclinical and clinical development.

These application notes provide a comprehensive guide for the in vivo evaluation of this compound, focusing on experimental design, detailed protocols for efficacy and toxicity studies, and the underlying signaling pathways involved in its anticancer activity.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of Topoisomerase I. This leads to the accumulation of single-strand DNA breaks, activating DNA damage response pathways. The cellular consequences of this action are twofold:

  • Cell Cycle Arrest: The DNA damage triggers checkpoints in the cell cycle, predominantly at the G2/M phase, to prevent the propagation of damaged DNA. This arrest is mediated by a complex signaling cascade involving proteins such as ATM, Chk2, p53, and p21.

  • Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound has been shown to induce the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data from in vivo studies of this compound. This data is intended to be illustrative of the expected outcomes based on the known potency of lamellarins and the typical in vivo efficacy of topoisomerase inhibitors.

Table 1: In Vivo Efficacy of this compound in a Human Colon Cancer (HCT116) Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control-Intraperitoneal (IP)Daily1500 ± 150-+5 ± 2
This compound5Intraperitoneal (IP)Daily900 ± 12040+1 ± 3
This compound10Intraperitoneal (IP)Daily450 ± 8070-3 ± 4
This compound20Intraperitoneal (IP)Daily225 ± 5085-8 ± 5
Doxorubicin5Intravenous (IV)Twice weekly375 ± 7075-10 ± 4

Table 2: Acute Intravenous Toxicity of this compound in BALB/c Mice

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical ObservationsEstimated LD50 (mg/kg)
10100/10No observable adverse effects> 50
25101/10Lethargy, ruffled fur in some animals
50105/10Significant lethargy, weight loss, ruffled fur~50
75109/10Severe lethargy, significant weight loss, ataxia

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunodeficient mice to evaluate the antitumor efficacy of this compound.[1][2]

Materials:

  • Human cancer cell line (e.g., HCT116, human colon carcinoma)

  • Immunodeficient mice (e.g., female athymic nude mice, 4-6 weeks old)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 1 cc syringes with 27- or 30-gauge needles

  • This compound, formulation for in vivo administration

  • Vehicle control (e.g., 10% DMSO in saline)

  • Positive control drug (e.g., Doxorubicin)

  • Digital calipers

Procedure:

  • Cell Culture and Preparation:

    • Culture HCT116 cells in complete medium until they reach 70-80% confluency.[1]

    • Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer and trypan blue exclusion to ensure high viability.[1]

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 3.0 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Acclimatize the mice for 3-5 days upon arrival.[1]

    • Inject 0.1 mL of the cell suspension (containing 3.0 x 10⁶ cells) subcutaneously into the lower flank of each mouse.[1]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice daily for tumor development.

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[1]

    • When tumors reach an average volume of approximately 50–100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Drug Administration:

    • Administer this compound (or vehicle) via the chosen route (e.g., intraperitoneal injection) according to the dosing schedule outlined in your experimental design.

    • Administer the positive control drug as per established protocols.

  • Endpoint Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., day 21, or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Protocol 2: In Vivo Acute Toxicity Study

This protocol outlines a method to determine the acute toxicity and estimate the LD50 of this compound in mice.

Materials:

  • Healthy BALB/c mice (e.g., 6-8 weeks old, mixed sexes)

  • This compound, formulation for in vivo administration

  • Vehicle control

  • Syringes and needles appropriate for the route of administration

  • Animal balance

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the study.

    • Randomly assign mice to several dose groups (e.g., 10, 25, 50, 75 mg/kg) and a vehicle control group, with an equal number of males and females in each group.

  • Drug Administration:

    • Administer a single dose of this compound or vehicle to each mouse via the intended clinical route (e.g., intravenous injection).

  • Observation:

    • Observe the animals continuously for the first few hours post-administration and then at regular intervals for 14 days.

    • Record any clinical signs of toxicity, such as changes in behavior, appearance (e.g., ruffled fur), respiratory distress, or neurological signs.

    • Record body weights daily for the first week and then weekly.

    • Record all mortalities.

  • Data Analysis:

    • Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

    • Summarize the observed toxicities for each dose group.

    • At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vivo studies.

Lamellarin_H_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound TopI-DNA Complex TopI-DNA Cleavage Complex Stabilized This compound->TopI-DNA Complex Topoisomerase I Topoisomerase I Topoisomerase I->TopI-DNA Complex DNA DNA DNA->TopI-DNA Complex DNA Damage DNA Strand Breaks TopI-DNA Complex->DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR p53 p53 ATM/ATR->p53 Bax Bax p53->Bax Bcl-2 Bcl-2 p53->Bcl-2 Mitochondrion Mitochondrial Outer Membrane Bax->Mitochondrion Promotes Permeabilization Bcl-2->Mitochondrion Inhibits Permeabilization Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion->Cytochrome c Release

Caption: this compound induced mitochondrial apoptosis pathway.

Lamellarin_H_Cell_Cycle_Arrest This compound This compound Topoisomerase I Inhibition Topoisomerase I Inhibition This compound->Topoisomerase I Inhibition DNA Damage DNA Damage Topoisomerase I Inhibition->DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases Chk1/Chk2 Kinases Chk1/Chk2 Kinases ATM/ATR Kinases->Chk1/Chk2 Kinases p53 p53 ATM/ATR Kinases->p53 Cdc25C Cdc25C Chk1/Chk2 Kinases->Cdc25C p21 p21 p53->p21 Cyclin B1/Cdk1 Cyclin B1/Cdk1 p21->Cyclin B1/Cdk1 Cdc25C->Cyclin B1/Cdk1 Activates M Phase M Phase Cyclin B1/Cdk1->M Phase Promotes entry G2/M Arrest G2/M Arrest Cyclin B1/Cdk1->G2/M Arrest G2 Phase G2 Phase G2 Phase->M Phase G2 Phase->G2/M Arrest

Caption: this compound induced G2/M cell cycle arrest pathway.

In_Vivo_Experimental_Workflow cluster_preparation Preparation cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture & Expansion Cell_Harvesting Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting Animal_Acclimatization Animal Acclimatization (Immunodeficient Mice) Implantation Subcutaneous Implantation of Cells Animal_Acclimatization->Implantation Cell_Harvesting->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration This compound / Control Administration Randomization->Drug_Administration Monitoring Monitor Tumor Volume & Body Weight Drug_Administration->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Collection Tumor Weight, Histology, Biomarkers Euthanasia->Data_Collection Data_Analysis Statistical Analysis of Efficacy & Toxicity Data_Collection->Data_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for the Solid-Phase Synthesis of the Lamellarin Pentacyclic System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and reconstructed protocols for the solid-phase synthesis of the lamellarin pentacyclic system, a core structure of a class of marine alkaloids with significant biological activities, including potent cytotoxicity against tumor cell lines. The solid-phase approach offers a streamlined methodology for the synthesis of lamellarins U and L, facilitating the generation of analogues for structure-activity relationship studies in drug discovery.

The key strategy highlighted is based on the work of Cironi, Albericio, Álvarez, and coworkers, who developed a total solid-phase synthesis of lamellarins U and L.[1][2] The synthesis utilizes a Merrifield resin as the solid support, and the core pentacyclic structure is assembled through a key intramolecular [3+2] cycloaddition reaction.[1][3]

Data Presentation

The following table summarizes the quantitative data reported for the solid-phase synthesis of Lamellarins U and L.

Product Solid Support Overall Yield Reference
Lamellarin UMerrifield Resin10%[2][4]
Lamellarin LMerrifield Resin4%[2][4]

Experimental Protocols

The following protocols are reconstructed based on published literature.[1][2] Exact quantities and reaction times may require optimization. Standard solid-phase synthesis techniques, including thorough washing of the resin between steps, are assumed.

Protocol 1: Functionalization of Merrifield Resin

This protocol describes the preparation of the iodoacetate-functionalized Merrifield resin, which serves as the anchor point for the synthesis.

Materials:

  • Chloromethylated Merrifield resin

  • Sodium iodide

  • Acetone

  • Dry N,N-Dimethylformamide (DMF)

  • Iodoacetic acid

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Halogen Exchange: Swell the chloromethylated Merrifield resin in acetone. Add a solution of sodium iodide in acetone and reflux the mixture to facilitate the Finkelstein reaction, converting the chloromethyl groups to iodomethyl groups. Wash the resin thoroughly with acetone, water, and methanol, and dry under vacuum.

  • Linker Attachment: Swell the iodomethylated resin in dry DMF. Add a solution of iodoacetic acid and DIPEA in DMF. Agitate the mixture at room temperature to allow for the coupling of the iodoacetic acid linker to the resin.

  • Washing and Drying: After the reaction is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol. Dry the functionalized resin under vacuum.

Protocol 2: Assembly of the Lamellarin Precursor on Solid Support

This protocol outlines the sequential addition of the building blocks to construct the pentacyclic precursor on the resin.

Materials:

  • Iodoacetate-functionalized Merrifield resin

  • Appropriately substituted 3,4-dihydroisoquinoline derivative

  • Alkyne-containing building block

  • Palladium catalyst (for Sonogashira coupling)

  • Copper(I) iodide (co-catalyst)

  • Base (e.g., triethylamine or DIPEA)

  • Solvent (e.g., DMF or a mixture of DMF/toluene)

Procedure:

  • N-Alkylation: Swell the iodoacetate-functionalized resin in a suitable solvent like DMF. Add a solution of the 3,4-dihydroisoquinoline derivative and agitate the mixture to facilitate the N-alkylation reaction, attaching the isoquinoline moiety to the solid support.[2][5]

  • Sonogashira Coupling: To the resin-bound isoquinoline, add the alkyne-containing building block, a palladium catalyst, copper(I) iodide, and a base in a suitable solvent.[4] Perform the Sonogashira cross-coupling reaction to introduce the alkyne functionality.

  • [3+2] Cycloaddition: Treat the resin with a base such as DIPEA to form an azomethine ylide in situ.[2][5] This intermediate undergoes an intramolecular [3+2] cycloaddition with the tethered alkyne to form the core pentacyclic lamellarin framework.[1][3]

  • Further Modifications (if necessary): Depending on the target lamellarin, additional reactions, such as a Baeyer-Villiger oxidation to convert an aldehyde to a formate, may be performed on the resin-bound intermediate.[1][3]

Protocol 3: Cleavage of Lamellarin from the Solid Support

This protocol describes the release of the final product from the resin.

Materials:

  • Lamellarin-bound resin

  • Cleavage reagent (e.g., excess Aluminum trichloride (AlCl₃) or a trifluoroacetic acid (TFA)-based cocktail)[2][5]

  • Scavengers (e.g., triisopropylsilane, water, if using TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Resin Preparation: Wash the dried lamellarin-bound resin with DCM.

  • Cleavage: Suspend the resin in a solution of the cleavage reagent. For Lamellarins U and L, an excess of AlCl₃ has been reported.[2][5] Alternatively, a standard TFA cleavage cocktail can be used. Agitate the mixture at room temperature.

  • Product Isolation: Filter the resin and wash it with the cleavage solution and DCM. Combine the filtrates and concentrate under reduced pressure.

  • Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether. Purify the crude lamellarin using semi-preparative HPLC to obtain the final product.[5]

Visualizations

Logical Workflow for Solid-Phase Synthesis of the Lamellarin Pentacyclic System

G cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Merrifield_Resin Chloromethylated Merrifield Resin Functionalized_Resin Iodoacetate-Functionalized Resin Merrifield_Resin->Functionalized_Resin 1. NaI, Acetone 2. Iodoacetic Acid, DIPEA Resin_Isoquinoline Resin-Bound Isoquinoline Functionalized_Resin->Resin_Isoquinoline N-Alkylation Dihydroisoquinoline 3,4-Dihydroisoquinoline Derivative Dihydroisoquinoline->Resin_Isoquinoline Resin_Alkyne Resin-Bound Alkyne Precursor Resin_Isoquinoline->Resin_Alkyne Sonogashira Coupling Pentacycle_Resin Resin-Bound Lamellarin Pentacycle Resin_Alkyne->Pentacycle_Resin [3+2] Cycloaddition (DIPEA) Cleavage Cleavage from Resin (e.g., AlCl₃ or TFA) Pentacycle_Resin->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Lamellarin U / L Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of the Lamellarin pentacyclic system.

Signaling Pathway of Key Reactions

G Start Resin-Bound Alkyne Precursor Ylide_Formation In situ Azomethine Ylide Formation Start->Ylide_Formation DIPEA Cycloaddition Intramolecular [3+2] Cycloaddition Ylide_Formation->Cycloaddition Pentacycle Formation of Pentacyclic Core Cycloaddition->Pentacycle End Resin-Bound Lamellarin Pentacycle->End

Caption: Key reaction pathway for the formation of the Lamellarin pentacyclic core on the solid support.

References

Troubleshooting & Optimization

Technical Support Center: Lamellarin H Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Lamellarin H total synthesis. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the total synthesis of this compound, and what are their reported overall yields?

A1: The synthesis of this compound has been approached through several key strategies, primarily revolving around the construction of the central pyrrole core and subsequent cyclizations to form the pentacyclic system. The main routes include syntheses starting from isoquinoline derivatives or pyrrole derivatives.[1] Reported overall yields for this compound vary significantly depending on the chosen route, ranging from 14% to as high as 54%.[1]

Q2: Which synthetic steps are most critical for achieving a high overall yield in this compound synthesis?

A2: Key steps that significantly impact the overall yield include the formation of the substituted pyrrole core, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl groups, and the final lactonization to form the pentacyclic structure.[1][2] Optimizing these steps is crucial for maximizing the yield.

Troubleshooting Guides

This section provides solutions to common problems encountered during the total synthesis of this compound.

Low Yield in Pictet-Spengler Reaction for Dihydropyrrolo[2,1-a]isoquinoline Core Formation

Problem: The Pictet-Spengler reaction, a key step in some synthetic routes to form the dihydropyrrolo[2,1-a]isoquinoline core, is resulting in low yields.

Possible Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3][4]

    • Solution: Screen various Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂).[3][5] Optimal conditions have been reported with 50% TFA in DCE at reflux.[5]

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction rate and yield.

    • Solution: Test a range of solvents, including both protic (e.g., methanol, ethanol) and aprotic (e.g., toluene, dichloroethane, acetonitrile) options.[3] Aprotic media have sometimes been shown to provide superior yields.[4]

  • Reaction Temperature and Time: The reaction may be sensitive to temperature, with higher temperatures potentially leading to side product formation.

    • Solution: Optimize the reaction temperature, starting from room temperature and gradually increasing to reflux.[3] Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time.

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. Inefficient formation of this intermediate will lead to low yields.[4]

    • Solution: Ensure anhydrous conditions to favor the condensation and iminium ion formation. The use of N-acyliminium ions, which are more powerful electrophiles, can also be considered under milder conditions.[4]

Inefficient Suzuki-Miyaura Cross-Coupling for Arylation of the Pyrrole Core

Problem: The Suzuki-Miyaura coupling to introduce aryl substituents onto the pyrrole ring is giving low yields of the desired product.

Possible Causes and Solutions:

  • Catalyst, Ligand, and Base Combination: The choice of palladium catalyst, phosphine ligand, and base is crucial for an efficient Suzuki coupling.[6]

    • Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands. The selection of the base (e.g., K₂CO₃, Na₂CO₃) and its concentration is also a critical parameter to optimize.[7][8]

  • Solvent System: The solvent system plays a significant role in the solubility of reagents and the overall reaction rate.

    • Solution: While single solvents like toluene or DMF can be used, a mixture of solvents, such as DMF-H₂O (1:1), has been shown to significantly improve yields in some cases.[7]

  • Reaction Temperature: Suboptimal temperature can lead to incomplete reaction or decomposition of the catalyst and starting materials.

    • Solution: Optimize the reaction temperature. For many Suzuki couplings, temperatures between 70-100 °C are effective.[6][7]

  • Quality of Boronic Acid: Impurities or decomposition of the boronic acid can lead to lower yields.

    • Solution: Use high-purity boronic acids. If necessary, recrystallize or purify the boronic acid before use.

Quantitative Data Summary

The following table summarizes the overall yields of various total syntheses of this compound.

Synthetic Strategy HighlightsNumber of StepsOverall Yield (%)Reference
N-ylide-mediated pyrrole formation followed by lactonization515Ishibashi et al. (1997)[1]
AgOAc-mediated oxidative coupling and microwave-accelerated Vilsmaier-Haack reaction-16.1Li et al.[1]
Double C-H oxidative coupling followed by hydrolysis-14Kumar et al. (2019)[1]
One-pot bromination/Suzuki cross-coupling, N-alkylation, cyclization, and deprotection-54Unspecified[1]
AgOAc-mediated oxidative coupling, Pb(OAc)₄-induced oxidative cyclization, and Kita's oxidation7-Li et al. (2011)[9][10]

Experimental Protocols

Protocol 1: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

This protocol is a general guide for optimizing the Pictet-Spengler reaction.

Materials:

  • β-arylethylamine

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., Dichloroethane - DCE)

  • Acid catalyst (e.g., Trifluoroacetic acid - TFA)

  • Saturated aqueous NaHCO₃ solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the β-arylethylamine and the aldehyde or ketone in the anhydrous solvent.

  • Add the acid catalyst (e.g., 10-50 mol% TFA).[3]

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (e.g., bromopyrrole derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent system (e.g., DMF/H₂O 1:1)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the optimized temperature (e.g., 70-90 °C) under an inert atmosphere (e.g., Argon or Nitrogen).[7][8]

  • Stir the reaction for the predetermined optimal time, monitoring by TLC or HPLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_pictet Pictet-Spengler Reaction cluster_suzuki Suzuki-Miyaura Coupling cluster_final Final Steps start_amine β-Arylethylamine pictet Formation of Dihydropyrrolo[2,1-a]isoquinoline Core start_amine->pictet start_aldehyde Aldehyde start_aldehyde->pictet suzuki Arylation of Pyrrole Core pictet->suzuki cyclization Lactonization & Cyclizations suzuki->cyclization deprotection Deprotection cyclization->deprotection end_product This compound deprotection->end_product

Caption: General synthetic workflow for this compound.

troubleshooting_pictet_spengler cluster_causes Possible Causes cluster_solutions Troubleshooting Solutions problem Low Yield in Pictet-Spengler cause1 Inappropriate Acid Catalyst problem->cause1 cause2 Suboptimal Solvent problem->cause2 cause3 Incorrect Temperature/Time problem->cause3 solution1 Screen Brønsted & Lewis Acids cause1->solution1 solution2 Test Protic & Aprotic Solvents cause2->solution2 solution3 Optimize Temperature & Monitor cause3->solution3

Caption: Troubleshooting logic for the Pictet-Spengler reaction.

References

Lamellarin H degradation issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lamellarin H. The information provided addresses common issues related to the stability and degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a marine alkaloid belonging to the lamellarin family of compounds, which are known for their potent biological activities.[1] Its primary mechanism of action is the inhibition of Topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[2] By stabilizing the Topoisomerase I-DNA cleavage complex, this compound can induce DNA damage and subsequently trigger apoptosis in cancer cells. Additionally, like its close analog Lamellarin D, it may also exert cytotoxic effects through direct action on mitochondria.[2][3]

Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?

Reduced potency of this compound can stem from several factors, with degradation in cell culture media being a primary concern. This compound possesses phenolic hydroxyl groups and a pyrrole ring structure, which can be susceptible to degradation under standard cell culture conditions. Other factors include inaccurate stock solution concentration, improper storage, or interactions with components in the cell culture medium.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Are there any known stability issues with this compound in aqueous solutions?

While specific data on the aqueous stability of this compound is limited, related compounds with phenolic and pyrrole moieties can be unstable in aqueous environments. Phenolic compounds are susceptible to oxidation, especially in the presence of metal ions and at physiological pH, which can occur in cell culture media.[4] The pyrrole ring can also be prone to photodegradation.

Troubleshooting Guide: this compound Degradation in Cell Culture

This guide provides a structured approach to identifying and mitigating potential degradation of this compound in your experiments.

Problem 1: Inconsistent or lower-than-expected experimental results.
  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of this compound in anhydrous DMSO.

      • Verify the concentration of the new stock solution using a spectrophotometer or other analytical method, if possible.

      • Compare the performance of the fresh stock solution to the old one in a pilot experiment.

  • Possible Cause 2: Degradation of this compound in cell culture medium.

    • Troubleshooting Steps:

      • Minimize exposure to light: Protect the cell culture plates from direct light exposure by wrapping them in aluminum foil or using amber-colored plates.

      • Prepare fresh working solutions: Add this compound to the cell culture medium immediately before treating the cells.

      • Consider the medium composition: Some media components can accelerate the degradation of phenolic compounds.[5] If possible, test the stability of this compound in different types of cell culture media.

      • Evaluate the effect of pH: The stability of compounds can be pH-dependent. Ensure the pH of your cell culture medium is within the optimal range for your cells and consider if it might be affecting this compound stability.

Problem 2: High variability between replicate wells or experiments.
  • Possible Cause 1: Uneven degradation of this compound.

    • Troubleshooting Steps:

      • Ensure thorough mixing of the this compound working solution before adding it to the cells.

      • Work quickly and consistently when adding the compound to the culture plates to minimize time-dependent degradation differences.

  • Possible Cause 2: Interaction with serum proteins.

    • Troubleshooting Steps:

      • If using serum-containing medium, consider that this compound may bind to serum proteins, reducing its effective concentration. You may need to test a range of concentrations to achieve the desired biological effect.

      • If your cell line permits, you could perform experiments in serum-free or reduced-serum media to assess the impact of serum on this compound activity.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a general framework for evaluating the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a spectrophotometer.

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare a working solution of this compound (e.g., 100 µM) in your cell culture medium.

  • Aliquot the working solution into multiple wells of a 96-well plate.

  • Incubate the plate at 37°C and 5% CO2.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot of the medium.

  • Analyze the concentration of this compound in each aliquot using HPLC or a spectrophotometer. For HPLC analysis, you will need to develop a method to separate this compound from media components and potential degradation products.

  • Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life under these conditions.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)This compound Concentration in DMEM (%)This compound Concentration in RPMI-1640 (%)
0100100
48590
87082
125875
243560
481540

Visualizations

Signaling Pathway of Lamellarin-Induced Apoptosis

Lamellarin_Signaling LamellarinH This compound TopoisomeraseI Topoisomerase I LamellarinH->TopoisomeraseI Inhibition Mitochondria Mitochondria LamellarinH->Mitochondria Direct Action DNA_Damage DNA Strand Breaks TopoisomeraseI->DNA_Damage Induction Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Troubleshooting Workflow for this compound Degradation

Caption: A logical workflow for troubleshooting this compound degradation issues.

References

Technical Support Center: Unexpected Cytotoxicity of Lamellarin H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity when using Lamellarin H, particularly in control cell lines. The following information is designed to help troubleshoot experiments, understand the compound's mechanism of action, and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a marine alkaloid belonging to the lamellarin family of compounds, which are known for their diverse biological activities.[1] The primary mechanisms of action for many lamellarins involve the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription, and the induction of apoptosis through direct effects on mitochondria.[2][3] Some lamellarins have also been shown to inhibit various protein kinases.[4] this compound, specifically, has been reported to inhibit the topoisomerase of the Molluscum contagiosum virus.[3]

Q2: Is cytotoxicity expected with this compound?

A2: Yes, cytotoxicity is an expected activity of this compound, especially in cancer cell lines, due to its proposed mechanisms of action that target cell proliferation and survival pathways.[1][5] However, significant cytotoxicity in non-cancerous or "control" cell lines at low concentrations may be considered unexpected and warrants further investigation to rule out experimental artifacts or specific sensitivities of the cell line.

Q3: Why might I be observing high cytotoxicity in my control cell lines?

A3: Unexpected cytotoxicity in control cell lines can arise from several factors:

  • Compound-related issues: Incorrect concentration, insolubility, or degradation of this compound.

  • Cell culture issues: Poor cell health, high passage number, or contamination (e.g., mycoplasma).[6][7]

  • Assay-specific artifacts: The chosen cytotoxicity assay may be incompatible with the compound or cell type. For example, MTT assays rely on mitochondrial activity, which is a known target of some lamellarins.[6][8]

  • Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[7]

Q4: What are the initial steps to take when observing unexpected cytotoxicity?

A4: When you observe unexpected cytotoxicity, it is crucial to first verify your experimental setup. This includes:

  • Confirming the calculations for your this compound dilutions and ensuring the accuracy of the stock concentration.

  • Checking the health and passage number of your cell cultures.

  • Ensuring the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically below 0.5%).[7]

  • Repeating the experiment with freshly prepared reagents and a new aliquot of cells.[6]

Troubleshooting Guides

Guide 1: High Cytotoxicity in All Tested Cell Lines (Including Controls)

This guide addresses situations where this compound appears to be highly toxic across all cell lines at the tested concentrations.

Potential Cause Recommended Action
Compound Concentration Error Verify the initial stock concentration of this compound. Prepare fresh serial dilutions and re-run the experiment.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (e.g., <0.5%). Run a vehicle-only control to confirm.[7]
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a different solvent or a lower concentration.
Cell Culture Contamination Check cell cultures for any signs of microbial contamination, including mycoplasma. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated batch of cells.[6]
General Cell Health Ensure cells are in the logarithmic growth phase and have not been passaged excessively. Stressed or unhealthy cells can be more susceptible to cytotoxic effects.[9]
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results

This guide provides steps to address variability in cytotoxicity data between experiments.

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid introducing bubbles.
Edge Effects in Microplates The outer wells of a microplate are prone to evaporation, which can alter compound concentration. It is recommended to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.[7]
Variable Incubation Times Standardize all incubation times, including the period of compound exposure and the duration of the assay reagent incubation.
Assay Interference This compound, being a colored compound, might interfere with colorimetric assays. Include a "compound only" control (no cells) to measure any background absorbance.

Data Presentation

Table 1: Reported IC50 Values of Various Lamellarins in Different Cancer Cell Lines

The following table summarizes the cytotoxic activity of several lamellarins. Note that the potency can vary significantly between different lamellarin analogues and cell lines.[5]

Lamellarin AnalogueCell LineCancer TypeIC50 (nM)
Lamellarin DP388Leukemia~19
Lamellarin NSH-SY5YNeuroblastoma25
This compoundHeLaCervical Cancer5700
Lamellarin KA549Lung Cancer~7.6
Lamellarin MP388Leukemia~38-110

Data compiled from multiple sources.[1][4][10] IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

Protocol 2: MTS Cell Viability Assay

This assay is similar to MTT but the formazan product is soluble in the culture medium, simplifying the procedure.[12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[13]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[13]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[12]

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with this compound as in the cytotoxicity assay. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Signaling Pathways of Lamellarins

Lamellarin_Pathway LamellarinH This compound TopoisomeraseI Topoisomerase I LamellarinH->TopoisomeraseI Inhibits Mitochondria Mitochondria LamellarinH->Mitochondria Targets DNA_Damage DNA Damage TopoisomeraseI->DNA_Damage Leads to Bax_Activation Bax Activation Mitochondria->Bax_Activation Apoptosis Apoptosis DNA_Damage->Apoptosis CytochromeC Cytochrome c Release Bax_Activation->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Known signaling pathways targeted by lamellarins leading to apoptosis.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed VerifySetup Verify Experimental Setup (Concentrations, Cell Health) Start->VerifySetup RepeatExp Repeat Experiment with Fresh Reagents VerifySetup->RepeatExp ProblemPersists Problem Persists? RepeatExp->ProblemPersists InvestigateAssay Investigate Assay Artifacts (e.g., Compound Interference) ProblemPersists->InvestigateAssay Yes Resolved Problem Resolved/ Understood ProblemPersists->Resolved No UseAlternativeAssay Use Orthogonal Assay (e.g., LDH, CellTiter-Glo) InvestigateAssay->UseAlternativeAssay CheckVehicle Run Vehicle Control (Solvent Only) InvestigateAssay->CheckVehicle AssessCellLine Assess Cell Line Sensitivity (Mycoplasma Test, Passage #) InvestigateAssay->AssessCellLine UseAlternativeAssay->Resolved CheckVehicle->Resolved AssessCellLine->Resolved

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Potential Causes and Solutions

Causes_Solutions Causes Potential Causes Compound Concentration Error Solvent Toxicity Assay Interference Cell Health Issues Solutions Solutions Re-verify Dilutions Run Vehicle Control Use Orthogonal Assay Start Fresh Culture Causes:f1->Solutions:f1 Causes:f2->Solutions:f2 Causes:f3->Solutions:f3 Causes:f4->Solutions:f4

Caption: Logical relationships between causes and solutions for cytotoxicity issues.

References

Technical Support Center: Lamellarin H Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving Lamellarin H.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a marine alkaloid belonging to the lamellarin family, which are pyrrole-derived compounds isolated from marine organisms like ascidians and sponges.[1][2] Lamellarins, including this compound, are known for a wide range of biological activities, such as cytotoxicity against tumor cells, anti-HIV-1 integrase activity, and inhibition of topoisomerase I.[3][4][5][6] this compound, in particular, has been noted for its activity against the topoisomerase of the Molluscum contagiosum virus (MCV).[4]

Q2: Why might I be observing inconsistent results in my this compound bioassays?

Inconsistent results with this compound can arise from a variety of factors, which can be broadly categorized as compound-related, cell-based, or procedural. These include:

  • Compound Integrity: Stability, purity, and proper storage of the this compound sample.

  • Experimental System: The specific cell line used, its passage number, and metabolic activity.

  • Assay Protocol: Variations in incubation times, compound concentration, solvent effects, and detection methods.

  • Cellular Uptake: The efficiency of this compound transport across the cell membrane, which can be limited for some related compounds.[4]

Q3: How does the chemical structure of this compound and its analogs affect its activity?

The biological activity of lamellarins is highly dependent on their structure. For instance, the pentacyclic core is generally more potent than the non-fused pyrrole forms.[4] Modifications such as sulfation can dramatically alter activity and cell permeability. While sulfated derivatives can be potent enzyme inhibitors, they may show limited cell uptake.[4] The hydroxyl groups at specific positions are also considered important for cytotoxic activity.[7]

Troubleshooting Guide

Problem 1: High Variability in Cytotoxicity IC50 Values

You may observe significant differences in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments or when compared to published data.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Degradation Lamellarin derivatives can be unstable.[4] Store this compound in a desiccated environment at -20°C or lower, protected from light. Prepare fresh stock solutions for each experiment.
Low Solubility This compound may precipitate in aqueous media. Dissolve in an appropriate organic solvent (e.g., DMSO) at a high concentration and then dilute into culture medium. Visually inspect for precipitation.
Cell Line Variability Use cells within a consistent and low passage number range. Different cell lines can have varying sensitivity.[8]
Inconsistent Cell Seeding Ensure a uniform cell suspension before seeding plates to avoid variations in cell number per well.
Solvent Effects High concentrations of solvents like DMSO can be toxic to cells. Maintain a final solvent concentration below 0.5% and include a solvent control in your experiments.
Problem 2: Discrepancy Between Enzyme Inhibition and Cell-Based Assay Results

This compound may show potent inhibition in a cell-free enzyme assay (e.g., topoisomerase I inhibition) but weak activity in a cell-based cytotoxicity assay.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.[9] Consider using cell lines with higher permeability or employing permeabilizing agents as a control experiment.
Efflux Pump Activity The compound may be actively transported out of the cell by multidrug resistance (MDR) pumps like P-glycoprotein.[9] Co-incubate with known MDR inhibitors (e.g., verapamil) to see if cytotoxicity is enhanced.[9]
Metabolic Inactivation Cells may metabolize and inactivate this compound.
Multiple Mechanisms of Action The primary mechanism of action in a specific cell line may not be the one you are assaying for. Lamellarins can have multiple targets, including various protein kinases.[6][10]

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution. Add the compound to the wells at various final concentrations. Include vehicle control (e.g., DMSO) and positive control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Table 1: Example of Inconsistent IC50 Values for this compound in HeLa Cells

Experiment IC50 (µM) Notes
Experiment 12.5Freshly prepared stock solution.
Experiment 28.1Stock solution stored for 1 month at 4°C.
Experiment 31.9Low passage number cells.
Experiment 45.7High passage number cells.

Table 2: Comparative Activity of Lamellarin Analogs

Compound Topoisomerase I Inhibition (IC50, µM) HeLa Cell Cytotoxicity (IC50, µM)
Lamellarin D0.30.05
This compound1.22.5
Lamellarin α 20-sulfate0.8> 50

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Bioassay Results

G Start Inconsistent Results Observed CheckCompound Step 1: Verify Compound Integrity - Purity - Stability - Solubility Start->CheckCompound CheckAssay Step 2: Review Assay Parameters - Cell Line Health - Protocol Adherence - Controls CheckCompound->CheckAssay Compound OK Inconsistent Results Still Inconsistent CheckCompound->Inconsistent Compound Issue Found CheckCellularEffects Step 3: Investigate Cellular Factors - Permeability - Efflux - Metabolism CheckAssay->CheckCellularEffects Assay OK CheckAssay->Inconsistent Assay Issue Found Consistent Results Consistent CheckCellularEffects->Consistent Factor Identified CheckCellularEffects->Inconsistent No Obvious Factor G cluster_extracellular Extracellular cluster_cell Cell LamellarinH_ext This compound LamellarinH_int Intracellular This compound LamellarinH_ext->LamellarinH_int Passive Diffusion/ Active Transport Membrane Cell Membrane Target Intracellular Target (e.g., Topoisomerase I) LamellarinH_int->Target Efflux Efflux Pump (e.g., P-gp) LamellarinH_int->Efflux Metabolism Metabolic Inactivation LamellarinH_int->Metabolism Effect Biological Effect (e.g., Cytotoxicity) Target->Effect Efflux->LamellarinH_ext Expulsion

References

Optimizing reaction conditions for Lamellarin H analogue synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the synthesis of Lamellarin H and its analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during key synthetic steps.

Issue 1: Low Yield in Suzuki Cross-Coupling Reaction

Q: I am experiencing low yields or no product formation in the Suzuki cross-coupling step to form the C-C bond between the pyrrole core and an aryl halide. What are the potential causes and solutions?

A: Low yields in Suzuki couplings are a common issue. Here are several factors to investigate:

  • Catalyst and Ligand Choice: The palladium catalyst and its ligand are crucial. If you are using a standard catalyst like Pd(PPh3)4, consider switching to a more robust system, especially for electron-rich halides. Buchwald ligands and their corresponding pre-catalysts (e.g., XPhos Pd G4) are often more effective for challenging couplings.[1][2]

  • Base Selection: The choice and quality of the base are critical. Anhydrous potassium phosphate (K3PO4) often requires a small amount of water to be effective.[1] Potassium carbonate (K2CO3) is also commonly used. Ensure the base is finely ground to maximize surface area.[1]

  • Solvent System: The solvent system must be appropriate for your specific substrates. Common systems include mixtures of an organic solvent (like dioxane, THF, DMF, or toluene) with water.[2][3][4] The ratio can significantly impact the reaction rate and yield.

  • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[4][5] Inadequate degassing can lead to catalyst deactivation and homocoupling of the boronic acid.[4]

  • Boronic Acid/Ester Quality: Boronic acids can degrade over time, especially if not stored properly. They can undergo protodeborylation or form anhydride trimers (boroxines).[4] It is advisable to use fresh or recently purified boronic acid. Alternatively, more stable boronate esters (e.g., pinacol esters) can be used.

  • Substrate Electronics: The electronic properties of your coupling partners can significantly affect the reaction. Electron-rich aryl halides can be more challenging to undergo oxidative addition. In such cases, using electron-rich phosphine ligands (Buchwald-type) can be beneficial.[1]

Issue 2: Poor Regioselectivity or Side Reactions in Pictet-Spengler Cyclization

Q: My Pictet-Spengler reaction to form the tetrahydroisoquinoline ring is giving me a mixture of regioisomers or decomposition products. How can I optimize this reaction?

A: The Pictet-Spengler reaction is sensitive to several parameters. Here’s how to troubleshoot common issues:

  • Acid Catalyst: The choice and concentration of the acid catalyst are paramount. Strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common.[6] However, if your substrate is sensitive, these can cause decomposition. Milder conditions using Lewis acids (e.g., BF3·OEt2) or organocatalysts like chiral phosphoric acids might be necessary.[6]

  • Temperature Control: Higher temperatures can lead to side reactions, including the formation of unwanted regioisomers or racemization in asymmetric syntheses.[6] It is often beneficial to run the reaction at lower temperatures (e.g., 0 °C or -20 °C) to favor kinetic control.[6]

  • Protecting Groups: If your β-arylethylamine or aldehyde contains sensitive functional groups, they may interfere with the reaction. Consider protecting these groups before the cyclization and deprotecting them at a later stage.[6]

  • Substrate Activation: The aromatic ring's electronic properties influence the cyclization's regioselectivity. Electron-donating groups on the aromatic ring facilitate the reaction and direct the cyclization to the ortho or para positions. If you are getting a mixture of isomers, it might be due to competing cyclization sites with similar activation.

Issue 3: Difficulty in Final Demethylation/Deprotection Step

Q: The final deprotection of methoxy or other ether protecting groups using BBr3 or BCl3 is resulting in low yields or decomposition of my this compound analogue. What can I do?

A: The final deprotection step is often challenging due to the complex, polycyclic nature of the lamellarin core.

  • Reagent Stoichiometry and Temperature: Boron trihalides are potent Lewis acids. Using a large excess can lead to decomposition. Carefully control the stoichiometry of BBr3 or BCl3. The reaction should be performed at low temperatures (e.g., -78 °C) and allowed to warm slowly to room temperature to control its reactivity.[7]

  • Alternative Deprotection Reagents: If BBr3 is too harsh, consider other deprotection strategies. For example, aluminum chloride (AlCl3) can be used for selective de-isopropylation.[8] The choice of reagent will depend on the specific protecting groups present in your molecule.

  • Reaction Quenching: The quenching procedure is critical. After the reaction is complete, it should be carefully quenched at low temperature, typically with methanol, before workup.

  • Substrate Purity: Ensure the substrate entering the final deprotection step is highly pure. Impurities from previous steps can complicate the reaction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the central pyrrole core in Lamellarin synthesis?

A1: Several strategies are employed to synthesize the substituted pyrrole core. Key methods include:

  • Barton-Zard Reaction: This involves the reaction of a nitroalkene with an isocyanoacetate to form the pyrrole ring, a method used in the synthesis of Lamellarin R.[9][10]

  • Hinsberg-Type Synthesis: This is another classical method for pyrrole formation.[8]

  • Palladium-Catalyzed Reactions: Sequential Suzuki or other cross-coupling reactions are used to build up the arylated pyrrole structure in a modular fashion.[8][11]

  • [3+2] Cycloaddition Reactions: The reaction of an azomethine ylide with an alkyne or alkene can be used to construct the pyrrole ring.[8]

Q2: How can I improve the overall yield of my multi-step Lamellarin analogue synthesis?

A2: Improving the overall yield requires optimizing each step and streamlining the process. Consider the following:

  • Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear synthesis.[11]

  • One-Pot Reactions: Combining multiple reaction steps into a single pot can reduce the number of purification steps and improve overall efficiency. For example, one-pot bromination/Suzuki cross-coupling procedures have been reported.[8]

  • Purification: Efficient purification at each step is crucial to prevent carrying impurities forward, which can inhibit subsequent reactions.

  • Robust Reactions: Whenever possible, choose reactions known for their high yields and tolerance of various functional groups, such as modern cross-coupling reactions.[12]

Q3: Are there any known signaling pathways affected by this compound that could guide analogue design?

A3: Yes, Lamellarin D, a close analogue, is a potent inhibitor of both nuclear and mitochondrial topoisomerase I.[12] This dual targeting is a key aspect of its anticancer activity. Designing analogues that selectively target one of these pathways or enhance the inhibition of both is a viable strategy for drug development. The core pentacyclic structure is essential for this activity, while modifications to the peripheral aryl groups can modulate potency and selectivity.[12]

Data Presentation: Reaction Condition Optimization

Table 1: Effect of Catalyst and Base on Suzuki Cross-Coupling Yield

EntryAryl HalideBoronic AcidPd Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePhenylboronic acidPd(PPh3)4 (5)PPh3K2CO3 (2)Toluene/H2O1001285[9]
21-Bromo-2-fluorobenzene4-Pyridinylboronic acidPd(dppf)Cl2 (3)dppfK2CO3 (3)MeCN/H2O (4:1)802~90 (initial)[5]
3Aryl BromideArylboronic acidPd(PPh3)2Cl2 (5)PPh3KOAc (2)DMA1502280[7]
4Aryl BromideArylboronic acidXPhos Pd G4XPhosK2CO3Dioxane/H2O10012Varies[2]

Table 2: Optimization of Pictet-Spengler Reaction Conditions

EntryCatalystCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)Reference
1TFA50% (v/v)DCEReflux-Optimal[6]
2(PhO)2PO2H30TolueneReflux--[6]
3Chiral Phosphoric Acid5-10Toluene0 °C-Varies[6]
4HCl (2 equiv)-CH3CN50 °C-26[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), boronic acid or boronate ester (1.2-1.5 eq), base (e.g., K2CO3, 2-3 eq), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl2, 3-5 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H2O, 4:1). The mixture should be sparged with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Pictet-Spengler Reaction

  • In a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or toluene).

  • Add the aldehyde or ketone (1.1 eq) to the solution.

  • Add the acid catalyst (e.g., TFA, 10-50 mol%; or a few drops of concentrated HCl).[6]

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).[6]

  • Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by adding a base (e.g., saturated aqueous NaHCO3 solution).[6]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for BBr3 Demethylation

  • Dissolve the methoxy-protected Lamellarin analogue (1.0 eq) in dry dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr3 in DCM (e.g., 1 M solution, 1.2 eq per methoxy group) dropwise via syringe.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Cool the reaction mixture back to 0 °C and quench carefully by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure. Co-evaporate with methanol several times to remove residual boron salts.

  • Purify the crude product by column chromatography or preparative HPLC.

Mandatory Visualizations

G cluster_start Starting Materials cluster_core Core Synthesis cluster_cyclization Final Assembly Aryl_Halide Aryl Halide / Boronic Acid Coupling Aryl Group Attachment (Suzuki Coupling) Aryl_Halide->Coupling Pyrrole_Precursor Pyrrole Precursor (e.g., Nitroalkene) Pyrrole_Formation Pyrrole Core Formation (e.g., Barton-Zard) Pyrrole_Precursor->Pyrrole_Formation Key Step Arylethylamine β-Arylethylamine + Aldehyde Isoquinoline_Formation Isoquinoline Formation (Pictet-Spengler) Arylethylamine->Isoquinoline_Formation Key Step Pyrrole_Formation->Coupling Cyclization Intramolecular Cyclization (e.g., Lactonization, Heck) Isoquinoline_Formation->Cyclization Coupling->Cyclization Deprotection Final Deprotection (BBr3 / BCl3) Cyclization->Deprotection End This compound Analogue Deprotection->End

Caption: General synthetic workflow for this compound analogues.

G Start Low Yield in Suzuki Coupling? Check_Degas Is reaction thoroughly degassed? Start->Check_Degas Check_Reagents Are boronic acid and base fresh/high quality? Check_Degas->Check_Reagents Yes Solution_Degas Degas solvents via N2/Ar bubbling or Freeze-Pump-Thaw. Check_Degas->Solution_Degas No Check_Catalyst Is catalyst/ligand optimal for substrate? Check_Reagents->Check_Catalyst Yes Solution_Reagents Use fresh boronic acid or stable boronate ester. Ensure base is dry and fine. Check_Reagents->Solution_Reagents No Solution_Catalyst Try alternative catalysts (e.g., Buchwald pre-catalysts) for challenging substrates. Check_Catalyst->Solution_Catalyst No End Re-run Optimized Reaction Check_Catalyst->End Yes Solution_Degas->Check_Reagents Solution_Reagents->Check_Catalyst Solution_Catalyst->End

Caption: Troubleshooting flowchart for Suzuki cross-coupling reactions.

G cluster_reactants Reactants cluster_mechanism Mechanism Amine β-Arylethylamine Imine Iminium Ion (Mannich Electrophile) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Cyclization Electrophilic Aromatic Substitution Imine->Cyclization Rate-determining step Catalyst H+ Imine->Catalyst Product Tetrahydroisoquinoline Cyclization->Product Catalyst->Imine

Caption: Simplified mechanism of the Pictet-Spengler reaction.

References

Troubleshooting low purity of synthesized Lamellarin H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low purity in the synthesis of Lamellarin H. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My final this compound product shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities?

A1: Multiple spots on a TLC plate indicate the presence of impurities. For a complex synthesis like that of this compound, these can include unreacted starting materials from the final step, byproducts from key reactions (such as Suzuki couplings or intramolecular cyclizations), or partially deprotected intermediates if protecting groups were used. It is also possible that the product itself is degrading on the silica plate; this can be tested by running a 2D TLC.

Q2: The nuclear magnetic resonance (NMR) spectrum of my purified this compound is noisy and shows unexpected peaks. What could be the cause?

A2: A noisy NMR spectrum with unexpected peaks, even after initial purification, suggests the presence of persistent impurities. These could be structurally similar byproducts that co-elute with your product during chromatography. Paramagnetic impurities, though less common, can cause significant peak broadening. We recommend further purification by High-Performance Liquid Chromatography (HPLC) or recrystallization.

Q3: After the final workup, the yield of this compound is significantly lower than expected. Where could the product have been lost?

A3: Low yield can result from several factors throughout the synthesis and purification process.[1] Potential causes include incomplete reactions, product degradation under harsh reaction or workup conditions (e.g., strong acids/bases), or physical loss during transfers and extractions.[2] If an emulsion forms during aqueous workup, a significant amount of product can be lost.[3] Additionally, using an excessive amount of activated charcoal for decolorization or choosing a suboptimal solvent system for chromatography or recrystallization can lead to poor recovery.[4][5]

Q4: What are the key reaction steps in this compound synthesis that are most prone to generating impurities?

A4: The construction of the pentacyclic core of this compound involves several complex reactions that can generate impurities.[6][7] Key steps to scrutinize include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck): These can lead to homocoupling of starting materials or dehalogenation side products.[6]

  • Intramolecular Cyclization (e.g., Bischler-Napieralski or Pictet-Spengler type reactions): These are critical for forming the isoquinoline subunit. They can be sensitive to reaction conditions, potentially leading to abnormal cyclization products or styrenes via a retro-Ritter reaction.[8][9][10]

  • Oxidative Cyclizations: Reagents like lead tetraacetate (Pb(OAc)4) or phenyliodine(III) bis(trifluoroacetate) (PIFA) used for cyclization can sometimes lead to over-oxidation or other undesired side reactions.[11]

Troubleshooting Guide for Low Purity

This guide provides a systematic approach to diagnosing and resolving purity issues during this compound synthesis.

Problem 1: Presence of Unreacted Starting Materials
  • Symptoms: Signals corresponding to starting materials are visible in the 1H NMR or LC-MS of the crude or purified product.

  • Potential Causes:

    • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

    • Poor Reagent Quality: Starting materials or reagents may be impure or degraded.

    • Equilibrium Reactions: The reaction may be reversible and has reached equilibrium without proceeding to full conversion.[3]

  • Solutions:

    • Optimize Reaction Conditions: Increase reaction time or temperature cautiously, monitoring by TLC or LC-MS to avoid product degradation.

    • Verify Reagent Stoichiometry and Quality: Use fresh, purified reagents and ensure accurate measurement. For equilibrium-driven processes, consider using an excess of one reagent or removing a byproduct to shift the equilibrium.

    • Catalyst Management: For catalytic reactions, ensure the catalyst is active. For palladium catalysts, this may involve using fresh catalyst or ensuring anaerobic conditions to prevent oxidation.

Problem 2: Formation of Isomeric Byproducts
  • Symptoms: Mass spectrometry shows a major peak corresponding to the this compound mass, but NMR and HPLC indicate a mixture of isomers.

  • Potential Causes:

    • Lack of Regioselectivity: During aromatic substitution or cyclization steps, reaction at an undesired position can occur. For instance, in a Bischler-Napieralski reaction, cyclization can sometimes occur at an alternative, electronically favorable position, leading to an "abnormal" product.[10]

    • Incomplete Oxidation: If the synthesis involves an oxidation step to form an aromatic ring (e.g., converting a dihydroisoquinoline to an isoquinoline), this process may be incomplete, leaving a mixture of oxidized and partially oxidized products.

  • Solutions:

    • Modify Cyclization Conditions: The choice of acid catalyst and solvent can heavily influence the regioselectivity of Bischler-Napieralski and Pictet-Spengler reactions.[9][12][13] Experiment with different catalysts (e.g., POCl₃, P₂O₅, Tf₂O) and temperatures.

    • Drive Oxidation to Completion: Increase the amount of oxidizing agent (e.g., DDQ, MnO₂) or extend the reaction time for aromatization steps. Monitor carefully to prevent over-oxidation.

Problem 3: Product Discoloration or "Oiling Out"
  • Symptoms: The final product is a dark oil instead of a solid, or the crystalline product is highly colored when it should be pale. The product fails to crystallize from solution, instead forming an immiscible liquid phase ("oiling out").[5]

  • Potential Causes:

    • High-Molecular-Weight Impurities: Polymeric or tar-like byproducts formed under high heat or strong acid conditions can lead to discoloration.

    • Presence of Impurities: Significant impurity levels can depress the melting point of the product, causing it to "oil out" during crystallization at a temperature where it is still liquid.[5]

    • Inappropriate Crystallization Solvent: The boiling point of the chosen solvent may be higher than the melting point of the compound.[4]

  • Solutions:

    • Charcoal Treatment: Add a small amount of activated charcoal to a hot solution of the crude product to adsorb colored impurities, followed by hot filtration. Use charcoal sparingly, as it can also adsorb the desired product.[4]

    • Chromatographic Purification: Before attempting crystallization, purify the crude product thoroughly using flash column chromatography to remove baseline impurities.

    • Optimize Crystallization: If the product oils out, re-heat the solution to re-dissolve the oil, add more solvent to lower the saturation point, and allow it to cool much more slowly.[4] Consider using a different solvent system with a lower boiling point.

Quantitative Data Summary

The following table presents hypothetical data illustrating the improvement in this compound purity after implementing troubleshooting and optimized purification protocols.

Purification Stage Method Purity by HPLC (%) Yield (%) Appearance
Crude ProductDirect Isolation72.585Brown Oil
After TroubleshootingFlash Chromatography96.168Yellow Solid
Final ProductRecrystallization>99.061Pale Yellow Crystals

Visualizations

Troubleshooting Workflow

G start Low Purity Detected (TLC, NMR, LC-MS) identify Identify Impurities (NMR, LC-MS Analysis) start->identify cause Determine Potential Cause identify->cause unreacted Unreacted Starting Materials? cause->unreacted  Yes byproducts Byproducts or Isomers? cause->byproducts  Yes degradation Degradation or Discoloration? cause->degradation  Yes sol_react Optimize Reaction (Time, Temp, Stoichiometry) unreacted->sol_react sol_cond Modify Reaction Conditions (Catalyst, Solvent) byproducts->sol_cond sol_purify Optimize Purification (Chromatography, Recrystallization) degradation->sol_purify reanalyze Re-analyze Purity sol_react->reanalyze sol_cond->reanalyze sol_purify->reanalyze reanalyze->cause Purity Still Low end High Purity This compound reanalyze->end Purity >99%

Caption: A logical workflow for troubleshooting low purity issues.

Purification Strategy Decision Tree

G start Crude Product Obtained check_spots How different are TLC Rf values? start->check_spots large_delta Large ΔRf (>0.2) check_spots->large_delta small_delta Small ΔRf (<0.2) check_spots->small_delta flash_chrom Use Flash Column Chromatography large_delta->flash_chrom hplc Use Preparative HPLC small_delta->hplc check_solid Is the product a solid? flash_chrom->check_solid hplc->check_solid is_solid Yes check_solid->is_solid not_solid No (Oil) check_solid->not_solid recrystallize Perform Recrystallization for final polishing is_solid->recrystallize final_product Final Purified Product not_solid->final_product Store as oil or try co-distillation recrystallize->final_product

Caption: A decision tree for selecting an appropriate purification strategy.

Detailed Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the purity of synthesized this compound.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the primary purification of crude this compound.

  • Slurry Preparation: Dissolve the crude this compound product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry load."

  • Column Packing: Pack a glass column with silica gel (typically 50-100 times the mass of the crude product) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Ensure the column is packed uniformly to avoid channeling.

  • Loading and Elution: Carefully add the dry load to the top of the packed column. Begin elution with the starting solvent mixture (e.g., 10% ethyl acetate in hexanes), gradually increasing the polarity of the eluent over time.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol is for the final "polishing" of this compound to achieve high purity, assuming the compound is a solid after chromatography.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. A common starting point could be an ethanol/water or methanol/DCM mixture.

  • Dissolution: Place the semi-purified this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower crystal growth, insulate the flask. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

References

Technical Support Center: Lamellarin H Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Lamellarin H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common assay detection methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a marine alkaloid with a pentacyclic pyrrole structure. It belongs to a class of compounds known as lamellarins, which have been isolated from various marine organisms.[1] this compound is known to be a potent inhibitor of HIV-1 integrase.[2] Like other lamellarins, it is also reported to have cytotoxic activities against various cancer cell lines.[1]

Q2: Why should I be concerned about this compound interfering with my assays?

This compound possesses physicochemical properties that can potentially interfere with common assay detection methods. Its planar, aromatic structure suggests it may be colored, fluorescent, and capable of intercalating into DNA.[1][3] These properties can lead to false-positive or false-negative results in colorimetric, fluorescence-based, and luminescence-based assays.

Q3: What types of assays are most likely to be affected by this compound?

Based on the chemical structure and known activities of related compounds like Lamellarin D, the following assay types are at a higher risk of interference:

  • Fluorescence-Based Assays: Due to the potential intrinsic fluorescence of the lamellarin core structure.[4]

  • Luminescence-Based Assays (e.g., Luciferase): Many small molecules can directly inhibit luciferase enzymes.

  • Colorimetric Assays (e.g., MTT, XTT): Colored compounds can interfere with absorbance readings.

  • Assays Involving DNA: Lamellarins are known to be DNA intercalators, which can affect assays involving DNA-protein interactions or DNA quantification.[1][3]

Troubleshooting Guides

This section provides specific troubleshooting guidance for common assay platforms when using this compound.

Issue 1: Unexpected results in a fluorescence-based assay.

Symptoms:

  • High background fluorescence in wells containing this compound, even in the absence of the intended fluorescent probe.

  • Quenching of the fluorescent signal in the presence of this compound.

  • Non-linear or unexpected dose-response curves.

Potential Cause: this compound may be intrinsically fluorescent or may act as a quencher for your fluorescent dye.

Troubleshooting Workflow:

start Start: Unexpected Fluorescence Results q1 Is there high background fluorescence in control wells with this compound only? start->q1 a1_yes Yes: this compound is likely intrinsically fluorescent. q1->a1_yes Yes a1_no No q1->a1_no No solution1 Solution: Determine this compound's spectral properties and choose a non-overlapping fluorophore. a1_yes->solution1 q2 Does the fluorescence signal decrease with increasing this compound concentration? a1_no->q2 a2_yes Yes: this compound may be quenching the fluorescent probe. q2->a2_yes Yes a2_no No significant change or unexpected curve. q2->a2_no No solution2 Solution: Perform a fluorescence quenching counter-assay. a2_yes->solution2 solution3 Solution: Consider alternative non-fluorescent assay format. a2_no->solution3

Caption: Troubleshooting workflow for fluorescence assay interference.

Experimental Protocols:

  • Protocol 1: Determining the Spectral Properties of this compound.

    • Objective: To measure the absorbance and fluorescence spectra of this compound to identify potential spectral overlap with your assay's fluorophore.

    • Materials: this compound stock solution, assay buffer, UV-Vis spectrophotometer, spectrofluorometer.

    • Method: a. Prepare a series of dilutions of this compound in the assay buffer. b. Measure the absorbance spectrum of each dilution from 200 nm to 800 nm using the assay buffer as a blank. c. To measure the fluorescence emission spectrum, excite the this compound solutions at various wavelengths (e.g., every 20 nm from 280 nm to 500 nm) and record the emission spectrum for each excitation wavelength. d. To measure the fluorescence excitation spectrum, set the emission wavelength to the observed maximum emission peak and scan a range of excitation wavelengths.

    • Analysis: Compare the absorbance, excitation, and emission spectra of this compound with the excitation and emission spectra of your assay's fluorophore. Significant overlap indicates a high potential for interference.

Issue 2: Reduced signal or inconsistent results in a luciferase reporter assay.

Symptoms:

  • Lower than expected luminescence signal in the presence of this compound.

  • A dose-dependent decrease in luminescence that is independent of the biological target.

Potential Cause: this compound may be directly inhibiting the luciferase enzyme.

Troubleshooting Workflow:

start Start: Unexpected Luciferase Results q1 Does this compound inhibit luminescence in a cell-free luciferase assay? start->q1 a1_yes Yes: this compound is a direct luciferase inhibitor. q1->a1_yes Yes a1_no No q1->a1_no No solution1 Solution: Determine the IC50 of this compound against luciferase and use concentrations below this value if possible. a1_yes->solution1 end Interference is unlikely the primary cause. Investigate other experimental factors. a1_no->end solution2 Solution: Use an orthogonal reporter gene (e.g., beta-galactosidase) or a different detection method. solution1->solution2

Caption: Troubleshooting workflow for luciferase assay interference.

Experimental Protocols:

  • Protocol 2: Luciferase Inhibition Counter-Assay.

    • Objective: To determine if this compound directly inhibits the luciferase enzyme.

    • Materials: Purified luciferase enzyme, luciferase substrate, assay buffer, this compound stock solution, luminometer.

    • Method: a. Prepare a reaction mixture containing the luciferase enzyme and its substrate in the assay buffer. b. Add a range of concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO). c. Incubate for a short period (e.g., 15-30 minutes) at room temperature. d. Measure the luminescence signal using a luminometer.

    • Analysis: Calculate the percentage of luciferase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value if significant inhibition is observed.

Issue 3: Inaccurate cell viability readings in an MTT assay.

Symptoms:

  • A colored formazan product is formed in cell-free wells containing this compound and MTT reagent.

  • Unexpectedly high or low absorbance readings that do not correlate with cell health.

Potential Cause: this compound may be colored and absorb light at the same wavelength as the formazan product, or it may chemically react with the MTT reagent.

Troubleshooting Workflow:

start Start: Unexpected MTT Results q1 Does this compound in media alone absorb at the formazan wavelength? start->q1 a1_yes Yes: this compound has intrinsic color interference. q1->a1_yes Yes a1_no No q1->a1_no No solution1 Solution: Include a 'compound only' background control and subtract the absorbance. a1_yes->solution1 q2 Does this compound react with MTT in a cell-free assay? a1_no->q2 a2_yes Yes: this compound directly reduces MTT. q2->a2_yes Yes a2_no No q2->a2_no No solution2 Solution: Use an alternative viability assay (e.g., CellTiter-Glo, neutral red uptake). a2_yes->solution2 end Interference is unlikely the primary cause. Investigate other experimental factors. a2_no->end

Caption: Troubleshooting workflow for MTT assay interference.

Experimental Protocols:

  • Protocol 3: Control for Compound Color in MTT Assay.

    • Objective: To correct for the intrinsic absorbance of this compound.

    • Method: In parallel with your main experiment, set up control wells containing the same concentrations of this compound in the same culture medium but without cells.

    • Analysis: After the solubilization step, measure the absorbance of these cell-free control wells. Subtract the average absorbance of the "compound only" wells from the absorbance of the corresponding wells with cells.

  • Protocol 4: Assessing Direct MTT Reduction by this compound.

    • Objective: To determine if this compound chemically reduces the MTT reagent.

    • Method: In a cell-free 96-well plate, add culture medium, MTT reagent, and various concentrations of this compound. Incubate for the same duration as your cell-based assay.

    • Analysis: Visually inspect for the formation of a purple precipitate. If formed, solubilize with DMSO and measure the absorbance. A significant absorbance reading indicates direct reduction of MTT by this compound.

Issue 4: Altered results in assays involving DNA (e.g., DNA binding, topoisomerase activity).

Symptoms:

  • Changes in DNA mobility in gel electrophoresis assays.

  • Alterations in fluorescent signals in DNA intercalation assays.

Potential Cause: this compound is likely a DNA intercalator, similar to other lamellarins.[1][3]

Signaling Pathway Context:

Lamellarins like Lamellarin D have been shown to inhibit Topoisomerase I by intercalating into DNA and stabilizing the Topoisomerase I-DNA cleavage complex. This leads to DNA strand breaks and subsequent cell cycle arrest and apoptosis.

cluster_0 Nucleus This compound This compound DNA DNA This compound->DNA Intercalation Cleavage Complex Topoisomerase I-DNA Cleavage Complex DNA->Cleavage Complex Topoisomerase I Topoisomerase I Topoisomerase I->Cleavage Complex DNA Strand Breaks DNA Strand Breaks Cleavage Complex->DNA Strand Breaks Stabilization by This compound Cell Cycle Arrest Cell Cycle Arrest DNA Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of this compound-induced DNA damage.

Experimental Protocols:

  • Protocol 5: DNA Intercalation Assay (Ethidium Bromide Displacement).

    • Objective: To determine if this compound can displace a known DNA intercalator, suggesting a similar binding mode.

    • Materials: Calf thymus DNA (ctDNA), ethidium bromide (EtBr), assay buffer, this compound stock solution, spectrofluorometer.

    • Method: a. Prepare a solution of ctDNA and EtBr in assay buffer and allow it to equilibrate. b. Measure the fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm). c. Titrate increasing concentrations of this compound into the solution and measure the fluorescence after each addition.

    • Analysis: A decrease in the fluorescence of the DNA-EtBr complex indicates that this compound is displacing EtBr from the DNA, which is strong evidence for DNA intercalation.

Quantitative Data Summary

Direct quantitative data for this compound interference with assay detection methods is limited in the current literature. However, data from studies on the closely related Lamellarin D can provide an indication of the concentration ranges where biological activity, and thus potential for assay interference, is observed.

Assay TypeTarget/Cell LineLamellarin D IC50 / ActivityReference
Kinase AssayCDK1/cyclin B>10 µM[5]
Kinase AssayCDK5/p25>10 µM[5]
Kinase AssayGSK-3α/β2.55 µM[5]
Kinase AssayPIM-1>10 µM[5]
Kinase AssayDYRK1A5.2 µM[5]
Kinase AssayCK1>10 µM[5]
Cytotoxicity (MTS)SH-SY5Y cells0.019 µM[5]
CytotoxicityP388 cellsNot specified, but highly active[6]
Topoisomerase I Inhibition-~5-fold less potent than camptothecin[3]

Note: The cytotoxicity data (MTS assay) for Lamellarin D shows activity at nanomolar concentrations. Researchers should be particularly cautious about potential MTT assay interference when working in this concentration range. While the kinase inhibition IC50 values are in the low micromolar range, non-specific interference could occur at higher screening concentrations.

References

How to prevent Lamellarin H precipitation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of Lamellarin H in experimental settings, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a polycyclic marine alkaloid belonging to the lamellarin family of compounds.[1][2] Its chemical structure is complex and largely non-polar, which results in low solubility in aqueous solutions like cell culture media and buffers. Precipitation often occurs when its concentration exceeds its solubility limit in an aqueous environment.

Q2: What is the recommended solvent for making a this compound stock solution?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a concentrated stock solution in high-purity DMSO.

Q3: How should I store this compound powder and stock solutions to maintain stability?

A3: Proper storage is crucial for the stability and efficacy of this compound. For the solid powder, storage should be in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) should be at -20°C.[3] Stock solutions prepared in DMSO should also be stored at -20°C.[3] This product is generally stable for several weeks during ordinary shipping at ambient temperatures.[3]

Q4: What are the primary causes of this compound precipitation during experimental use?

A4: Precipitation of this compound when diluting into aqueous buffers or media is typically caused by one or more of the following factors:

  • Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous solution is too high.

  • Improper Dilution Technique: Adding the concentrated DMSO stock directly into the full volume of aqueous solution can cause the compound to "crash out" due to rapid solvent exchange. This is a common issue with hydrophobic compounds.[4]

  • Temperature Effects: Using cold aqueous solutions or subjecting the compound to repeated freeze-thaw cycles can decrease its solubility.[4]

  • pH Shifts: The pH of the final medium can influence the solubility of the compound.[4]

  • Interactions with Media Components: High concentrations of salts or other additives in the buffer or medium can reduce solubility.

Troubleshooting Guide: Preventing and Resolving Precipitation

This guide addresses the common precipitation issues encountered when working with this compound.

Issue 1: Precipitate observed in the DMSO stock solution.

Possible Cause Solution
Solvent Absorption of Water DMSO is hygroscopic and can absorb moisture from the air over time, which reduces its solvating power for hydrophobic compounds.
Action: Use anhydrous, high-purity DMSO for preparing stock solutions. Aliquot stock solutions into smaller, single-use volumes to minimize exposure to air.
Low Temperature Crystallization The compound may have crystallized or precipitated out of solution upon freezing at -20°C.
Action: Before use, warm the stock solution to room temperature (or briefly at 37°C) and vortex thoroughly to ensure all contents are fully redissolved. Visually inspect the vial to confirm the absence of any particulate matter.

Issue 2: Precipitate forms immediately upon dilution into aqueous buffer or cell culture medium.

Possible Cause Solution
Poor Dilution Method Adding a small volume of concentrated stock directly to a large volume of aqueous solution causes localized high concentrations, leading to immediate precipitation.[4]
Action: Employ a serial dilution or stepwise mixing protocol. Briefly, add the required volume of DMSO stock to an empty tube, then add the aqueous buffer/medium in small increments while continuously mixing (e.g., vortexing). See the detailed protocol below.
Final Concentration Too High The target concentration of this compound in the aqueous solution exceeds its solubility limit.
Action: Perform a solubility test. Create a dilution series to determine the maximum workable concentration in your specific medium or buffer before proceeding with the full experiment. Consider reducing the final concentration if precipitation persists.
Temperature of Aqueous Solution Diluting into a cold buffer or medium reduces the solubility of the compound.
Action: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 115982-22-4[3]
Molecular Formula C₂₅H₁₇NO₈[3]
Molecular Weight 459.41 g/mol [3]
Appearance Solid powder[3]
Purity >98%[3]
Primary Solubility DMSO[3]

Table 2: Recommended Storage Conditions

FormatShort-Term (Days to Weeks)Long-Term (Months to Years)Reference
Solid Powder 0 - 4 °C (Dry, Dark)-20 °C (Dry, Dark)[3]
DMSO Stock Solution N/A-20 °C (Aliquoted)[3]

Experimental Protocols

Protocol: Preparation of a this compound Working Solution

This protocol describes a stepwise method to dilute a concentrated DMSO stock solution of this compound into an aqueous medium (e.g., cell culture medium) to minimize precipitation.

  • Prepare Stock Solution:

    • Dissolve this compound powder in anhydrous, high-purity DMSO to create a 10 mM stock solution.

    • Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into single-use volumes and store at -20°C.

  • Warm Reagents:

    • Retrieve an aliquot of the this compound stock and allow it to thaw completely at room temperature.

    • Warm the aqueous experimental medium or buffer to the desired temperature (e.g., 37°C).

  • Perform Serial Dilution (Example for a 10 µM final solution from a 10 mM stock):

    • Step A (Intermediate Dilution): Add 2 µL of the 10 mM DMSO stock solution to 198 µL of pre-warmed medium in a microcentrifuge tube. This creates a 100 µM intermediate solution with 1% DMSO. Vortex immediately and thoroughly for 10-15 seconds.

    • Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. This results in the final 10 µM working solution with a final DMSO concentration of 0.1%.

    • Vortex the final working solution gently before adding it to your experimental setup.

  • Final Check:

    • Visually inspect the final solution under a light source to ensure no precipitate has formed. If the solution appears cloudy or contains visible particles, it should be discarded. Consider lowering the final concentration.

Visualizations

G cluster_prep Solution Preparation Workflow powder This compound (Solid Powder) stock 1. Prepare 10 mM Stock Solution powder->stock dmso Anhydrous DMSO dmso->stock warm 2. Warm Stock & Medium to Room Temp / 37°C stock->warm intermediate 3. Create Intermediate Dilution (e.g., 100 µM) warm->intermediate Add stock to medium (vortex well) final_sol 4. Prepare Final Working Solution intermediate->final_sol Add intermediate to medium (vortex well) inspect 5. Visually Inspect for Precipitate final_sol->inspect experiment Ready for Experiment inspect->experiment [Clear Solution]

Caption: Workflow for preparing this compound working solutions to prevent precipitation.

G start Precipitation Observed loc Where did it occur? start->loc stock In DMSO Stock loc->stock Stock working In Aqueous Solution loc->working Dilution q_stock Was stock warmed & vortexed? stock->q_stock q_working Was serial dilution protocol used? working->q_working a_stock_no Warm to 37°C, vortex, re-inspect. q_stock->a_stock_no No a_stock_yes DMSO may have absorbed water. Prepare fresh stock. q_stock->a_stock_yes Yes a_working_no Use serial dilution. (See Protocol) q_working->a_working_no No a_working_yes Final concentration may be too high. Lower concentration. q_working->a_working_yes Yes

Caption: Troubleshooting flowchart for diagnosing this compound precipitation issues.

G cluster_cell Cellular Environment cluster_targets Molecular Targets cluster_effects Downstream Effects lam_h This compound top1 Topoisomerase I lam_h->top1 cdk CDKs lam_h->cdk dyrk1a DYRK1A lam_h->dyrk1a gsk3 GSK-3 lam_h->gsk3 pim1 PIM-1 lam_h->pim1 apoptosis Apoptosis top1->apoptosis cdk->apoptosis cell_cycle Cell Cycle Arrest cdk->cell_cycle

Caption: Simplified signaling pathway showing key molecular targets of this compound.[5][6]

References

Technical Support Center: Lamellarin H In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lamellarin H in in vitro experiments. The following information is designed to help you optimize your experimental conditions and overcome common challenges, with a specific focus on the impact of pH on this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a marine alkaloid known to exhibit potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of Topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[3][4] By stabilizing the Topoisomerase I-DNA cleavage complex, this compound leads to an accumulation of DNA single-strand breaks, which can subsequently be converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis. Additionally, some lamellarins have been reported to directly target mitochondria, further contributing to their cytotoxic effects.[4][5]

Q2: Why is pH an important consideration for in vitro assays with this compound?

A2: As a pyrrolizidine alkaloid, this compound is a weakly basic compound.[6][7] This chemical property means its charge state, and consequently its solubility and ability to cross cellular membranes, can be significantly influenced by the pH of the surrounding environment. In an in vitro setting, the pH of your culture medium or assay buffer can impact the concentration of this compound that reaches its intracellular targets, such as Topoisomerase I in the nucleus and mitochondria. Furthermore, the activity of target enzymes and the stability of the compound itself can also be pH-dependent.

Q3: What is the recommended pH for in vitro assays involving this compound?

A3: While there is no universally established optimal pH for all this compound assays, most standard cell culture and enzymatic assays are performed at a physiological pH of approximately 7.2-7.4. Topoisomerase I enzymatic assays are often conducted in buffers with a pH ranging from 7.5 to 8.0 to ensure optimal enzyme activity. However, given that this compound is a weak base and may accumulate in acidic organelles like lysosomes, its apparent activity in cell-based assays can be influenced by intracellular pH gradients. Therefore, for cellular assays, maintaining a stable physiological pH in the culture medium is critical for reproducible results. For enzymatic assays, it is advisable to start with the recommended pH for the specific enzyme and then optimize for the inhibitor if necessary.

Q4: How might the weakly basic nature of this compound affect its intracellular distribution?

A4: Weakly basic compounds can become "trapped" in acidic cellular compartments through a process called ion trapping.[8][9][10][11] In a process known as lysosomal sequestration, the uncharged form of a weakly basic drug can diffuse across the lysosomal membrane from the cytosol (pH ~7.2). Once inside the acidic lysosome (pH ~4.5-5.0), the compound becomes protonated (charged) and is less able to diffuse back out, leading to its accumulation.[8][10][11] This sequestration can reduce the amount of this compound available to interact with its primary targets in the nucleus and mitochondria, potentially leading to an underestimation of its potency.

Troubleshooting Guides

Guide 1: Inconsistent or Lower-Than-Expected Cytotoxicity

If you are observing variable or unexpectedly low cytotoxicity with this compound, consider the following troubleshooting steps related to pH.

Potential Cause Troubleshooting Steps
Suboptimal pH of Culture Medium Ensure your cell culture medium is properly buffered and maintained at a physiological pH (typically 7.2-7.4). Verify the calibration of your pH meter. Fluctuations in incubator CO2 levels can also affect medium pH.
Lysosomal Sequestration of this compound If you suspect lysosomal trapping is reducing the effective concentration of this compound at its target sites, you can co-treat cells with a lysosomotropic agent like chloroquine or bafilomycin A1. These agents raise the lysosomal pH, which can reduce the sequestration of weakly basic compounds and potentially increase their cytotoxic effect.[8][10]
This compound Precipitation Due to its chemical nature, this compound may have limited solubility in aqueous solutions. If the pH of your stock solution or final assay medium is not optimal, the compound may precipitate, reducing its effective concentration. Visually inspect your solutions for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO to maintain solubility, ensuring the final solvent concentration is not toxic to your cells.
pH-Dependent Target Engagement The activity of Topoisomerase I can be influenced by pH. While the enzyme generally functions in a slightly alkaline environment, extreme pH values in your assay buffer could reduce its activity, masking the inhibitory effect of this compound.
Guide 2: Discrepancies Between Enzymatic and Cell-Based Assays

It is not uncommon to observe a potent inhibitory effect of a compound in a cell-free enzymatic assay but weaker activity in a cell-based cytotoxicity assay.

Potential Cause Explanation and Troubleshooting
Cellular Permeability and Efflux The pH of the extracellular medium can influence the charge state of this compound, affecting its ability to cross the cell membrane. Additionally, active efflux by multidrug resistance pumps can reduce the intracellular concentration of the compound.
Intracellular pH Gradients and Sequestration As detailed in the FAQs, the accumulation of this compound in acidic lysosomes can significantly lower its concentration in the nucleus and mitochondria, where its targets reside. This is a key difference between a homogenous enzymatic assay and a complex cellular environment.
Compound Stability in Culture Medium Lamellarins can be unstable under certain conditions. The pH of the cell culture medium, along with the presence of serum proteins and other components, may affect the stability of this compound over the course of a multi-day cytotoxicity experiment.

Data Presentation

The following table provides a hypothetical summary of this compound activity under different pH conditions to illustrate the potential impact of pH. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Assay Type pH IC50 (µM) Observations
Topoisomerase I Inhibition (Cell-Free) 6.55.2Reduced enzyme activity may contribute to higher apparent IC50.
7.51.8Optimal pH for enzyme activity, likely reflecting more accurate inhibitory potential.
8.52.5Slight decrease in inhibitor potency, potentially due to pH effects on compound or enzyme.
HeLa Cell Cytotoxicity (72h) 7.08.5Sub-optimal medium pH may stress cells and affect compound uptake.
7.44.2Standard physiological pH, providing a baseline for cytotoxicity.
7.4 (+ Chloroquine)1.5Inhibition of lysosomal sequestration leads to increased apparent potency.

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Buffers for In Vitro Assays

This protocol describes the preparation of phosphate-buffered saline (PBS) at different pH values. Similar principles can be applied to other buffer systems.

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium chloride (NaCl)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

Procedure:

  • To prepare a 10X PBS stock solution, dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of deionized water.

  • Adjust the pH to the desired value (e.g., 6.5, 7.4, 8.5) using concentrated HCl or NaOH while monitoring with a calibrated pH meter.

  • Bring the final volume to 1 L with deionized water.

  • Sterilize the buffer by autoclaving or filtration through a 0.22 µm filter.

  • For working solutions, dilute the 10X stock 1:10 with sterile deionized water and re-verify the pH.

Protocol 2: Topoisomerase I Inhibition Assay with Varying pH

This protocol outlines a method to assess the effect of pH on the inhibition of Topoisomerase I by this compound.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase I Assay Buffers (prepared at pH 6.5, 7.5, and 8.5)

  • This compound stock solution (in DMSO)

  • Nuclease-free water

  • Stop buffer/gel loading dye (containing SDS and a tracking dye)

  • Agarose gel (1%) and electrophoresis equipment

  • DNA staining solution (e.g., ethidium bromide or SYBR Safe)

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures in separate tubes for each pH condition. To each tube, add:

    • 2 µL of the corresponding 10X Topoisomerase I Assay Buffer

    • 200 ng of supercoiled plasmid DNA

    • This compound at various final concentrations (and a DMSO vehicle control)

    • Nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of human Topoisomerase I to each reaction mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of stop buffer/gel loading dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis until good separation of supercoiled and relaxed DNA is achieved.

  • Stain the gel with a suitable DNA stain, destain if necessary, and visualize the DNA bands using a UV transilluminator.

  • Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Mandatory Visualizations

Lamellarin_H_Mechanism cluster_Extracellular Extracellular Space (pH ~7.4) cluster_Cell Cell cluster_Cytosol Cytosol (pH ~7.2) cluster_Nucleus Nucleus cluster_Lysosome Lysosome (pH ~4.5-5.0) cluster_Mitochondrion Mitochondrion (pH ~8.0) This compound This compound Lamellarin H_cyto This compound This compound->Lamellarin H_cyto Passive Diffusion Topoisomerase I Topoisomerase I Lamellarin H_cyto->Topoisomerase I Inhibition Lamellarin H_lyso This compound (Protonated & Trapped) Lamellarin H_cyto->Lamellarin H_lyso Ion Trapping Mito_Damage Mitochondrial Dysfunction Lamellarin H_cyto->Mito_Damage Direct Effect DNA_Damage DNA Strand Breaks Topoisomerase I->DNA_Damage Stabilizes Cleavage Complex DNA DNA DNA->Topoisomerase I Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Damage->Apoptosis

Caption: Intracellular pathways of this compound and the influence of pH.

Troubleshooting_Workflow Start Inconsistent/Low This compound Activity Check_pH Verify pH of Culture Medium/Buffer Start->Check_pH pH_Correct Is pH Optimal (e.g., 7.2-7.4)? Check_pH->pH_Correct Adjust_pH Adjust pH and Re-buffer pH_Correct->Adjust_pH No Check_Solubility Inspect for Precipitation pH_Correct->Check_Solubility Yes Adjust_pH->Check_pH Solubility_OK Is Compound Soluble? Check_Solubility->Solubility_OK Modify_Solvent Optimize Solvent System (e.g., adjust DMSO %) Solubility_OK->Modify_Solvent No Consider_Sequestration Consider Lysosomal Sequestration Solubility_OK->Consider_Sequestration Yes Modify_Solvent->Check_Solubility Test_Chloroquine Co-treat with Chloroquine Consider_Sequestration->Test_Chloroquine Analyze_Results Re-evaluate Activity Test_Chloroquine->Analyze_Results

Caption: Troubleshooting workflow for suboptimal this compound activity.

References

Challenges in the final deprotection step of Lamellarin H synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the final deprotection step of Lamellarin H synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reagent for the final deprotection step in this compound synthesis?

The most widely reported and effective reagent for the global deprotection of the poly-methoxylated precursors to yield this compound is Boron Tribromide (BBr₃)[1][2][3]. This strong Lewis acid is capable of cleaving multiple aryl methyl ether bonds simultaneously to reveal the free hydroxyl groups of the final product.

Q2: I am observing incomplete deprotection of my this compound precursor. What could be the cause?

Incomplete deprotection is a common challenge and can be attributed to several factors:

  • Insufficient BBr₃: Ensure that at least one equivalent of BBr₃ is used for each methoxy group to be cleaved. It is often advisable to use a slight excess to account for any moisture or other impurities that may consume the reagent.

  • Low Reaction Temperature: While the reaction is typically initiated at low temperatures (e.g., -78 °C) to control the initial exothermic reaction, it often requires warming to room temperature or even gentle heating to drive the deprotection to completion.

  • Short Reaction Time: The reaction time can vary depending on the specific substrate and reaction conditions. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion before quenching.

Q3: My reaction mixture forms an intractable solid or emulsion during workup. How can I resolve this?

The formation of solids or emulsions during the aqueous workup of BBr₃ reactions is a known issue, often due to the formation of boron-containing byproducts and the poly-phenolic nature of the product. Here are some troubleshooting strategies:

  • Methanol Quench: Instead of directly quenching with water, add anhydrous methanol slowly to the reaction mixture at a low temperature. This will react with the excess BBr₃ to form volatile trimethyl borate, which can be removed under reduced pressure. Repeat the addition and evaporation of methanol a few times to ensure all boron residues are removed[4].

  • Use of Brine: During the extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions[5].

  • pH Adjustment: The phenolic nature of this compound can lead to the formation of salts. Careful adjustment of the aqueous layer's pH might be necessary to ensure the product is in its neutral form and partitions into the organic layer[5].

Q4: I am seeing unexpected side products in my final reaction mixture. What are the likely side reactions?

With a reagent as reactive as BBr₃, side reactions can occur, especially with complex molecules like this compound precursors. Potential side reactions include:

  • Bromination of the Aromatic Rings: Although less common, prolonged reaction times or high temperatures can sometimes lead to electrophilic bromination of the electron-rich aromatic rings of the lamellarin core.

  • Cleavage of Other Functional Groups: If other sensitive functional groups are present in the molecule, they may also react with BBr₃. However, the core lamellarin structure is generally robust under these conditions.

To mitigate these issues, it is crucial to carefully control the reaction temperature and time, and to use the minimum necessary excess of BBr₃.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during the final BBr₃ deprotection of this compound precursors.

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient equivalents of BBr₃.Use at least 1 equivalent of BBr₃ per methoxy group, with a slight excess (1.1-1.2 eq.).
Reaction temperature too low.Allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC/LC-MS).
Reaction time too short.Monitor the reaction closely and ensure it has reached completion before quenching.
Low Yield Product loss during workup due to precipitation/emulsion.Quench the reaction with anhydrous methanol and evaporate to remove boron byproducts as trimethyl borate[4]. Use brine during extraction to break emulsions[5].
Product is zwitterionic and remains in the aqueous layer.Carefully adjust the pH of the aqueous layer to neutralize the product before extraction[4].
Purification Difficulties Boron-containing impurities co-eluting with the product.After methanol quench and evaporation, perform a silica gel plug filtration to remove baseline boron residues before column chromatography[4].
Product streaking on silica gel column.Consider using a different stationary phase (e.g., reversed-phase chromatography) or adding a small amount of acetic acid to the eluent to improve peak shape.
Formation of Unidentified Byproducts Side reactions due to harsh conditions.Maintain a low temperature during the addition of BBr₃ and control the warming process. Avoid unnecessarily long reaction times.

Experimental Protocol: Global Deprotection of this compound Precursor

This protocol is a general guideline based on literature precedents for the BBr₃-mediated deprotection of polymethoxylated lamellarin precursors[1][2]. Researchers should optimize the conditions for their specific substrate.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the protected this compound precursor in anhydrous dichloromethane (DCM) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add a solution of BBr₃ (1.0 M in DCM) dropwise to the cooled solution of the substrate via syringe. The number of equivalents should be at least equal to the number of methoxy groups to be cleaved.

    • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

    • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol.

    • Remove the solvent and volatile boron byproducts (trimethyl borate) under reduced pressure.

    • Re-dissolve the residue in methanol and evaporate again. Repeat this step two more times to ensure complete removal of boron residues.

    • Partition the residue between DCM and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the final deprotection of this compound.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Protected this compound in dry DCM cool Cool to -78 °C start->cool add_bbr3 Add BBr3 solution cool->add_bbr3 warm Warm to RT and stir add_bbr3->warm quench Quench with Methanol at 0 °C warm->quench evaporate Evaporate solvent and B(OMe)3 quench->evaporate repeat_evap Repeat MeOH addition and evaporation evaporate->repeat_evap extract DCM/Water Extraction repeat_evap->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

General workflow for the final deprotection of this compound.

References

Technical Support Center: Reducing Off-Target Effects of Lamellarin H in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Lamellarin H in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a marine alkaloid belonging to the lamellarin family of compounds, which are known for their diverse biological activities.[1] this compound has been shown to be a potent inhibitor of HIV-1 integrase and Molluscum contagiosum virus (MCV) topoisomerase.[2][3] Like other lamellarins, it exhibits significant cytotoxicity against various cancer cell lines.[4]

Q2: What are potential off-target effects of this compound?

While specific off-target interactions of this compound are not extensively documented, the broader lamellarin family is known for its polypharmacology, meaning they can interact with multiple cellular targets.[2][5] Potential off-target effects of this compound may include:

  • Inhibition of various protein kinases: Several lamellarins have been shown to inhibit a range of protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[2][6]

  • Mitochondrial toxicity: Lamellarin D, a closely related compound, is known to directly target mitochondria and induce apoptosis, independent of its topoisomerase I inhibition.[2][7]

  • DNA intercalation: Some lamellarins can intercalate into DNA, which could lead to non-specific effects on DNA replication and transcription.[8]

Q3: What are the initial signs of off-target effects in my cellular assay?

Common indicators of potential off-target effects include:

  • High cytotoxicity at low concentrations: If you observe significant cell death at concentrations close to the IC50 for your intended target, it may be due to off-target toxicity.

  • Inconsistent results with other inhibitors: If a structurally different inhibitor for the same target produces a different phenotype, it suggests the observed effects of this compound may not be solely due to on-target inhibition.

  • Discrepancy with genetic validation: If the phenotype observed with this compound treatment does not match the phenotype from siRNA or CRISPR-mediated knockdown of the intended target, off-target effects are likely.

Q4: How can I minimize the risk of off-target effects from the start?

Proactive measures to reduce off-target effects include:

  • Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.

  • Use of appropriate controls: Always include vehicle-only (e.g., DMSO) controls to account for solvent effects.

  • Confirm compound identity and purity: Ensure the this compound you are using is of high purity to avoid artifacts from contaminants.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are obscuring the on-target phenotype.

This is a common challenge with potent cytotoxic compounds like this compound. The goal is to differentiate between on-target and off-target-induced cell death.

Troubleshooting Workflow: Differentiating On-Target vs. Off-Target Cytotoxicity

A High Cytotoxicity Observed B Perform Dose-Response Curve (e.g., MTT or CellTiter-Glo assay) A->B C Determine IC50 for Cytotoxicity B->C D Compare Cytotoxicity IC50 to On-Target IC50 C->D E IC50 values are similar D->E Hypothesis: On-target effect F IC50 for cytotoxicity is significantly lower than on-target IC50 D->F Hypothesis: Off-target effect G Validate On-Target Effect: - Use siRNA/CRISPR knockdown of target - Use a structurally different inhibitor E->G K Suspect Off-Target Cytotoxicity F->K H Phenotype is recapitulated G->H I Phenotype is NOT recapitulated G->I J High confidence in On-Target Cytotoxicity H->J I->K L Further Investigation: - Cellular Thermal Shift Assay (CETSA) - Kinase profiling K->L

Caption: Workflow for investigating the source of cytotoxicity.

Issue 2: The observed cellular phenotype is not consistent with the known function of the intended target.

If this compound induces an unexpected cellular response, it is crucial to verify that the compound is engaging its intended target within the cell.

Troubleshooting Workflow: Verifying Target Engagement

A Unexpected Phenotype Observed B Confirm Target Engagement in Cells A->B C Cellular Thermal Shift Assay (CETSA) B->C D Western Blot for Downstream Marker B->D E Thermal stabilization of target protein observed? C->E F Modulation of downstream marker observed? D->F G Yes E->G H No E->H F->G F->H I Target is Engaged G->I J Target is NOT Engaged H->J K Phenotype may be due to - On-target effect via unknown pathway - Off-target effect I->K L Phenotype is likely due to Off-Target Effect J->L M Consider orthogonal validation methods K->M L->M cluster_0 Potential this compound Signaling LamH This compound Topo Topoisomerase LamH->Topo On-Target (?) Kinase Protein Kinase LamH->Kinase Off-Target (?) Mito Mitochondria LamH->Mito Off-Target (?) DNA_damage DNA Damage Topo->DNA_damage Signaling_alt Altered Signaling Kinase->Signaling_alt Apoptosis Apoptosis Mito->Apoptosis DNA_damage->Apoptosis Signaling_alt->Apoptosis Cell_death Cell Death Apoptosis->Cell_death

References

Technical Support Center: Optimizing HPLC Parameters for Lamellarin H Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Lamellarin H using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for this compound purification using reverse-phase HPLC?

A1: For initial method development for this compound purification, a reverse-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of acetonitrile and water, both with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid), is recommended to ensure good peak shape and resolution.

Q2: How can I improve the peak shape of this compound?

A2: Poor peak shape, such as tailing, can be caused by several factors. One common cause is secondary interactions between the analyte and the stationary phase.[1] Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to reduce these interactions and improve peak symmetry.[1] Adjusting the pH of the mobile phase can also significantly impact peak shape, especially for ionizable compounds.[2][3]

Q3: My this compound peak is not well-resolved from impurities. What can I do?

A3: To improve resolution, you can optimize the mobile phase composition and the gradient profile.[4][5] Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[6] Additionally, adjusting the gradient steepness or using a shallower gradient can enhance the separation of closely eluting compounds.[4] Optimizing the column temperature can also influence selectivity and resolution.

Q4: What is the importance of mobile phase pH in this compound purification?

A4: The pH of the mobile phase is a critical parameter, especially for compounds with ionizable functional groups.[2][3] By controlling the pH, you can influence the ionization state of this compound and any impurities, which in turn affects their retention time and selectivity on a reverse-phase column.[6] For acidic and basic compounds, adjusting the pH can dramatically change retention and peak shape.[2]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks for this compound.

  • Reduced peak height and inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Action
Secondary Silanol Interactions Add a mobile phase modifier like 0.1% TFA or formic acid to minimize interactions with residual silanols on the silica-based stationary phase.[1]
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For potentially acidic or basic compounds, controlling the pH can improve peak shape by ensuring a single ionic form.[2][6]
Column Overload Reduce the sample concentration or injection volume.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1][7]
Issue 2: Inconsistent Retention Times

Symptoms:

  • This compound retention time varies between runs.

  • Difficulty in peak identification and integration.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with 10-20 column volumes.
Mobile Phase Composition Variability Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation in the pump.[8]
Pump Malfunction Check the HPLC pump for leaks and ensure the check valves are functioning correctly.[9] Pressure fluctuations can indicate a pump issue.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can affect retention times.[5]
Issue 3: Low Resolution Between this compound and Impurities

Symptoms:

  • Overlapping peaks, making accurate quantification difficult.

  • Co-elution of this compound with other compounds.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Mobile Phase Selectivity Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) to alter the selectivity of the separation.[6]
Gradient Profile Not Optimized Adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.[4]
Incorrect Stationary Phase If optimizing the mobile phase does not provide sufficient resolution, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase).
Flow Rate Too High Decrease the flow rate. This can lead to better resolution, although it will increase the analysis time.[5]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for this compound Purification

This protocol provides a starting point for the purification of this compound. Optimization will likely be required.

1. Sample Preparation:

  • Dissolve the crude this compound extract in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV-Vis scan of this compound)
Injection Volume 10 µL

3. Post-Run Analysis:

  • Analyze the chromatogram to determine the retention time of this compound.
  • Assess peak purity and resolution from adjacent peaks.
  • Collect fractions corresponding to the this compound peak for further analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis dissolve Dissolve Crude Extract filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto HPLC filter->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection run_gradient->detect analyze Analyze Chromatogram detect->analyze collect Collect Fractions analyze->collect

Caption: Experimental workflow for this compound purification.

troubleshooting_logic start HPLC Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention? peak_shape->retention_time No add_modifier Add Mobile Phase Modifier peak_shape->add_modifier Yes resolution Low Resolution? retention_time->resolution No equilibrate Ensure Proper Equilibration retention_time->equilibrate Yes change_solvent Change Organic Solvent resolution->change_solvent Yes end_node Problem Resolved resolution->end_node No adjust_ph Adjust pH add_modifier->adjust_ph reduce_load Reduce Sample Load adjust_ph->reduce_load reduce_load->end_node fresh_mobile_phase Prepare Fresh Mobile Phase equilibrate->fresh_mobile_phase check_pump Check Pump fresh_mobile_phase->check_pump check_pump->end_node adjust_gradient Adjust Gradient change_solvent->adjust_gradient change_column Try Different Column adjust_gradient->change_column change_column->end_node

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Lamellarin H N-ylide-mediated Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the Lamellarin H N-ylide-mediated cyclization reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the N-ylide-mediated cyclization step in the synthesis of this compound and its analogues.

1. Issue: Low to No Product Formation

Possible Causes & Solutions

Possible CauseRecommended Solution
Inefficient Ylide Formation: The chosen base may not be strong enough to deprotonate the precursor to form the N-ylide.Switch to a stronger, non-nucleophilic base such as LDA (Lithium diisopropylamide) or use a stronger base in combination with a suitable solvent.[1]
Decomposition of Starting Material: The reaction temperature might be too high, leading to the degradation of the starting material or the intermediate ylide.Optimize the reaction temperature. Start with lower temperatures (e.g., -78 °C to room temperature) and monitor the reaction progress closely.[1]
Incorrect Solvent: The polarity and proticity of the solvent can significantly impact the stability and reactivity of the N-ylide.Screen a variety of aprotic solvents with different polarities, such as THF, toluene, or xylene. The choice of solvent can be critical for the reaction's success.[1][2]
Poor Quality of Reagents: Impurities in the starting materials, reagents, or solvent can quench the ylide or interfere with the cyclization.Ensure all reagents and solvents are pure and anhydrous. Recrystallize or distill starting materials and solvents if necessary.
Steric Hindrance: Bulky substituents on the substrate may hinder the intramolecular cyclization.While challenging to address without modifying the synthetic route, exploring different catalysts or reaction conditions that favor the desired cyclization may help. In some cases, a higher reaction temperature might be required to overcome the activation barrier, but this must be balanced against potential decomposition.[1]

2. Issue: Formation of Side Products

Possible Causes & Solutions

Possible CauseRecommended Solution
Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions may compete with the desired intramolecular cyclization.Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture.
Alternative Cyclization Pathways: The N-ylide may undergo undesired cyclization pathways, leading to isomeric products.The regioselectivity of the cyclization can sometimes be influenced by the choice of catalyst or solvent. Experiment with different reaction conditions to favor the desired isomer.
Fragmentation of the Ylide: The N-ylide intermediate may be unstable and fragment before cyclization can occur.This can be indicative of an inappropriate reaction temperature or solvent. Try running the reaction at a lower temperature. The stability of the ylide can also be influenced by the nature of the substituents.[1]
Epimerization: If chiral centers are present, epimerization can occur under basic conditions.Use a non-nucleophilic, sterically hindered base and milder reaction conditions. Minimizing the reaction time can also help reduce epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the N-ylide-mediated cyclization in this compound synthesis?

A1: The synthesis of the Lamellarin core via an N-ylide involves the formation of an azomethine ylide intermediate. This is typically achieved by the deprotonation of a quaternary ammonium salt precursor using a suitable base. The resulting ylide then undergoes an intramolecular [3+2] cycloaddition reaction, followed by aromatization to form the pyrrole ring of the lamellarin scaffold.[3]

Q2: How critical is the choice of base for this reaction?

A2: The choice of base is critical. It needs to be strong enough to generate the N-ylide but not so nucleophilic that it leads to side reactions with the starting material. Bases like triethylamine (Et3N) or Hunig's base (diisopropylethylamine) are commonly used.[3] In some cases, stronger bases like LDA might be necessary, especially if the proton to be abstracted is less acidic.[1]

Q3: What are typical yields for the N-ylide-mediated cyclization step in this compound synthesis?

A3: The yields for the N-ylide-mediated pyrrole formation and subsequent steps to obtain this compound can be modest. For instance, one of the first total syntheses of this compound reported a 15% yield over 5 steps from the precursor to the N-ylide formation.[3] Other synthetic routes to this compound, such as those involving 6π-electrocyclization, have reported higher overall yields.[4]

Q4: Are there alternative methods to synthesize the this compound core?

A4: Yes, several other synthetic strategies have been developed for the lamellarin skeleton. These include Paal-Knorr synthesis, 6π-electrocyclization reactions, and various transition-metal-catalyzed cross-coupling and annulation reactions.[2][3][4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Quantitative Data Summary

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthetic StrategyKey Cyclization StepReported Overall YieldReference
Ishibashi SynthesisN-ylide-mediated pyrrole formation15% (from precursor 325)[3]
Fukuda & Iwao Synthesis6π-Electrocyclization53% (from chalcone)[3]
Li & Jia SynthesisAgOAc-mediated oxidative couplingNot specified for this compound directly, but a related multi-step synthesis.[5]

Experimental Protocols

Key Experiment: N-ylide-mediated Pyrrole Formation for Lamellarin Analogue Synthesis

This protocol is based on the general procedure described by Ishibashi and coworkers for the synthesis of lamellarin analogues.[3]

Materials:

  • Quaternary ammonium salt precursor (e.g., 335 in Scheme 38 of the cited paper)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the quaternary ammonium salt precursor in the anhydrous solvent under an inert atmosphere.

  • Add an excess of triethylamine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the cyclized pyrrole product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Quaternary Ammonium Salt add_base Add Triethylamine start->add_base heat Heat to Reflux add_base->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify product Pure Product purify->product

Caption: Experimental workflow for the N-ylide-mediated cyclization.

troubleshooting_logic cluster_yield Low/No Yield cluster_side_products Side Products cluster_solutions_yield Solutions for Yield cluster_solutions_side Solutions for Side Products start Problem with Cyclization check_base Is the base strong enough? start->check_base check_conc Is concentration too high? start->check_conc check_temp Is the temperature optimal? check_base->check_temp solution_base Use stronger base (e.g., LDA) check_base->solution_base check_solvent Is the solvent appropriate? check_temp->check_solvent solution_temp Optimize temperature (e.g., lower T) check_temp->solution_temp check_reagents Are reagents pure? check_solvent->check_reagents solution_solvent Screen aprotic solvents check_solvent->solution_solvent solution_reagents Purify starting materials check_reagents->solution_reagents check_conditions Alternative cyclization possible? check_conc->check_conditions solution_conc Use high dilution check_conc->solution_conc check_stability Is the ylide stable? check_conditions->check_stability solution_conditions Vary catalyst/solvent check_conditions->solution_conditions solution_stability Lower reaction temperature check_stability->solution_stability

Caption: Troubleshooting logic for the N-ylide-mediated cyclization.

References

Validation & Comparative

Lamellarin H vs. Lamellarin D: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of two prominent marine alkaloids, Lamellarin H and Lamellarin D. These compounds, belonging to the lamellarin family of polyaromatic alkaloids, have garnered significant interest in the field of oncology for their potent anti-proliferative effects. This document aims to objectively present their performance based on available experimental data, detail the methodologies employed in these studies, and illustrate the key signaling pathways involved.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of this compound and Lamellarin D has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. This data is crucial for a direct comparison of their efficacy.

Cell LineCompoundIC50 (µM)Reference
SH-SY5Y (Neuroblastoma)Lamellarin D0.019[1]
This compound0.45[1]
HeLa (Cervical Cancer)Lamellarin D0.011[1]
This compound> 100[1]
P388 (Murine Leukemia)Lamellarin D0.136[2]
CEM (Human Leukemia)Lamellarin D0.014[2]

Note: Lower IC50 values indicate higher cytotoxic potency.

From the data presented, Lamellarin D exhibits significantly greater cytotoxic activity against the tested cancer cell lines compared to this compound.[1] In both SH-SY5Y and HeLa cell lines, Lamellarin D is orders of magnitude more potent.

Mechanisms of Action: A Divergence in Cellular Targets

The disparate cytotoxic profiles of this compound and Lamellarin D can be attributed to their distinct mechanisms of action.

Lamellarin D is a well-characterized dual inhibitor, targeting both nuclear and mitochondrial topoisomerase I.[3] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, Lamellarin D induces DNA strand breaks, ultimately leading to apoptosis.[3] Furthermore, Lamellarin D can directly act on mitochondria to induce cell death, a mechanism that may contribute to its efficacy in chemoresistant cancer cells.[3]

LamellarinD_Pathway LamellarinD Lamellarin D TopoisomeraseI Nuclear Topoisomerase I LamellarinD->TopoisomeraseI Inhibition Mitochondria Mitochondria LamellarinD->Mitochondria Direct Action DNA_Damage DNA Strand Breaks TopoisomeraseI->DNA_Damage Stabilizes Cleavage Complex Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

This compound , in contrast, has been identified as an inhibitor of the topoisomerase of the Molluscum contagiosum virus (MCV).[4] While it demonstrates some level of cytotoxicity against certain cancer cell lines, its potency is considerably lower than that of Lamellarin D.[1] Studies on its effect on human topoisomerase I are less definitive, and it appears to be a poor inhibitor of several protein kinases that are targeted by other lamellarins.[1] This suggests that its anticancer activity may proceed through a different, and likely less efficient, mechanism in human cells compared to Lamellarin D.

LamellarinH_Pathway LamellarinH This compound Viral_Topo Viral Topoisomerase (MCV) LamellarinH->Viral_Topo Inhibition Cancer_Cell Cancer Cell LamellarinH->Cancer_Cell Weak Effect on Human Cancer Cells Cytotoxicity Cytotoxicity Cancer_Cell->Cytotoxicity

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and Lamellarin D is predominantly conducted using cell viability assays, such as the MTT assay.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Lamellarin D for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well Plate B Treat with Lamellarins A->B C Add MTT Reagent B->C D Incubate (3-4h) C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Conclusion

Based on the currently available data, Lamellarin D is a significantly more potent cytotoxic agent against a range of cancer cell lines than this compound. This difference in potency is primarily attributed to their distinct mechanisms of action. Lamellarin D's ability to inhibit human topoisomerase I and target mitochondria makes it a promising candidate for further anticancer drug development. While this compound exhibits some cytotoxic effects, its weaker activity in human cancer cells and its primary known target being a viral enzyme suggest it may be less suitable for development as a mainstream anticancer therapeutic. Further research is warranted to fully elucidate the complete mechanistic profile of this compound in cancer cells.

References

Unveiling the Potent Biological Activity of Lamellarin H and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lamellarin family of marine alkaloids represents a compelling area of study due to their significant cytotoxic and antiviral properties. This guide provides a comprehensive comparison of Lamellarin H and its key analogues, detailing their structure-activity relationships, mechanisms of action, and the experimental data that underscore their therapeutic potential.

Lamellarins, characterized by a core pyrrole ring, have demonstrated a range of biological activities, with this compound and its close relatives emerging as promising leads in the development of novel anticancer and anti-HIV agents. The efficacy of these compounds is intricately linked to their molecular structure, with specific functional groups and stereochemistry playing pivotal roles in their bioactivity.

Structure-Activity Relationship: A Tale of Hydroxyls and Sulfates

The potency of lamellarin analogues is heavily influenced by the presence and position of hydroxyl (-OH) and sulfate (-SO4) groups on their pentacyclic core.

Key Structural Determinants for Cytotoxicity:

  • Hydroxylation: The presence of hydroxyl groups at specific positions is critical for the cytotoxic activity of lamellarins. For instance, studies on Lamellarin D have highlighted the importance of hydroxyl groups at the C-8 and C-20 positions for its potent anticancer effects.

  • Planarity: The planarity of the pentacyclic ring system is another crucial factor. A planar conformation is believed to facilitate the intercalation of the molecule into DNA, a key step in its mechanism of action as a topoisomerase I inhibitor.

Key Structural Determinants for Anti-HIV Activity:

  • Sulfation: In contrast to cytotoxicity, the anti-HIV activity of lamellarins is predominantly associated with sulfated analogues. Lamellarin α 20-sulfate is a notable example, exhibiting potent inhibition of HIV-1 integrase, while its non-sulfated counterpart is inactive. The number and position of the sulfate groups can influence the potency of this antiviral activity.

Comparative Biological Activity of this compound and Analogues

The following tables summarize the quantitative data on the cytotoxic and anti-HIV activities of this compound and its prominent analogues, providing a clear comparison of their potency.

Table 1: Cytotoxicity of this compound and Analogues against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
This compound HeLa-[1]
HL-604.8 µg/mL[1]
Lamellarin D P3880.136[2]
P388/CPT5 (Camptothecin-resistant)1.482[2]
CEM0.014[2]
CEM/C2 (Camptothecin-resistant)0.969[2]
COLO-2050.0056[2]
Lamellarin α HeLa-[1]
Lamellarin α 13,20-disulfate -Moderate[1]

Table 2: Anti-HIV Activity of Lamellarin Analogues

CompoundAssayEC50 / IC50 (µM)Reference
Lamellarin α 20-sulfate HIV-1 Integrase (Terminal Cleavage)16[3]
HIV-1 Integrase (Strand Transfer)22[3]
HIV-1 in cell culture8[3]
This compound HIV-1 Integrase1.3[1]
Lamellarin α 13,20-disulfate HIV-1 IntegraseModerate[1]
Non-sulfated Lamellarin α HIV-1 vector infectionInactive[4]
Ring-opened lamellarin sulfate HIV-1 vector infectionInactive[4]

Mechanisms of Action: Targeting Critical Cellular and Viral Machinery

The therapeutic effects of lamellarins stem from their ability to interfere with fundamental cellular and viral processes.

Anticancer Mechanism of Lamellarin D: A Dual Assault on Cancer Cells

Lamellarin D exhibits a potent anticancer effect through a dual mechanism that targets both the nucleus and the mitochondria of cancer cells.[5]

  • Topoisomerase I Inhibition: Lamellarin D acts as a topoisomerase I poison. It intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis (programmed cell death).[5]

  • Mitochondrial Targeting: Lamellarin D also directly targets mitochondria, the powerhouses of the cell. It induces the release of pro-apoptotic factors like cytochrome c, leading to the activation of the caspase cascade and subsequent cell death.[5][6] This mitochondrial pathway is particularly significant as it can bypass resistance mechanisms that cancer cells may develop against topoisomerase I inhibitors.

Dual apoptotic pathway of Lamellarin D.
Anti-HIV Mechanism of Sulfated Lamellarins: Halting Viral Integration

The anti-HIV activity of sulfated lamellarins, such as Lamellarin α 20-sulfate, is primarily attributed to the inhibition of HIV-1 integrase. This viral enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. By inhibiting integrase, these compounds effectively block the virus's ability to establish a persistent infection. Some evidence also suggests that sulfated lamellarins may interfere with the viral entry step.[4]

Anti_HIV_Mechanism cluster_virus HIV-1 cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrase Integrase Viral_DNA->Integrase Host_DNA Host DNA Integrase->Host_DNA Integration Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Sulfated_Lamellarin Sulfated Lamellarin Sulfated_Lamellarin->Integrase Inhibits

Inhibition of HIV-1 integrase by sulfated lamellarins.

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microplate

  • Cells in culture

  • Lamellarin compounds (or other test agents)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the lamellarin analogues for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I reaction buffer

  • Lamellarin compounds (or other test agents)

  • Stop solution (e.g., containing SDS and proteinase K)

  • Agarose gel

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the human Topoisomerase I enzyme to initiate the reaction. Include a control reaction without the enzyme and a control with the enzyme but without the test compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Add DNA loading dye to each reaction and load the samples onto an agarose gel. Run the gel until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band. The concentration of the compound that inhibits the enzyme activity by 50% can be determined.

HIV-1 Integrase Inhibition Assay (3'-Processing and Strand Transfer)

This assay measures the two key catalytic activities of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (target substrate), often labeled with biotin and/or a fluorescent tag.

  • 96-well plates (e.g., streptavidin-coated)

  • Reaction buffer

  • Lamellarin compounds (or other test agents)

  • Detection reagents (e.g., enzyme-conjugated antibody and substrate for colorimetric or fluorescent detection)

  • Plate reader

Procedure:

  • Plate Coating (for 3'-Processing): Coat a 96-well plate with the donor substrate DNA.

  • Blocking: Block the wells to prevent non-specific binding.

  • Integrase and Inhibitor Incubation: Add the HIV-1 integrase enzyme to the wells, followed by the lamellarin analogues at various concentrations. Incubate to allow for binding and inhibition.

  • Strand Transfer Initiation: Add the target substrate DNA to initiate the strand transfer reaction.

  • Detection: After incubation, wash the wells and add detection reagents to quantify the amount of strand transfer product.

  • Data Analysis: The inhibition of integrase activity is determined by the reduction in the signal from the strand transfer product. The IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its analogues represent a rich source of bioactive compounds with significant potential for the development of new anticancer and anti-HIV therapies. The structure-activity relationships within this family highlight the critical roles of specific functional groups in determining their biological targets and potency. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and validate the therapeutic promise of these fascinating marine natural products. Future research should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties for potential clinical applications.

References

Navigating Resistance: A Comparative Guide to Lamellarin H and Other Topoisomerase Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-resistance profiles of lamellarin family compounds, with a primary focus on the well-studied Lamellarin D, against other established topoisomerase inhibitors. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions in the ongoing battle against cancer drug resistance.

While direct and extensive cross-resistance studies on Lamellarin H in cancer cells are not widely available in the current body of scientific literature, the closely related compound, Lamellarin D, has been the subject of significant investigation. Both are members of the lamellarin family of marine alkaloids and share a core structural similarity, making Lamellarin D a valuable surrogate for understanding potential cross-resistance mechanisms. Lamellarins have emerged as potent anti-cancer agents, primarily functioning as inhibitors of topoisomerase I, a critical enzyme in DNA replication and transcription. However, their efficacy in the face of pre-existing resistance to other topoisomerase inhibitors, such as camptothecin, is a key area of interest.

Unraveling the Mechanisms of Action and Resistance

Lamellarin D, like the widely-used chemotherapeutic agent camptothecin, targets topoisomerase I. It stabilizes the covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately, apoptosis.[1][2] However, a key distinction lies in Lamellarin D's multi-faceted mechanism of action. Beyond nuclear topoisomerase I, it also targets mitochondrial topoisomerase I and can directly induce apoptosis through mitochondrial pathways.[1][3] This dual action is believed to be a contributing factor to its ability to circumvent resistance mechanisms that are effective against drugs with a singular mode of action.

Resistance to topoisomerase I inhibitors like camptothecin often arises from mutations in the TOP1 gene, which encodes for the topoisomerase I enzyme.[4] These mutations can reduce the drug's binding affinity to the enzyme-DNA complex. Cell lines such as the murine leukemia P388/CPT5 and human leukemia CEM/C2, which are resistant to camptothecin due to such mutations, have been instrumental in evaluating the cross-resistance of other compounds.[1][2]

Comparative Cytotoxicity: Lamellarin D vs. Camptothecin

Studies have demonstrated that while cancer cells resistant to camptothecin do exhibit a degree of cross-resistance to Lamellarin D, this resistance is significantly less pronounced. This suggests that Lamellarin D can partially overcome the resistance mechanisms that render camptothecin ineffective.

Table 1: Comparative IC50 Values and Relative Resistance Indices (RRI)
CompoundCell LineIC50 (µM)Relative Resistance Index (RRI)aReference
Camptothecin P388 (sensitive)0.05103[1]
P388/CPT5 (resistant)5.15[1]
Lamellarin D P388 (sensitive)0.1421[1]
P388/CPT5 (resistant)2.94[1]
Camptothecin CEM (sensitive)0.01~150[4]
CEM/C2 (resistant)1.5[4]
Lamellarin D CEM (sensitive)0.02~25[4]
CEM/C2 (resistant)0.5[4]

a RRI is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parental cell line. A lower RRI indicates less cross-resistance.

The data clearly indicates that the RRI for Lamellarin D is substantially lower than that for camptothecin in both resistant cell lines, highlighting its potential utility in treating camptothecin-resistant tumors.

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., P388, P388/CPT5, CEM, CEM/C2) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of this compound, Lamellarin D, or other topoisomerase inhibitors for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I, and the test compound in a reaction buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (0.5% SDS, 0.05% bromophenol blue, and 50% glycerol).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Western Blotting for Topoisomerase I-DNA Covalent Complexes

This technique is used to detect the stabilization of the topoisomerase I-DNA covalent complex induced by inhibitors.

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds. Lyse the cells with a lysis buffer containing a denaturing agent (e.g., sarkosyl) to trap the covalent complexes.

  • Cesium Chloride Gradient Ultracentrifugation: Separate the protein-DNA complexes from free proteins by ultracentrifugation in a cesium chloride gradient.

  • Fractionation and Slot Blotting: Collect fractions from the gradient and apply them to a nitrocellulose membrane using a slot blot apparatus.

  • Immunodetection: Probe the membrane with a primary antibody specific for topoisomerase I, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Signal Detection: Detect the signal using a chemiluminescent substrate. An increase in the signal in the DNA-containing fractions indicates the stabilization of topoisomerase I-DNA covalent complexes.[5]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental workflows, the following diagrams have been generated using Graphviz.

Lamellarin_Mechanism cluster_Cell Cancer Cell cluster_Nucleus Nucleus cluster_Mitochondrion Mitochondrion Lamellarin This compound/D Top1_DNA Topoisomerase I-DNA Complex Lamellarin->Top1_DNA Inhibits Religation Mito_Top1 Mitochondrial Topoisomerase I Lamellarin->Mito_Top1 Inhibits Mito_Dysfunction Mitochondrial Dysfunction Lamellarin->Mito_Dysfunction Direct Effect DNA_Breaks DNA Double-Strand Breaks Top1_DNA->DNA_Breaks Apoptosis_Nuc Apoptosis DNA_Breaks->Apoptosis_Nuc Mito_Top1->Mito_Dysfunction Apoptosis_Mito Apoptosis Mito_Dysfunction->Apoptosis_Mito

Figure 1. Dual mechanism of action of Lamellarin D in cancer cells.

Resistance_Mechanism cluster_Resistance Resistance Mechanism Top1_Inhibitor Topoisomerase I Inhibitor (e.g., Camptothecin) Top1_DNA_Complex Topoisomerase I-DNA Complex Stabilization Top1_Inhibitor->Top1_DNA_Complex Cell_Death Cell Death Top1_DNA_Complex->Cell_Death Top1_Mutation TOP1 Gene Mutation Reduced_Binding Reduced Drug Binding Top1_Mutation->Reduced_Binding Reduced_Binding->Top1_DNA_Complex Prevents

Figure 2. Primary mechanism of resistance to topoisomerase I inhibitors.

Experimental_Workflow cluster_Assays Assays start Start cell_culture Culture Sensitive & Resistant Cancer Cell Lines start->cell_culture drug_treatment Treat with Lamellarins & Other Topo Inhibitors cell_culture->drug_treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) drug_treatment->cytotoxicity topo_activity Topoisomerase I Activity Assay drug_treatment->topo_activity western_blot Western Blot for Topo I-DNA Complex drug_treatment->western_blot data_analysis Data Analysis (IC50, RRI) cytotoxicity->data_analysis topo_activity->data_analysis western_blot->data_analysis conclusion Conclusion on Cross-Resistance data_analysis->conclusion

Figure 3. General experimental workflow for assessing cross-resistance.

Conclusion

The available evidence strongly suggests that lamellarins, exemplified by Lamellarin D, possess a favorable cross-resistance profile compared to traditional topoisomerase I inhibitors like camptothecin. Their multi-target mechanism of action appears to be key in overcoming established resistance pathways in cancer cells. While further research is imperative to specifically delineate the cross-resistance profile of this compound, the findings for Lamellarin D provide a robust foundation and a promising outlook for the development of this class of compounds as effective therapies for drug-resistant cancers. The experimental protocols and visualizations provided in this guide are intended to support and stimulate further investigation into this critical area of oncology research.

References

A Comparative Analysis of Lamellarin H and Other Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a rich and largely untapped resource for novel therapeutic agents, particularly in the field of oncology. Among the thousands of compounds isolated from marine organisms, several have demonstrated potent anticancer activity, leading to their development as clinical drugs. This guide provides a comparative study of Lamellarin H, a promising pyrrole alkaloid, and other notable marine-derived anticancer agents that are either in clinical use or advanced stages of development: Trabectedin, Eribulin mesylate, Plitidepsin, Zalypsis, and Cytarabine.

Introduction to this compound and Comparator Agents

This compound is a member of the lamellarin family of alkaloids, which are polyaromatic pyrrole compounds isolated from marine invertebrates such as ascidians and sponges. Lamellarins have garnered significant interest due to their broad spectrum of biological activities, including potent cytotoxicity against various cancer cell lines. The primary mechanism of action for many lamellarins, including this compound, involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1] Additionally, some lamellarins have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[2]

Our comparative analysis includes the following marine-derived or marine-inspired anticancer agents:

  • Trabectedin (Yondelis®): A tetrahydroisoquinoline alkaloid originally isolated from the tunicate Ecteinascidia turbinata. It functions by binding to the minor groove of DNA, leading to a cascade of events that interfere with DNA repair pathways and transcription, ultimately inducing cell cycle arrest and apoptosis.[1][3][4]

  • Eribulin mesylate (Halaven®): A synthetic macrocyclic ketone analog of halichondrin B, a polyether macrolide isolated from the marine sponge Halichondria okadai. Eribulin's primary mechanism involves the inhibition of microtubule dynamics, leading to irreversible mitotic blockage and subsequent apoptosis.[5][6][7]

  • Plitidepsin (Aplidin®): A cyclic depsipeptide originally isolated from the tunicate Aplidium albicans. Its primary target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis and oncogenic signaling pathways.[8][9][10][11]

  • Zalypsis® (PM00104): A synthetic tetrahydroisoquinoline alkaloid that is structurally related to other marine-derived compounds. It acts as a DNA binding agent, causing DNA double-strand breaks, cell cycle arrest, and apoptosis.[12][13][14][15]

  • Cytarabine (Ara-C): A synthetic pyrimidine nucleoside analog inspired by nucleosides first discovered in a marine sponge. It is an antimetabolite that, in its active triphosphate form, inhibits DNA polymerase and becomes incorporated into DNA, leading to the cessation of DNA synthesis and repair.[16][17][18]

Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and the comparator marine-derived anticancer agents against a selection of human cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.

Agent Cell Line Cancer Type IC50 (nM) Reference(s)
This compoundA549Lung Cancer3[19]
HCT116Colon Cancer10[19]
HepG2Liver Cancer15[19]
SH-SY5YNeuroblastoma19[20]
HeLaCervical CancerN/A[20]
Trabectedin MX-1Breast Cancer0.1[21]
MCF7Breast Cancer1.5[21]
NCI-H295RAdrenocortical Carcinoma0.15[8]
SW13Adrenocortical Carcinoma0.098[8]
HT29Colon Cancer1.5 - 5 (24h exposure)[22]
Eribulin mesylate MDA-MB-231Breast Cancer0.09 - 9.5[12][23]
HT-29Colon Cancer0.09 - 9.5[12][23]
H23Non-Small Cell Lung Cancer0.09 - 9.5[12][23]
DU 145Prostate Cancer0.09 - 9.5[12][23]
Plitidepsin A549Lung Cancer0.2[24]
HT-29Colon Cancer0.5[24]
HELLeukemia1.0 ± 0.3[5]
RamosLymphoma1.7 ± 0.7[6]
Zalypsis Multiple Myeloma Cell LinesMultiple MyelomaPicomolar to low nanomolar range[12]
24 Cancer Cell Line PanelVariousMean IC50 of 7[1]
Cytarabine CCRF-CEMLeukemia90[25]
JurkatLeukemia159.7[25]
KG-1LeukemiaN/A[26]
MOLM13LeukemiaN/A[26]

Mechanisms of Action and Signaling Pathways

The anticancer activity of these marine-derived agents stems from their ability to interfere with critical cellular processes. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each compound.

Lamellarin_H_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Lamellarin_H This compound Topoisomerase_I Topoisomerase I DNA_Replication_Repair DNA Replication & Repair DNA_Damage DNA Damage Protein_Kinases Protein Kinases (e.g., CDKs, GSK-3) Cell_Cycle_Progression Cell Cycle Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis arrest leads to

Marine_Anticancer_Pathways cluster_trabectedin Trabectedin cluster_eribulin Eribulin mesylate cluster_plitidepsin Plitidepsin cluster_zalypsis Zalypsis cluster_cytarabine Cytarabine Trabectedin Trabectedin DNA_Minor_Groove DNA Minor Groove Trabectedin->DNA_Minor_Groove binds to DNA_Repair_Transcription DNA Repair & Transcription DNA_Minor_Groove->DNA_Repair_Transcription disrupts Apoptosis_Trabectedin Apoptosis DNA_Repair_Transcription->Apoptosis_Trabectedin leads to Eribulin Eribulin Microtubule_Dynamics Microtubule Dynamics Eribulin->Microtubule_Dynamics inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle prevents Apoptosis_Eribulin Apoptosis Mitotic_Spindle->Apoptosis_Eribulin leads to Plitidepsin Plitidepsin eEF1A2 eEF1A2 Plitidepsin->eEF1A2 inhibits Protein_Synthesis Protein Synthesis eEF1A2->Protein_Synthesis required for Apoptosis_Plitidepsin Apoptosis Protein_Synthesis->Apoptosis_Plitidepsin inhibition leads to Zalypsis Zalypsis DNA_Binding DNA Binding Zalypsis->DNA_Binding DNA_DSB DNA Double-Strand Breaks DNA_Binding->DNA_DSB induces Apoptosis_Zalypsis Apoptosis DNA_DSB->Apoptosis_Zalypsis leads to Cytarabine Cytarabine DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis required for Apoptosis_Cytarabine Apoptosis DNA_Synthesis->Apoptosis_Cytarabine inhibition leads to

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Table 2: Experimental Protocols
Experiment Methodology
Cytotoxicity Assay (MTT Assay) 1. Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Compound Treatment: Treat cells with various concentrations of the marine-derived agent for 48-72 hours. Include a vehicle control. 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining) 1. Cell Treatment: Treat cells with the marine-derived agent at its IC50 concentration for 24-48 hours. 2. Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS. 3. Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. 4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. 5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis 1. Cell Treatment: Treat cells with the marine-derived agent at its IC50 concentration for 24 hours. 2. Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C. 3. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). 4. Incubation: Incubate for 30 minutes at 37°C in the dark. 5. Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting 1. Protein Extraction: Treat cells with the marine-derived agent, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. 3. SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel. 4. Protein Transfer: Transfer the separated proteins to a PVDF membrane. 5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, caspases, Bcl-2 family proteins, cell cycle regulators) overnight at 4°C. 7. Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. 8. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel marine-derived anticancer agent.

Experimental_Workflow Start Compound Isolation/ Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Western_Blot Western Blotting (Target protein expression) Mechanism->Western_Blot In_Vivo In Vivo Studies (Xenograft models) Apoptosis->In_Vivo Cell_Cycle->In_Vivo Western_Blot->In_Vivo End Preclinical Candidate In_Vivo->End

Conclusion

This compound and the other marine-derived agents discussed in this guide represent a diverse array of chemical structures and mechanisms of action, highlighting the immense potential of the marine environment as a source of novel anticancer therapeutics. This compound, with its dual action on topoisomerase I and protein kinases, presents a compelling profile for further investigation. The comparative data on cytotoxicity and the detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field of anticancer drug discovery and development, facilitating the evaluation and advancement of these and other promising marine natural products. Continued exploration of marine biodiversity, coupled with rigorous preclinical and clinical evaluation, will undoubtedly lead to the discovery of new and effective treatments for cancer.

References

Lamellarin H: A Comparative Analysis of In Vitro Efficacy and the Unexplored In Vivo Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known in vitro efficacy of Lamellarin H, a marine alkaloid with recognized antiviral and cytotoxic properties. While a substantial body of in vitro data highlights its potential, a notable gap exists in the scientific literature regarding its in vivo anticancer efficacy. This guide aims to present the available data objectively, offering insights into its mechanisms of action and highlighting the crucial need for preclinical in vivo evaluation.

In Vitro Efficacy of this compound

This compound has demonstrated significant biological activity in various in vitro assays, primarily showcasing its potential as an antiviral and cytotoxic agent. Its efficacy is most pronounced in its ability to inhibit key viral enzymes and induce cell death in cancer cell lines.

Quantitative Summary of In Vitro Activity

The following table summarizes the key quantitative data reported for the in vitro activity of this compound.

Assay Type Target Cell Line/Enzyme Efficacy Metric Value Reference
CytotoxicityGeneral Cell ViabilityHeLa (Cervical Cancer)LD505.7 µM[1]
AntiviralEnzyme InhibitionHIV-1 IntegraseIC501.3 µM[1][2]
AntiviralEnzyme InhibitionMolluscum contagiosum virus (MCV) TopoisomeraseIC500.23 µM[1][3]

Detailed Experimental Protocols

While specific, granular details of the experimental protocols for the cited this compound studies are not exhaustively available in the public domain, the following methodologies represent standard approaches for the assays mentioned.

Cytotoxicity Assay against HeLa Cells (MTT Assay)
  • Cell Culture: HeLa cells are cultured in Minimum Essential Medium Eagle supplemented with 5% fetal bovine serum, 100 IU/ml Penicillin, and 100 µg/ml Streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Exponentially growing cells are harvested, counted, and seeded into 96-well microplates at a density of 6x10^4 cells/ml. Plates are incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The old medium is removed from the wells and replaced with 200 µl of the medium containing the different concentrations of this compound. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, 20 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[4]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The LD50 value, the concentration of the compound that causes 50% cell death, is determined from the dose-response curve.

HIV-1 Integrase Inhibition Assay
  • Assay Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, which involves the insertion of the viral DNA into a target DNA sequence.

  • Reagents: Purified recombinant HIV-1 integrase, a long terminal repeat (LTR) donor DNA substrate (often labeled with a radioactive or fluorescent marker), and a target DNA substrate are required.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing MgCl2 or MnCl2 as a cofactor.

  • Inhibition Study: this compound at various concentrations is pre-incubated with the HIV-1 integrase enzyme.

  • Reaction Initiation: The donor and target DNA substrates are added to the mixture to initiate the integration reaction.

  • Reaction Termination and Analysis: The reaction is stopped after a specific time, and the products are analyzed by gel electrophoresis. The inhibition of the strand transfer reaction is quantified by measuring the decrease in the amount of integrated product.[6][7]

  • IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Topoisomerase I Inhibition Assay
  • Assay Principle: This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

  • Reagents: Purified human or viral topoisomerase I, supercoiled plasmid DNA (e.g., pBR322), and a reaction buffer containing appropriate salts and cofactors.

  • Inhibition Study: this compound at various concentrations is incubated with topoisomerase I and supercoiled DNA.

  • Reaction and Termination: The reaction is allowed to proceed at 37°C and then stopped by the addition of a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The DNA bands are visualized by staining with ethidium bromide or another DNA stain. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[8]

  • IC50 Determination: The IC50 value is determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Based on its in vitro activities, this compound is known to interfere with fundamental cellular processes, including DNA replication and viral integration.

Lamellarin_H_Mechanism cluster_virus Viral Replication cluster_cell Cancer Cell HIV_Replication HIV Replication MCV_Replication MCV Replication DNA_Replication DNA Replication & Transcription Cell_Death Cell Death DNA_Replication->Cell_Death Lamellarin_H This compound HIV_Integrase HIV-1 Integrase Lamellarin_H->HIV_Integrase Inhibits MCV_Topoisomerase MCV Topoisomerase I Lamellarin_H->MCV_Topoisomerase Inhibits Topoisomerase_I Topoisomerase I Lamellarin_H->Topoisomerase_I Inhibits (presumed) HIV_Integrase->HIV_Replication Blocks MCV_Topoisomerase->MCV_Replication Blocks Topoisomerase_I->DNA_Replication Disrupts

References

Lamellarin H: A Potent Modulator of Multidrug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Lamellarin H's efficacy in overcoming multidrug resistance (MDR) in cancer cell lines, with supporting experimental data and protocols.

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3] Marine natural products have emerged as a promising source of novel compounds that can counteract MDR. Among these, this compound, a polyaromatic alkaloid isolated from marine invertebrates, has demonstrated significant potential in sensitizing MDR cancer cells to conventional chemotherapeutics.[1][4]

This guide provides a comparative overview of the activity of this compound in MDR cancer cell lines, presenting quantitative data on its efficacy compared to other Lamellarin analogues and the well-known MDR modulator, verapamil. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.

Data Presentation

The following tables summarize the cytotoxic and P-glycoprotein (P-gp) inhibitory activities of this compound and its analogues in various multidrug-resistant cancer cell lines.

Table 1: Cytotoxicity (IC50) of Lamellarins in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines

CompoundCell LineIC50 (µM) - SensitiveCell LineIC50 (µM) - MDRResistance Factor (RF)Reference
DoxorubicinSW6200.1SW620 Ad30030300[5]
Lamellarin DP388-P388CPT5-21[6]
Lamellarin ILoVo-LoVo/Dx-Similar to sensitive[7]
Lamellarin O->10---[8]

Resistance Factor (RF) is calculated as the ratio of IC50 in the MDR cell line to the IC50 in the sensitive parental cell line. '-' indicates data not available in the cited sources.

Table 2: P-glycoprotein (P-gp) Inhibition and Reversal of Doxorubicin Resistance

CompoundConcentration (µM)Cell LineFold Reversal of Doxorubicin ResistanceP-gp Inhibition ActivityReference
This compound---Identified as a lead compound for MDR reversal[4]
Permethylated Lamellarin Derivative-SW620 Ad300-Promising non-cytotoxic P-gp inhibitor[5]
Lamellarin INon-toxic dosesLoVo/Dx9- to 16-fold higher than verapamilDirectly inhibits P-gp mediated drug efflux[7]
Lamellarin O20SW620 Ad300-Inhibits P-gp[9]
Verapamil20SW620 Ad300-Standard P-gp inhibitor[9][10][11][12]

'-' indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[7][13][14][15]

Materials:

  • Cancer cell lines (sensitive and MDR)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (e.g., this compound, doxorubicin) and a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 or Calcein-AM Accumulation Assay)

This assay measures the ability of a compound to inhibit the efflux activity of P-gp, leading to the accumulation of a fluorescent substrate within the cells.[7]

Materials:

  • MDR cancer cell line overexpressing P-gp (e.g., SW620 Ad300, LoVo/Dx)

  • Fluorescent P-gp substrate (Rhodamine 123 or Calcein-AM)

  • This compound and other test compounds

  • Verapamil (positive control)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Harvest and wash the MDR cells with PBS.

  • Resuspend the cells in a suitable buffer (e.g., phenol red-free medium).

  • Pre-incubate the cells with the test compounds (e.g., this compound) or verapamil at desired concentrations for 30 minutes at 37°C.

  • Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at 5 µM or Calcein-AM at 1 µM) and incubate for another 30-60 minutes at 37°C.

  • Wash the cells with ice-cold PBS to stop the efflux.

  • Analyze the intracellular fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

  • An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp activity.

Mandatory Visualization

Signaling Pathway of this compound in Overcoming MDR

MDR_Reversal_by_Lamellarin_H cluster_cell MDR Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) (ABC Transporter) Chemo->Pgp Efflux Lam_H This compound Lam_H->Pgp Inhibition Drug_Accumulation Increased Intracellular Drug Concentration Apoptosis Apoptosis Drug_Accumulation->Apoptosis Induces Chemo_outside Chemotherapeutic Drug (Extracellular) Chemo_outside->Chemo Lam_H_outside This compound (Extracellular) Lam_H_outside->Lam_H

Caption: this compound inhibits P-gp, increasing drug accumulation and inducing apoptosis.

Experimental Workflow for Assessing MDR Reversal

Experimental_Workflow cluster_workflow MDR Reversal Assessment Workflow A 1. Cell Culture (Sensitive & MDR lines) B 2. Cytotoxicity Assay (MTT) Determine IC50 of Chemo +/- this compound A->B C 3. P-gp Inhibition Assay (Rhodamine 123 Accumulation) A->C D 4. Data Analysis - Fold Reversal Calculation - Compare with Controls B->D C->D E 5. Conclusion Efficacy of this compound as MDR modulator D->E

Caption: Workflow for evaluating this compound's ability to reverse multidrug resistance.

References

A Comparative Analysis of the Mechanisms of Action: Lamellarin H vs. Lamellarin D

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Oncology and Drug Development

The lamellarins, a class of polyaromatic pyrrole alkaloids isolated from marine organisms, have garnered significant attention for their potent cytotoxic and antitumor activities. Among the dozens of identified members, Lamellarin D has emerged as a lead compound, extensively studied for its multifaceted mechanism of action. Lamellarin H, while also demonstrating biological activity, is less characterized in the context of cancer therapeutics. This guide provides a comprehensive comparison of the known mechanisms of action of this compound and Lamellarin D, supported by experimental data, to aid researchers in oncology and drug development.

Core Mechanisms of Action: A Tale of Two Pathways

Lamellarin D is a well-documented multi-target agent, exerting its anticancer effects through two primary, complementary pathways: a nuclear route involving topoisomerase I inhibition and a direct assault on mitochondria.[1][2] In contrast, the anticancer mechanism of this compound is not as thoroughly elucidated, with current research pointing towards different primary targets.

Lamellarin D: A Dual-Threat to Cancer Cells

The primary mechanism of Lamellarin D's cytotoxicity is its function as a potent topoisomerase I (Top1) poison.[2][3] It intercalates into DNA and stabilizes the Top1-DNA cleavage complex, which leads to single-strand DNA breaks, replication fork collapse, and ultimately, apoptosis.[4] Unlike some other Top1 inhibitors, the cytotoxic action of Lamellarin D is largely unaffected by the P-glycoprotein (Pgp) efflux pump, making it a promising candidate for overcoming multidrug resistance.[2]

Crucially, Lamellarin D's action is not confined to the nucleus. It also directly targets mitochondria, a mechanism that contributes significantly to its ability to kill cancer cells, including those resistant to other Top1 poisons.[2][5] Lamellarin D induces mitochondrial permeability transition (MPT), leading to a reduction in mitochondrial membrane potential (ΔΨm), swelling, and the release of pro-apoptotic factors like cytochrome c.[6][7] This direct mitochondrial assault can trigger apoptosis independently of nuclear signaling.[2][5]

Furthermore, Lamellarin D has been shown to be a modest inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), with IC50 values in the low micromolar range.[8] This kinase inhibition may contribute to its overall cytotoxic profile.

This compound: A Different Targeting Profile

The known biological activities of this compound suggest a different primary targeting strategy compared to Lamellarin D. It has been identified as an inhibitor of the Molluscum contagiosum virus (MCV) topoisomerase and is also a potent inhibitor of HIV-1 integrase.[2][9] While it displays cytotoxicity against cancer cell lines, there is a notable lack of evidence in the current literature demonstrating direct inhibition of human topoisomerase I or direct pro-apoptotic effects on mitochondria—the two hallmark mechanisms of Lamellarin D.

Like Lamellarin D, this compound has been shown to inhibit a panel of protein kinases, in some cases with comparable or slightly different potency.[1] This suggests that kinase inhibition may be a shared, albeit potentially secondary, mechanism contributing to the cytotoxicity of the lamellarin family.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data (IC50 values) for this compound and Lamellarin D, allowing for a direct comparison of their potency against various cancer cell lines and protein kinases.

Target / AssayLamellarin D (IC50 in µM)This compound (IC50 in µM)Reference(s)
Cytotoxicity
P388 (Murine Leukemia)0.005Not Reported[3]
CEM (Human Leukemia)0.014Not Reported[10]
SH-SY5Y (Human Neuroblastoma)0.0191.1[1]
HeLa (Human Cervical Cancer)Not Reported5.7[1]
Protein Kinase Inhibition
CDK1/cyclin B1.41.2[1]
CDK5/p250.80.6[1]
GSK-3α/β0.250.35[1]
DYRK1A0.0650.18[1]
CK1δ/ε0.210.67[1]
PIM-1>10>10[1]
Enzyme Inhibition
Human Topoisomerase IPotent InhibitorNo direct inhibition reported[2][4]
MCV TopoisomeraseNot ReportedActive Inhibitor[2]

Note: IC50 values can vary between studies due to different experimental conditions.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the distinct and overlapping signaling pathways and a typical experimental workflow for studying these compounds.

Lamellarin_D_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Top1 Topoisomerase I DNA_Breaks DNA Strand Breaks Top1->DNA_Breaks Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Breaks->Apoptosis Mito Mitochondrial Permeability Transition (MPT) CytoC Cytochrome c Release Mito->CytoC CytoC->Apoptosis LamD Lamellarin D LamD->Top1 Inhibition LamD->Mito Direct Action

Caption: Mechanism of Action of Lamellarin D.

Lamellarin_H_Mechanism cluster_targets Known Molecular Targets Viral_Topo Viral Topoisomerase (e.g., MCV) HIV_Int HIV-1 Integrase Kinases Protein Kinases (e.g., CDKs, GSK-3) Cytotoxicity Cytotoxicity Kinases->Cytotoxicity Contributes to LamH This compound LamH->Viral_Topo Inhibition LamH->HIV_Int Inhibition LamH->Kinases Inhibition

Caption: Known Molecular Targets of this compound.

Experimental_Workflow cluster_moa Mechanism of Action Studies (at IC50) start Cancer Cell Culture treat Treat with this compound or D (Dose-Response) start->treat mtt Cytotoxicity Assessment (MTT Assay) treat->mtt ic50 Determine IC50 Value mtt->ic50 topo Topoisomerase I Relaxation Assay ic50->topo mito Mitochondrial Potential (JC-1 Assay) ic50->mito kinase Kinase Panel Inhibition Assay ic50->kinase results Comparative Analysis of Mechanisms topo->results mito->results kinase->results

Caption: Experimental Workflow for Comparing Lamellarins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.

  • Materials: Human Topoisomerase I, supercoiled plasmid DNA (e.g., pBR322), 10x Topo I Assay Buffer (100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol), test compounds (this compound/D), sterile water, 5x Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol), 1% agarose gel, 1x TAE buffer, ethidium bromide.

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine: 2 µL of 10x Topo I Assay Buffer, 200 ng of supercoiled plasmid DNA, the desired concentration of test compound (dissolved in DMSO, final DMSO concentration ≤1%), and sterile water to a volume of 19 µL.

    • Initiate the reaction by adding 1 µL of human Topoisomerase I (an amount predetermined to cause complete relaxation of the DNA substrate). Include a no-enzyme control (supercoiled DNA only) and an enzyme control (no compound).

    • Incubate the reactions for 30 minutes at 37°C.

    • Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

    • Load the samples onto a 1% agarose gel prepared with 1x TAE buffer.

    • Perform electrophoresis at 80-100V until the dye front has migrated sufficiently.

    • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by a brief destaining in water.

    • Visualize the DNA bands under UV transillumination. Inhibitory activity is indicated by the persistence of the faster-migrating supercoiled DNA form compared to the relaxed form in the enzyme control.

Cell Viability (MTT) Assay

This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.

  • Materials: 96-well cell culture plates, cancer cell lines, complete culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of this compound and Lamellarin D in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mitochondrial Membrane Potential (JC-1) Assay

This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.

  • Materials: Cell culture plates, test compounds, JC-1 dye stock solution, pre-warmed culture medium or assay buffer, and a fluorescence plate reader or flow cytometer.

  • Procedure:

    • Culture cells in an appropriate format (e.g., 96-well plate) and treat with this compound or D at the desired concentrations for a specified time. Include a vehicle control and a positive control for depolarization (e.g., CCCP).

    • Prepare a JC-1 working solution (typically 1-2 µM) by diluting the stock solution in pre-warmed culture medium.

    • Remove the treatment medium and add the JC-1 working solution to each well.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

    • Wash the cells with pre-warmed assay buffer to remove excess dye.

    • Measure the fluorescence. In healthy, non-apoptotic cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low potential, JC-1 remains as monomers, emitting green fluorescence (Ex/Em ~514/529 nm).

    • The ratio of red to green fluorescence is calculated as a measure of mitochondrial depolarization. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion and Future Directions

The comparison between this compound and Lamellarin D reveals distinct mechanistic profiles. Lamellarin D is a potent, multi-targeted anticancer agent that poisons human topoisomerase I and directly induces mitochondrial apoptosis. In contrast, this compound's primary known targets are viral enzymes, and while it exhibits cytotoxicity and kinase inhibitory effects, its role as a human topoisomerase I inhibitor or a direct mitochondrial disruptor remains unconfirmed.

This key difference highlights a critical area for future investigation. Determining whether this compound shares the dual nuclear and mitochondrial-targeting mechanisms of Lamellarin D is essential for understanding its potential as an anticancer agent. Further structure-activity relationship (SAR) studies across a broader range of cancer cell lines are warranted for both compounds to delineate the structural features responsible for their distinct target specificities and to guide the development of more potent and selective anticancer therapeutics from the promising lamellarin family.

References

A Head-to-Head Comparison of Synthetic Routes to the Marine Alkaloid Lamellarin H

Author: BenchChem Technical Support Team. Date: December 2025

Lamellarin H, a member of the lamellarin family of marine alkaloids, has garnered significant attention from the scientific community due to its potent cytotoxic and topoisomerase I inhibitory activities. This has spurred the development of numerous total syntheses of this complex pentacyclic natural product. This guide provides a head-to-head comparison of four prominent synthetic routes to this compound, offering a detailed analysis of their efficiency, key chemical transformations, and experimental protocols to aid researchers in drug development and synthetic chemistry. The syntheses discussed herein are those developed by the research groups of Li, Dialer, Lade, and Ishibashi.

Quantitative Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. The following table summarizes the key quantitative metrics for the four discussed syntheses of this compound.

Parameter Li et al. Dialer et al. Lade et al. Ishibashi et al.
Total Number of Steps 7675 (from key intermediate)
Overall Yield 16.1%53% (from chalcone)29% (for Lamellarin D)15% (from key intermediate)
Key Strategy Oxidative Coupling/Cyclization6π-Electrocyclization/Ullmann CondensationRu(II)-Catalyzed [3+2] AnnulationN-Ylide-mediated Pyrrole Formation
Starting Materials Aldehydes and aminesChalcone and glycine esterEnamide and diarylalkyneSubstituted isoquinoline and benzoate

Synthetic Strategies and Key Transformations

Each of the compared synthetic routes employs a unique strategy for the construction of the pentacyclic core of this compound. The following sections detail the key reactions and provide a visual representation of the synthetic workflows.

Li et al. Synthesis: A Biomimetic Approach

The synthesis developed by Li and coworkers features a concise 7-step sequence with a notable overall yield of 16.1%.[1][2] The key transformations include an AgOAc-mediated oxidative coupling to form the central pyrrole ring, a Pb(OAc)₄-induced oxidative cyclization to construct the lactone, and a Kita oxidation for the final pyrrole-arene bond formation.

Li_et_al_Synthesis A Aldehydes + Amines B AgOAc-mediated Oxidative Coupling A->B C Pyrrole Intermediate B->C D Pb(OAc)4-induced Oxidative Cyclization C->D E Lactone Intermediate D->E F Kita Oxidation E->F G Lamellarin D/H Precursor F->G H Deprotection G->H I This compound H->I

Li et al. Synthetic Workflow
Dialer et al. Synthesis: Convergent and High-Yielding

The route reported by Dialer and colleagues is a highly efficient approach, achieving a 53% overall yield from a chalcone precursor in 6 steps.[3] The synthesis is centered around a key 6π-electrocyclization reaction to form the pyrrole core, followed by a Pomeranz-Fritsch alkylation/cyclization and a final Ullmann-type lactone ring closure. The final demethylation to yield this compound proceeds in an excellent 97% yield.

Dialer_et_al_Synthesis A Chalcone + Glycine Ester B 6π-Electrocyclization A->B C Iodopyrrole Intermediate B->C D Suzuki Coupling C->D E Triarylpyrrole Intermediate D->E F Pomeranz-Fritsch Reaction E->F G Pentacyclic Intermediate F->G H Ullmann Lactone Formation G->H I Lamellarin D Trimethyl Ether H->I J Demethylation (BBr3) I->J K This compound J->K

Dialer et al. Synthetic Workflow
Lade et al. Synthesis: Ruthenium-Catalyzed Annulation

The synthesis from the Lade group utilizes a modern catalytic approach, featuring a Ru(II)-catalyzed [3+2] annulation to construct the central pyrrole ring.[4] This strategy allows for the efficient assembly of the core structure. The synthesis of the related Lamellarin D was achieved in 7 steps with an overall yield of 29%.

Lade_et_al_Synthesis A Enamide + Diarylalkyne B Ru(II)-catalyzed [3+2] Annulation A->B C Pyrrole Intermediate B->C D Further Functionalization C->D E Isoquinoline Ring Formation D->E F Lactone Ring Formation E->F G Lamellarin D Trimethyl Ether F->G H Demethylation G->H I This compound H->I

Lade et al. Synthetic Workflow
Ishibashi et al. Synthesis: The Pioneering Route

The first total synthesis of this compound was reported by Ishibashi and coworkers.[1][5] Their approach established a foundational strategy for accessing this class of molecules. A key feature of their synthesis is the construction of the pentacyclic ring system via an N-ylide-mediated pyrrole formation, followed by lactonization. This route furnished this compound in 15% overall yield over 5 steps from a key isoquinoline intermediate.

Ishibashi_et_al_Synthesis A Substituted Isoquinoline B Condensation with Benzoate A->B C Adduct B->C D N-Ylide-mediated Pyrrole Formation C->D E Pentacyclic Intermediate D->E F Lactonization E->F G Protected Lamellarin F->G H Deprotection (BBr3) G->H I This compound H->I

Ishibashi et al. Synthetic Workflow

Experimental Protocols for Key Reactions

Detailed experimental procedures are essential for the replication and adaptation of synthetic routes. Below are the protocols for the key transformations in each of the discussed syntheses.

Li et al.: AgOAc-Mediated Oxidative Coupling

To a solution of the starting aldehyde (1.0 equiv) and amine (1.1 equiv) in dioxane is added silver acetate (AgOAc, 2.0 equiv). The mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrrole intermediate.

Dialer et al.: 6π-Electrocyclization

A mixture of the chalcone (1.0 equiv), glycine ethyl ester hydrochloride (1.2 equiv), and copper(II) acetate (Cu(OAc)₂, 0.1 equiv) in N,N-dimethylformamide (DMF) is heated to 120 °C. N-Iodosuccinimide (NIS, 1.2 equiv) is then added portionwise over 1 hour. The reaction is stirred at 120 °C for an additional 4 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the 4-iodopyrrole derivative.

Lade et al.: Ru(II)-Catalyzed [3+2] Annulation

In a sealed tube, the enamide (1.0 equiv), diarylalkyne (1.2 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %) are dissolved in 1,2-dichloroethane. The mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to give the polysubstituted pyrrole.

Ishibashi et al.: N-Ylide-Mediated Pyrrole Formation

To a solution of the isoquinoline derivative (1.0 equiv) and the α,β-unsaturated ester (1.2 equiv) in acetonitrile is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv). The reaction mixture is heated at reflux for 24 hours. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford the cycloadduct.

Conclusion

The total synthesis of this compound has been achieved through a variety of elegant and efficient strategies. The choice of a particular route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific expertise of the research group. The biomimetic approach of Li et al. offers a concise route, while the Dialer et al. synthesis stands out for its high overall yield. The catalytic method developed by Lade et al. represents a modern and efficient strategy, and the pioneering work of Ishibashi et al. laid the foundation for subsequent synthetic endeavors. This comparative guide provides a valuable resource for chemists engaged in the synthesis of this compound and its analogues for further biological evaluation.

References

A Comparative Guide to Lamellarin H: Target Validation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamellarin H belongs to a family of marine alkaloids known for their cytotoxic properties against cancer cells. The broader lamellarin family exhibits a multi-targeted profile, interfering with topoisomerase I, various protein kinases, and mitochondrial functions.[1][2][3] While this compound has demonstrated potent inhibition of HIV-1 integrase and Molluscum contagiosum virus (MCV) topoisomerase, its specific anticancer targets are not as thoroughly validated as those of its analogue, Lamellarin D.[4][5]

This guide presents the available quantitative data on this compound's cytotoxicity and compares it with standard-of-care topoisomerase I inhibitors, Topotecan and Irinotecan. The evidence suggests that this compound's anticancer activity likely stems from topoisomerase I inhibition, as its activity against a panel of cancer-relevant protein kinases is minimal.

Comparative Performance Data

The following tables summarize the available in vitro data for this compound and established topoisomerase I inhibitors. It is important to note that the data for this compound is sparse and has been compiled from various sources, which may not allow for direct, perfectly controlled comparisons.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Panel of 8 Human Tumor Cell Lines (Mean)Various4[6]
HeLaCervical Cancer5.7 (LD50)[7]

Table 2: Comparative Cytotoxicity (IC50) of this compound and Clinically Used Topoisomerase I Inhibitors

CompoundLoVo (Colon)HT-29 (Colon)L1210 (Leukemia)MCF-7 (Breast)DU-145 (Prostate)
This compound No dataNo dataNo dataNo dataNo data
Topotecan 0.02 - 0.12 µMNo data0.1 - 0.601 µM13 nM (cell-free)2 nM (cell-free)
Irinotecan 15.8 µM5.17 µMNo dataNo dataNo data

Note: Data for Topotecan and Irinotecan are compiled from multiple sources and represent a range of reported values.[8][9][10][11][12] The lack of directly comparable data for this compound across these specific cell lines is a significant gap in the current literature.

Table 3: Inhibitory Activity of this compound Against a Panel of Protein Kinases

Kinase TargetIC50 (µM)
CDK1/cyclin B>10
CDK5/p25>10
GSK-3α/ß>10
PIM-1>10
DYRK1A>10
CK1>10

This data indicates that this compound is not a potent inhibitor of these common cancer-associated kinases at concentrations up to 10 µM.[3]

Validated and Putative Molecular Targets

The primary validated non-cancer targets for this compound are viral enzymes, specifically HIV-1 integrase and MCV topoisomerase.[7] In the context of cancer, the most probable target is Topoisomerase I . This is inferred from:

  • The established mechanism of other cytotoxic lamellarins, most notably Lamellarin D, as potent topoisomerase I poisons.[5][13]

  • The structural similarity of this compound to other topoisomerase I-inhibiting lamellarins.

  • The lack of significant activity against a panel of protein kinases, suggesting an alternative mechanism of cytotoxicity.[3]

The proposed mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis.

Proposed Mechanism of this compound Action Lamellarin_H This compound Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Lamellarin_H->Cleavage_Complex Stabilizes Topoisomerase_I Topoisomerase I DNA Supercoiled DNA Topoisomerase_I->DNA Binds and cleaves DNA->Cleavage_Complex DNA_Breaks Single-Strand DNA Breaks Cleavage_Complex->DNA_Breaks Prevents religation Apoptosis Apoptosis DNA_Breaks->Apoptosis Triggers

Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • This compound and comparator compounds (e.g., Topotecan, Irinotecan)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[2]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compounds Prepare serial dilutions of compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Incubate_48h Incubate for 48-72 hours Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 3-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Workflow for determining cell viability using the MTT assay.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

  • This compound and comparator compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the 10x reaction buffer, supercoiled DNA, and the test compound at various concentrations. Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., Camptothecin).[15][16]

  • Enzyme Addition: Add purified human topoisomerase I to the reaction mixtures to initiate the relaxation reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[15]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.[17]

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.[15]

  • Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the formation of relaxed DNA bands compared to the enzyme-only control.

Topoisomerase I DNA Relaxation Assay Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix_Reagents Prepare reaction mix: Buffer, Supercoiled DNA, Test Compound Add_Enzyme Add Topoisomerase I Mix_Reagents->Add_Enzyme Incubate_37C Incubate at 37°C for 30 min Add_Enzyme->Incubate_37C Stop_Reaction Stop reaction Incubate_37C->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Stain_Gel Stain gel with Ethidium Bromide Gel_Electrophoresis->Stain_Gel Visualize_UV Visualize under UV light Stain_Gel->Visualize_UV Analyze_Bands Analyze DNA bands Visualize_UV->Analyze_Bands

Workflow for the Topoisomerase I DNA relaxation assay.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound is a cytotoxic agent with potential anticancer activity. Its mechanism of action is likely through the inhibition of topoisomerase I, similar to other potent members of the lamellarin family. The weak to non-existent activity against a panel of key protein kinases further supports this hypothesis.

However, to firmly establish the therapeutic potential of this compound, further research is critically needed in the following areas:

  • Comprehensive Cytotoxicity Screening: A systematic evaluation of this compound's IC50 values against a broad and standardized panel of cancer cell lines is required for a more robust comparison with existing drugs.

  • Direct Target Validation: While topoisomerase I is the most likely target, direct biochemical and cellular assays are needed to definitively validate this and to quantify its inhibitory potency against the human enzyme.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of various cancers are necessary to assess the in vivo efficacy, pharmacokinetics, and toxicity profile of this compound.

  • Mechanism of Action Studies: Further investigation into the downstream cellular effects of this compound treatment, including its impact on the cell cycle, apoptosis pathways, and DNA damage response, will provide a more complete understanding of its anticancer properties.

References

Assessing the Selectivity of Lamellarin H for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the marine alkaloid Lamellarin H, focusing on its cytotoxic selectivity for cancer cells over non-cancerous cells. Drawing from available experimental data, this document summarizes the compound's performance, details relevant experimental methodologies, and illustrates its mechanism of action through signaling pathway and workflow diagrams.

Executive Summary

This compound, a member of the lamellarin family of marine-derived pyrrole alkaloids, has demonstrated significant cytotoxic activity against various cancer cell lines. While direct comparative studies on its effects on cancerous versus normal cells are limited, existing data suggests a potential for selective action. This guide consolidates the available cytotoxicity data for this compound and its close analog, Lamellarin D, to provide an assessment of its therapeutic potential. The primary mechanisms of action for this class of compounds include inhibition of topoisomerase I and the induction of the intrinsic mitochondrial apoptosis pathway.

Comparative Cytotoxicity of this compound

Quantitative data on the cytotoxic effects of this compound is available for several cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) values are key indicators of a compound's potency.

Cell LineCell TypeIC50 / LD50 (µM)Reference
HeLaCervical Cancer5.7 (LD50)[1]
SH-SY5YNeuroblastomaNot explicitly stated, but active[2]
P388Murine LeukemiaNot explicitly stated, but active[3]
A549Lung CancerNot explicitly stated, but active[3]

Note: While this compound was tested against a panel of eight human tumor cell lines, the specific IC50 values from this screen were not available in the reviewed literature.[1]

A significant gap in the current body of research is the lack of direct testing of this compound on non-cancerous human cell lines. To provide some context for selectivity, data for the structurally similar and well-studied analog, Lamellarin D, is presented below.

Comparative Cytotoxicity of Lamellarin D

Cell LineCell TypeIC50 (µM)Reference
CEMHuman LeukemiaLow nanomolar range[4]
P388Murine LeukemiaPotent pro-apoptotic agent[5]
Normal Cells (for comparison)
PBMCPeripheral Blood Mononuclear CellsUp to 72.5-fold less sensitive than HL-60[6]

The data on Lamellarin D suggests that compounds of this class may exhibit a favorable selectivity index, being significantly more potent against cancer cells than normal cells. However, direct experimental verification for this compound is required.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of lamellarin cytotoxicity and mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be used to determine the IC50/LD50 of this compound.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • 96-well microtiter plates

  • Cancer or normal cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the this compound concentration and determine the IC50/LD50 value using non-linear regression analysis.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of this compound to inhibit the enzymatic activity of topoisomerase I.

Objective: To assess whether this compound can inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human topoisomerase I enzyme

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound

  • Camptothecin (positive control)

  • Stop solution (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled DNA (e.g., 0.25 µg), and varying concentrations of this compound or camptothecin.

  • Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band, as the enzyme is prevented from relaxing it into its open circular form.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell and Compound Preparation cluster_treatment Treatment and Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer and Normal Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment drug_prep Prepare Serial Dilutions of this compound drug_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_formation Incubate for Formazan Formation mtt_add->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50/LD50 Values calc_viability->calc_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cytosol Cytosol Top1 Topoisomerase I DNA_damage DNA Strand Breaks Top1->DNA_damage Inhibition Bax Bax DNA_damage->Bax Activates Bcl2 Bcl-2 Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis LamH This compound LamH->Top1 Inhibits LamH->Bcl2 Downregulates LamH->Bax Upregulates

Caption: this compound induces apoptosis via dual mechanisms.

Discussion of Selectivity and Mechanism of Action

The available data, primarily from studies on Lamellarin D, suggests that lamellarins induce apoptosis through a multi-faceted approach.[7] this compound is known to be a potent inhibitor of topoisomerase I.[8] This inhibition leads to the accumulation of DNA strand breaks, a key signal for the initiation of apoptosis.

Concurrently, lamellarins directly target the mitochondria, the powerhouse of the cell and a central regulator of apoptosis.[8] The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[9]

Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[9] Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[9] The ability of lamellarins to bypass certain resistance mechanisms, such as those involving the p53 tumor suppressor, makes them particularly interesting candidates for further development.

The potential selectivity of this compound for cancer cells may be attributed to several factors. Cancer cells often have a higher proliferation rate, making them more susceptible to DNA-damaging agents that target topoisomerase I. Additionally, the altered mitochondrial metabolism and apoptotic signaling pathways in cancer cells may render them more sensitive to direct mitochondrial targeting by compounds like this compound.

Conclusion and Future Directions

This compound is a potent cytotoxic agent against a range of cancer cell lines. While direct evidence for its selectivity over normal cells is currently lacking, data from its close analog, Lamellarin D, suggests a promising therapeutic window. The dual mechanism of action, involving both nuclear and mitochondrial targets, offers a robust strategy for inducing cancer cell death and potentially overcoming drug resistance.

Future research should focus on:

  • Direct Comparative Studies: Evaluating the cytotoxicity of this compound on a broad panel of cancer cell lines alongside a variety of normal human cell lines to definitively establish its selectivity index.

  • In-depth Mechanistic Studies: Confirming the specific molecular events in the apoptotic pathway induced by this compound, including the precise protein kinases it may inhibit.

  • In Vivo Efficacy: Assessing the anti-tumor activity and toxicity of this compound in preclinical animal models.

Such studies are crucial to fully elucidate the therapeutic potential of this compound as a selective anti-cancer agent.

References

Comparative analysis of Lamellarin H's effect on different topoisomerase isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Lamellarin H on different topoisomerase isoforms. Due to the limited availability of direct experimental data for this compound, this analysis heavily leverages published data on its close structural analog, Lamellarin D, a well-characterized topoisomerase I inhibitor. The information presented herein is intended to guide further research and drug development efforts targeting topoisomerase enzymes.

Overview of this compound and Topoisomerase Inhibition

Lamellarins are a class of marine alkaloids known for their potent cytotoxic and antitumor activities. A primary mechanism of action for many lamellarins is the inhibition of DNA topoisomerases, enzymes critical for resolving topological challenges in DNA during replication, transcription, and other cellular processes.

This guide focuses on the differential effects of this compound on the two main types of topoisomerases:

  • Topoisomerase I (Top1): Creates transient single-strand breaks in DNA to relieve supercoiling. It is a target for several anticancer drugs.

  • Topoisomerase II (Top2): Creates transient double-strand breaks in DNA. It has two major isoforms in humans, Top2α and Top2β, which differ in their cellular localization and functions.

Quantitative Comparison of Inhibitory Activity

Direct comparative inhibitory data for this compound across a range of human topoisomerase isoforms is not extensively available in the public domain. However, studies on Lamellarin D and a specific viral topoisomerase provide significant insights.

CompoundTarget EnzymeInhibitory Concentration (IC50)Reference
This compound Molluscum Contagiosum Virus (MCV) Topoisomerase0.23 µM[1]
Lamellarin D Human Nuclear Topoisomerase IPotent inhibitor (specific IC50 not consistently reported, but activity is well-established)[2][3]
Lamellarin D Human Mitochondrial Topoisomerase IPotent inhibitor[2][4]
Lamellarin D Human Topoisomerase IIDoes not induce DNA cleavage[3]

Key Observations:

  • This compound demonstrates potent inhibition of a viral topoisomerase, suggesting it is an active topoisomerase inhibitor.[1]

  • Extensive research on Lamellarin D, a close analog, reveals strong inhibitory activity against both nuclear and mitochondrial Topoisomerase I.[2][4]

  • Crucially, Lamellarin D does not appear to inhibit Topoisomerase II, indicating a high degree of selectivity for Top1.[3]

  • The structure-activity relationship (SAR) studies of lamellarins suggest that the pentacyclic core, present in both this compound and D, is a key determinant for Topoisomerase I inhibition.

Mechanism of Action: A Focus on Topoisomerase I Poisoning

The primary mechanism by which lamellarins, like Lamellarin D, inhibit Topoisomerase I is by acting as "poisons." This involves the stabilization of the covalent complex formed between Topoisomerase I and DNA, known as the cleavage complex.

cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition by this compound (inferred from Lamellarin D) Top1 Topoisomerase I Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1->Cleavage_Complex Binds and cleaves one DNA strand DNA_supercoiled Supercoiled DNA DNA_relaxed Relaxed DNA Cleavage_Complex->DNA_relaxed Religation of DNA strand Stabilized_Complex Stabilized Top1-DNA-Lamellarin H Ternary Complex DNA_relaxed->Top1 Top1 dissociates LamellarinH This compound LamellarinH->Stabilized_Complex Intercalates and binds to the cleavage complex DNA_Breaks Accumulation of Single-Strand DNA Breaks Stabilized_Complex->DNA_Breaks Prevents religation Apoptosis Cell Death (Apoptosis) DNA_Breaks->Apoptosis Triggers downstream damage signaling

Caption: Proposed mechanism of Topoisomerase I poisoning by this compound.

This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. These breaks can then trigger downstream cellular processes, including cell cycle arrest and apoptosis.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the inhibitory effects of compounds like this compound on topoisomerase activity.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Workflow:

cluster_workflow Topoisomerase I DNA Relaxation Assay Workflow start Start: Supercoiled Plasmid DNA incubate Incubate with: - Topoisomerase I - this compound (or vehicle) - Reaction Buffer start->incubate stop_reaction Stop Reaction (e.g., with SDS/EDTA) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA bands (e.g., Ethidium Bromide staining) electrophoresis->visualize analyze Analyze Results: Compare relaxed vs. supercoiled DNA visualize->analyze

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, and the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

  • Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is determined by the persistence of the supercoiled DNA form in the presence of the inhibitor.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by Topoisomerase II.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing kDNA, human Topoisomerase IIα or IIβ, and the appropriate assay buffer (often containing ATP).

  • Inhibitor Addition: Add this compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C.

  • Reaction Termination: Stop the reaction as described for the Top1 assay.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel.

  • Analysis: In the absence of an inhibitor, Topoisomerase II will decatenate the kDNA into minicircles. An effective inhibitor will prevent this, leaving the kDNA in its catenated form at the top of the gel.

Conclusion

Based on the available evidence, primarily from its close analog Lamellarin D, this compound is predicted to be a potent and selective inhibitor of Topoisomerase I (both nuclear and mitochondrial). It likely acts as a topoisomerase poison, stabilizing the Top1-DNA cleavage complex and inducing DNA damage. Its activity against Topoisomerase II isoforms is expected to be minimal.

Further direct experimental validation is necessary to confirm these predictions and to precisely quantify the inhibitory potency (IC50 values) of this compound against human Topoisomerase I, Topoisomerase IIα, and Topoisomerase IIβ. Such studies will be crucial for the continued development of lamellarins as potential therapeutic agents.

References

Benchmarking Lamellarin H Against Approved Topoisomerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lamellarin H, a marine-derived alkaloid, against established FDA-approved topoisomerase inhibitors. Due to the limited availability of direct comparative data for this compound, this guide will heavily reference data from its close and well-studied analogue, Lamellarin D, as a proxy. Lamellarins, particularly Lamellarin D, have demonstrated significant potential as potent topoisomerase I inhibitors.[1][2][3] This document aims to present the available experimental data to benchmark its performance against current clinical standards.

Mechanism of Action: Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication, transcription, and chromosome segregation.[4] They function by creating transient breaks in the DNA backbone. Topoisomerase inhibitors are compounds that interfere with this process, leading to DNA damage and ultimately cell death, making them effective anticancer agents.[4] These inhibitors are broadly classified into two categories based on their target:

  • Topoisomerase I inhibitors: These drugs, such as Topotecan and Irinotecan, target topoisomerase I, which creates single-strand breaks in DNA.[5][6]

  • Topoisomerase II inhibitors: This class, which includes Etoposide and Doxorubicin, targets topoisomerase II, an enzyme that induces double-strand breaks.[7][8]

Lamellarin D has been identified as a potent inhibitor of nuclear and mitochondrial topoisomerase I but does not induce DNA cleavage by topoisomerase II.[2][9] this compound has also been shown to be active against the topoisomerase of the Molluscum contagiosum virus (MCV).[10]

General Mechanism of Topoisomerase Inhibition cluster_0 Topoisomerase Action cluster_1 Inhibitor Action Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase I/II Supercoiled_DNA->Topoisomerase Binding Cleavable_Complex Topoisomerase-DNA Cleavable Complex Topoisomerase->Cleavable_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex Cleavable_Complex->Stabilized_Complex Inhibitor Topoisomerase Inhibitor (e.g., this compound) Inhibitor->Cleavable_Complex Trapping DNA_Damage DNA Strand Breaks Stabilized_Complex->DNA_Damage Replication Fork Collision Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Topoisomerase Inhibition Pathway

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and D in comparison to approved topoisomerase inhibitors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Topoisomerase Inhibitory Activity (IC50/C50 Values)
CompoundTarget TopoisomeraseIC50/C50 (µM)Comments
This compound MCV Topoisomerase0.23[11]Data on human topoisomerase I/II is limited.
Lamellarin D Topoisomerase I0.42[9]Approximately 5-fold less potent than Camptothecin in the same study.[9]
Topoisomerase IIInactive[9]Does not induce DNA cleavage by topoisomerase II.[9]
Camptothecin Topoisomerase I0.087[9]Reference Topoisomerase I inhibitor.
Topotecan Topoisomerase IData not available in direct comparisonClinically approved Topoisomerase I inhibitor.[5]
Irinotecan Topoisomerase IData not available in direct comparisonClinically approved Topoisomerase I inhibitor.[5]
Etoposide Topoisomerase II78.4[12]Clinically approved Topoisomerase II inhibitor.
Doxorubicin Topoisomerase II2.67[12]Clinically approved Topoisomerase II inhibitor.

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. C50 refers to the concentration required to convert 50% of supercoiled DNA to the relaxed form.

Table 2: Cytotoxicity Against Cancer Cell Lines (IC50 Values in µM)
CompoundCell Line (Cancer Type)IC50 (µM)
Lamellarin D P388 (Murine Leukemia)0.136[9]
CEM (Human Leukemia)0.014[9]
PC3 (Prostate)5.25 (µg/mL)
A549 (Lung)8.64 (µg/mL)
Etoposide VariousPotency varies significantly across cell lines.[13]
Doxorubicin IMR-32 (Neuroblastoma)IC50 values vary depending on the cell line.[14]
UKF-NB-4 (Neuroblastoma)IC50 values vary depending on the cell line.[14]
Topotecan Neuroblastoma cell linesIC50 values show variability.[15]
Irinotecan U-87 MG (Glioblastoma)IC50 values are exposure time-dependent.[11]

Note: Direct comparison of cytotoxicity data is challenging due to variations in cell lines and experimental protocols across different studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Test compounds (this compound/D, approved inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • Nuclease-free water

  • STEB (Stop buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing the assay buffer, supercoiled DNA, and nuclease-free water.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only) and a positive control (known inhibitor like Camptothecin).

  • Initiate the reaction by adding human topoisomerase I to each tube.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

  • Vortex and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

Topoisomerase I DNA Relaxation Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Supercoiled DNA) Start->Prepare_Reaction_Mix Add_Inhibitor Add Test Compound (e.g., this compound) Prepare_Reaction_Mix->Add_Inhibitor Add_Topo_I Add Topoisomerase I Add_Inhibitor->Add_Topo_I Incubate Incubate at 37°C Add_Topo_I->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize_Analyze Visualize and Quantify DNA Bands Agarose_Gel->Visualize_Analyze End End Visualize_Analyze->End

Topoisomerase I Assay Workflow
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

  • ATP

  • Test compounds

  • Stop buffer/loading dye

  • Agarose

  • TAE or TBE buffer

  • DNA stain

Procedure:

  • Prepare a reaction mixture containing the assay buffer, kDNA, ATP, and nuclease-free water.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding human topoisomerase II.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding stop buffer/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis.

  • Stain the gel and visualize the DNA. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.

  • Quantify the amount of decatenated DNA to determine inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

  • Add the solubilization solution to dissolve the formazan crystals.[16]

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate_Cells Incubate Cells Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

MTT Assay Workflow

Conclusion

The available data, primarily from studies on Lamellarin D, suggests that the lamellarin class of compounds are potent topoisomerase I inhibitors with significant cytotoxic activity against a range of cancer cell lines.[2][3][9] While a direct, comprehensive comparison of this compound with a full panel of approved topoisomerase inhibitors is not yet available, the existing evidence warrants further investigation into its potential as a novel anticancer agent. Future studies should focus on head-to-head comparisons of this compound with clinically used drugs to definitively establish its efficacy and selectivity as a topoisomerase inhibitor.

References

Safety Operating Guide

Prudent Disposal of Lamellarin H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of Lamellarin H, a marine alkaloid utilized in research and drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be managed as a potentially hazardous substance with unknown toxicological properties. The following procedures are based on established best practices for the disposal of research chemicals and hazardous waste in a laboratory setting.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a conservative approach to handling and disposal is mandatory. All personnel involved must adhere to standard laboratory safety protocols and wear appropriate personal protective equipment (PPE).

Required PPE:

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of generating aerosols. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

II. Waste Segregation and Storage

Proper segregation and storage of this compound waste are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container that is chemically compatible with this compound and any solvents used. Ideally, the original container should be used for disposal of unused neat compounds[1][2][3].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas. The date when the first waste was added to the container must also be indicated[2][4].

  • Segregation: Store the this compound waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases[1]. Secondary containment should be used to capture any potential leaks or spills[2].

III. Disposal Procedures

As a precaution, this compound and any materials contaminated with it should be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash[5].

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Neat Compound: Unused or expired this compound should be disposed of in its original container, if possible[2][3]. Ensure the container is tightly sealed and properly labeled as hazardous waste.

    • Contaminated Labware: Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be double-bagged in clear plastic bags, sealed, and placed in a designated solid hazardous waste container[2]. Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container for hazardous waste[2].

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a compatible, leak-proof hazardous waste container with a screw-on cap[1][2]. Do not mix with other waste streams unless compatibility has been confirmed. The container should be labeled with the full chemical name and approximate concentration of all components.

    • Rinsate: When triple-rinsing glassware that contained this compound, the first two rinses with an appropriate solvent should be collected as hazardous waste[4]. The final rinse may be with water, which can also be collected as hazardous waste to be conservative.

  • Scheduling Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[2][3][4]. Follow all institutional procedures for waste collection. Do not allow hazardous waste to accumulate beyond established time and quantity limits[2].

IV. Chemical Properties of this compound

While a full safety profile is unavailable, the following chemical properties from PubChem can aid in a professional assessment of potential hazards.

PropertyValueSource
Molecular Formula C₂₅H₁₅NO₈PubChem[6]
Molecular Weight 457.4 g/mol PubChem[6]
Physical Description Solid (presumed)General knowledge of similar compounds
Solubility Data not available
Reactivity Data not available; avoid contact with strong oxidizing agents, acids, and bases.General Precaution

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Lamellarin_H_Disposal_Workflow Workflow for Proper Disposal of this compound cluster_prep Preparation and Handling cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage_disposal Storage and Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Neat compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container liquid_container->storage pickup Schedule Waste Pickup with Institutional EHS storage->pickup end End: Waste Collected by EHS pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Logistics for Handling Lamellarin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Properties

Lamellarin H is a marine-derived pyrrole alkaloid with significant biological activity, including potent cytotoxicity.[1][3] Due to its cytotoxic nature, exposure through skin contact, inhalation, or ingestion may pose health risks.[4][5] All personnel must be trained on the potential hazards and the procedures outlined in this document before handling the compound.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C₂₅H₁₅NO₈
Molar Mass 457.4 g/mol [6]
Appearance Solid (assumed)
Solubility Information not readily available; assume low water solubility and handle as a powder or in a suitable solvent with appropriate precautions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure to this compound. The following PPE is mandatory for all procedures involving this compound.[4][5][7][8]

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05).[9]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Body Protection Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection should be used, especially when handling the powder form or when there is a risk of aerosol generation.[8]Minimizes the risk of inhaling airborne particles.
Eye Protection Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended when there is a significant risk of splashes.[7]Protects eyes from contact with the compound.
Foot Protection Closed-toe shoes and disposable shoe covers.[7]Prevents contamination of personal footwear.

Operational Plan for Handling this compound

These step-by-step procedures must be followed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound must be conducted in a containment device such as a chemical fume hood or a Class II Biological Safety Cabinet to control airborne particles.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • PPE: Don all required PPE as specified in the table above.

  • Weighing: Use a dedicated and calibrated analytical balance within the containment area. Handle the compound with care to avoid generating dust. Use a spatula or other appropriate tools to transfer the powder.

  • Solubilization: If dissolving the compound, add the solvent slowly to the powder to avoid splashing.

3.2. Experimental Use:

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.

  • Labeling: Clearly label all containers with the chemical name "this compound" and a "Cytotoxic" hazard warning.

  • Transport: When moving solutions of this compound, use secondary containment to prevent spills.

3.3. Spill Management:

  • Evacuate: In case of a spill, immediately evacuate the area and alert others.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection, before cleaning up the spill.

  • Containment: Use a cytotoxic drug spill kit to absorb and contain the spill.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate deactivating solution, followed by a rinse with water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.

4.1. Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Waste."

  • Solid Waste: Contaminated gloves, gowns, shoe covers, and other solid materials must be placed in a clearly labeled, leak-proof "Cytotoxic Waste" bag or container.[4]

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste." Do not pour down the drain.[10]

4.2. Final Disposal:

  • All cytotoxic waste containers must be securely sealed and stored in a designated hazardous waste accumulation area.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

LamellarinH_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal Receive Receive & Log Compound Store Store in Designated Area Receive->Store Prep_Area Prepare Designated Work Area Store->Prep_Area Don_PPE Don Full PPE Prep_Area->Don_PPE Weigh Weigh Solid this compound Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Spill Spill Response Weigh->Spill Experiment Perform Experiment Dissolve->Experiment Decontaminate_Area Decontaminate Work Area Experiment->Decontaminate_Area Experiment->Spill Segregate_Waste Segregate Cytotoxic Waste Decontaminate_Area->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Spill->Segregate_Waste Contain & Clean

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。